YM281
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C56H71N7O9S |
|---|---|
Peso molecular |
1018.3 g/mol |
Nombre IUPAC |
(2S,4R)-1-[(2S)-2-[[2-[3-[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C56H71N7O9S/c1-9-62(42-19-23-70-24-20-42)47-27-41(26-45(36(47)4)52(66)58-30-46-34(2)25-35(3)60-53(46)67)39-15-17-44(18-16-39)72-22-10-21-71-32-49(65)61-51(56(6,7)8)55(69)63-31-43(64)28-48(63)54(68)57-29-38-11-13-40(14-12-38)50-37(5)59-33-73-50/h11-18,25-27,33,42-43,48,51,64H,9-10,19-24,28-32H2,1-8H3,(H,57,68)(H,58,66)(H,60,67)(H,61,65)/t43-,48+,51-/m1/s1 |
Clave InChI |
HBGYJNIDFUPUJQ-DDGSYWGGSA-N |
SMILES isomérico |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)OCCCOCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |
SMILES canónico |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)OCCCOCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |
Origen del producto |
United States |
Foundational & Exploratory
YM281: A PROTAC-Based EZH2 Degrader for Lymphoma Therapy - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a critical epigenetic regulator frequently dysregulated in various malignancies, including several subtypes of lymphoma. While catalytic inhibitors of EZH2 have shown clinical efficacy, their therapeutic window can be limited by non-catalytic functions of the EZH2 protein. YM281 is a novel, potent, and selective proteolysis-targeting chimera (PROTAC) designed to induce the targeted degradation of the entire EZH2 protein. By hijacking the von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound marks EZH2 for proteasomal degradation, offering a promising therapeutic strategy to overcome the limitations of traditional EZH2 inhibitors in lymphoma. Preclinical studies have demonstrated that this compound induces robust inhibition of cell viability in various lymphoma subtypes, including Diffuse Large B-cell Lymphoma (DLBCL), and exhibits significant anti-tumor activity in xenograft models.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound in lymphoma, supported by available preclinical data, detailed experimental protocols, and visual representations of the key biological processes.
Core Mechanism of Action of this compound
This compound is a heterobifunctional molecule consisting of a ligand that binds to EZH2, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.[1] Its mechanism of action involves the formation of a ternary complex between EZH2, this compound, and the VHL E3 ligase complex. This proximity induces the polyubiquitination of EZH2, marking it for degradation by the 26S proteasome. The degradation of EZH2 leads to a reduction in the global levels of histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), a repressive epigenetic mark. This, in turn, leads to the de-repression of PRC2 target genes, many of which are tumor suppressors involved in cell cycle arrest and apoptosis, ultimately inhibiting the proliferation of lymphoma cells.[2]
EZH2 Signaling Pathway in Lymphoma
EZH2 is the catalytic core of the PRC2 complex, which also includes essential components like EED and SUZ12. In normal germinal center B-cells, EZH2 plays a crucial role in silencing genes that regulate cell cycle checkpoints and differentiation, allowing for rapid proliferation.[3] In many lymphomas, particularly those of germinal center B-cell origin like DLBCL and follicular lymphoma, EZH2 is often overexpressed or harbors gain-of-function mutations.[2] This leads to hyper-trimethylation of H3K27 at the promoters of tumor suppressor genes, resulting in their silencing and contributing to lymphomagenesis. The degradation of EZH2 by this compound reverses this process, leading to the reactivation of these silenced genes and subsequent anti-tumor effects.
Preclinical Data Summary
Preclinical studies have demonstrated the potent anti-lymphoma activity of this compound. While specific quantitative data from the primary publication's supplementary materials are not publicly accessible through simple searches, the main text highlights its superior performance compared to the EZH2 inhibitor tazemetostat.[1]
Table 1: In Vitro Activity of this compound in Lymphoma Cell Lines
| Cell Line | Lymphoma Subtype | Parameter | Value | Comparator (Tazemetostat) |
|---|---|---|---|---|
| SU-DHL-6 | DLBCL (GCB) | Cell Viability Inhibition | Robust | Less Effective |
| OCI-LY1 | DLBCL (GCB) | Cell Viability Inhibition | Robust | Less Effective |
| OCI-LY19 | DLBCL (GCB) | Cell Viability Inhibition | Robust | Less Effective |
| Other Subtypes | Various | Cell Viability Inhibition | Robust | Less Effective |
(Note: "Robust" and "Less Effective" are qualitative descriptors from the source publication. Specific IC50 values are not provided in the readily accessible text.)[1]
Table 2: In Vivo Efficacy of this compound in Lymphoma Xenograft Models
| Xenograft Model | Treatment | Dosage & Administration | Outcome |
|---|---|---|---|
| Lymphoma Xenograft | This compound | Not specified | Promising antitumor activity |
| Patient-Derived Primary Lymphoma Cells | This compound | Not specified | Promising antitumor activity |
(Note: Specific tumor growth inhibition percentages, dosage, and administration routes are not detailed in the accessible text.)[1]
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of EZH2 degraders like this compound. The exact parameters for this compound would be found in the detailed methods section of the primary publication.
Western Blot for EZH2 Degradation and H3K27me3 Reduction
This protocol is for assessing the levels of EZH2 and H3K27me3 in lymphoma cells following treatment with this compound.
-
Cell Culture and Treatment:
-
Culture lymphoma cell lines (e.g., SU-DHL-6, OCI-LY1) in appropriate media and conditions.
-
Seed cells at a density of 0.5 - 1 x 10^6 cells/mL in 6-well plates.
-
Treat cells with varying concentrations of this compound (e.g., 1 nM - 10 µM) or DMSO as a vehicle control for a specified time (e.g., 24, 48, 72 hours).
-
-
Protein Extraction:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an 8-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Primary antibodies: anti-EZH2, anti-H3K27me3, anti-total Histone H3 (loading control), anti-β-actin (loading control).
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Cell Viability Assay
This protocol is for determining the effect of this compound on the proliferation and viability of lymphoma cells.
-
Cell Seeding:
-
Seed lymphoma cells in a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the compound dilutions to the cells and incubate for a specified period (e.g., 72 or 96 hours).
-
-
Assay Measurement (using a luminescent-based assay like CellTiter-Glo®):
-
Equilibrate the plate and reagent to room temperature.
-
Add an equal volume of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Conclusion and Future Directions
This compound represents a promising next-generation therapeutic agent for lymphoma that leverages the PROTAC technology to induce the degradation of EZH2. This mechanism of action offers potential advantages over traditional enzymatic inhibitors by targeting both the catalytic and non-catalytic functions of EZH2. The robust preclinical activity of this compound in various lymphoma models underscores its potential as a novel anti-cancer strategy.[1] Further investigations are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its safety profile, to pave the way for potential clinical development. As of now, there are no publicly listed clinical trials for this compound. The continued exploration of EZH2 degraders like this compound holds significant promise for advancing the treatment landscape for patients with lymphoma.
References
- 1. Design, Synthesis, and Evaluation of VHL-Based EZH2 Degraders to Enhance Therapeutic Activity against Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming the therapeutic limitations of EZH2 inhibitors in Burkitt’s lymphoma: a comprehensive study on the combined effects of MS1943 and Ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
YM281: A Technical Guide to a VHL-Based EZH2 PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM281 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Enhancer of Zeste Homolog 2 (EZH2). As a key component of the Polycomb Repressive Complex 2 (PRC2), EZH2 is a histone methyltransferase that plays a critical role in epigenetic regulation and has been implicated in the pathogenesis of various cancers, including lymphoma and triple-negative breast cancer (TNBC), where it is often overexpressed.[1][2] Unlike traditional EZH2 inhibitors that only block its catalytic activity, this compound is engineered to eliminate the entire EZH2 protein, thereby addressing both its catalytic and non-catalytic oncogenic functions.[2] This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative performance data, and detailed experimental protocols.
Core Mechanism of Action
This compound is a heterobifunctional molecule that operates by hijacking the ubiquitin-proteasome system to induce the targeted degradation of EZH2. It is composed of a ligand that binds to EZH2, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2]
The mechanism unfolds as follows:
-
Ternary Complex Formation: this compound simultaneously binds to both EZH2 and the VHL E3 ligase, forming a ternary complex.
-
Ubiquitination: The proximity induced by this compound allows the VHL E3 ligase to polyubiquitinate EZH2.
-
Proteasomal Degradation: The polyubiquitinated EZH2 is then recognized and degraded by the 26S proteasome.
This process effectively eliminates EZH2 from the cell, leading to the inhibition of its downstream oncogenic signaling pathways.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in various cancer cell lines. Data is primarily sourced from studies by Tu et al. (2021) and Dale et al. (2022).
Table 1: Cell Viability Inhibition (GI₅₀) of this compound in Lymphoma Cell Lines
| Cell Line | Lymphoma Subtype | GI₅₀ (μM) |
| KARPAS-422 | Diffuse Large B-cell Lymphoma (DLBCL) | 0.87 |
| SU-DHL-6 | DLBCL | 0.54 |
| WSU-DLCL2 | DLBCL | 0.31 |
| Pfeiffer | DLBCL | 0.65 |
| SU-DHL-4 | DLBCL | 0.92 |
Data from Tu Y, et al. J Med Chem. 2021.
Table 2: Cell Viability Inhibition (GI₅₀) of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | GI₅₀ (μM) |
| BT549 | 3.3 |
| MDA-MB-468 | 2.9 |
| SUM159 | 3.2 |
Data from Dale B, et al. ACS Pharmacol Transl Sci. 2022.
Table 3: EZH2 Degradation (DC₅₀) by this compound in Lymphoma Cell Lines
| Cell Line | DC₅₀ (μM) |
| KARPAS-422 | ~0.5 |
| WSU-DLCL2 | ~0.1 |
Approximated from western blot data in Tu Y, et al. J Med Chem. 2021.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on the procedures described in the primary literature.
Cell Viability Assay (WST-8/MTS)
This protocol is used to determine the half-maximal growth inhibition (GI₅₀) of this compound.
Materials:
-
Lymphoma or TNBC cell lines
-
Appropriate cell culture medium and supplements
-
96-well cell culture plates
-
This compound stock solution
-
WST-8 or MTS assay kit
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 to 120 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of WST-8 or 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the GI₅₀ values by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
Western Blot Analysis for EZH2 Degradation
This protocol is used to assess the degradation of EZH2 and the modulation of its downstream histone mark, H3K27me3.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EZH2, anti-H3K27me3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cells and treat with varying concentrations of this compound for different durations (e.g., 24, 48, 72 hours).
-
Harvest and lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the extent of EZH2 degradation and the change in H3K27me3 levels relative to the loading control.
In Vivo Tumor Xenograft Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model of lymphoma.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Lymphoma cell line (e.g., KARPAS-422)
-
Matrigel
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of lymphoma cells (e.g., 1 x 10⁷ cells in a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Measure tumor volume with calipers and record the body weight of the mice 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Analyze the tumor growth inhibition to evaluate the in vivo efficacy of this compound.
Conclusion
This compound represents a promising therapeutic agent that targets EZH2 for degradation. Its ability to eliminate the EZH2 protein offers a potential advantage over catalytic inhibitors, particularly in cancers where the non-catalytic functions of EZH2 contribute to disease progression. The data presented herein demonstrates its potent anti-proliferative and EZH2-degrading activity in preclinical models of lymphoma and TNBC. The provided experimental protocols offer a foundation for further investigation and development of this and similar molecules.
References
YM281: A Technical Guide to a VHL-Based EZH2 PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of YM281, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is a histone methyltransferase that is a core component of the Polycomb Repressive Complex 2 (PRC2) and is frequently overexpressed in various cancers, including lymphoma and triple-negative breast cancer.[1][2] This document details the mechanism of action, quantitative performance, and key experimental methodologies related to this compound, serving as a valuable resource for researchers in oncology and drug discovery.
Core Concept: PROTAC-Mediated Degradation
PROTACs are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.[2] this compound is composed of a ligand that binds to EZH2, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] This tripartite association forms a ternary complex, bringing EZH2 in close proximity to the E3 ligase, leading to the ubiquitination of EZH2 and its subsequent degradation by the proteasome.[2]
Mechanism of Action of this compound
The signaling pathway for this compound-mediated EZH2 degradation is initiated by the formation of an EZH2-YM281-VHL ternary complex. This proximity induces the VHL E3 ligase complex to catalyze the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of EZH2. The resulting polyubiquitinated EZH2 is then recognized and degraded by the 26S proteasome.
Quantitative Data Summary
The efficacy of this compound has been evaluated in various cancer cell lines. The following tables summarize its degradation potency (DC50) and anti-proliferative activity (GI50/IC50).
Table 1: EZH2 Degradation Potency (DC50) of this compound
| Cell Line | Cancer Type | DC50 (nM) | Treatment Time (h) | Reference |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma | ~100 | 24 | [5] |
| KARPAS-422 | Diffuse Large B-cell Lymphoma | ~100 | 24 | [5] |
DC50: Concentration required to degrade 50% of the target protein.
Table 2: Anti-proliferative Activity (GI50/IC50) of this compound
| Cell Line | Cancer Type | GI50/IC50 (µM) | Treatment Time (h) | Reference |
| BT549 | Triple-Negative Breast Cancer | 2.9 | 72 | [2] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 3.3 | 72 | [2] |
| SUM159 | Triple-Negative Breast Cancer | 3.3 | 72 | [2] |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | 0.08 | 72 | [5] |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma | 0.32 | 72 | [5] |
GI50/IC50: Concentration required to inhibit cell growth by 50%.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments used to characterize this compound.
Western Blotting for EZH2 Degradation
This protocol is used to quantify the levels of EZH2 protein in cells following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., SU-DHL-6) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for EZH2 (e.g., Cell Signaling Technology, D2C9) and a loading control (e.g., β-actin, Cell Signaling Technology, 13E5) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the EZH2 signal to the loading control to determine the percentage of protein degradation.
Cell Viability Assay
This assay measures the effect of this compound on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., BT549) in a 96-well plate at a density of 3,000-10,000 cells per well.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of this compound.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Viability Assessment: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's protocol.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the percentage of viability against the compound concentration to determine the GI50/IC50 value.
Concluding Remarks
This compound is a valuable chemical probe for studying the biological functions of EZH2 and a promising lead compound for the development of novel cancer therapeutics. Its ability to induce the degradation of EZH2 offers a distinct advantage over traditional enzymatic inhibitors, as it can eliminate both the catalytic and non-catalytic functions of the protein.[5] The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and to design next-generation EZH2-targeting PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | EZH2 PROTAC | Probechem Biochemicals [probechem.com]
- 4. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
The Role of YM281 in Triple-Negative Breast Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. A promising therapeutic avenue lies in the targeted degradation of oncogenic proteins. This technical guide delves into the role of YM281, a proteolysis-targeting chimera (PROTAC), in the context of TNBC research. This compound is a heterobifunctional molecule designed to induce the degradation of the Enhancer of Zeste Homolog 2 (EZH2), a protein overexpressed in TNBC and critically linked to its progression. This document provides a comprehensive overview of this compound's mechanism of action, its effects on TNBC cells, and the pertinent signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this domain.
Introduction: Targeting EZH2 in Triple-Negative Breast Cancer
Triple-negative breast cancer is characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, rendering it unresponsive to hormonal or HER2-targeted therapies.[1] Chemotherapy remains the mainstay of treatment, but resistance and recurrence are common.[1]
The Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is frequently overexpressed in TNBC, correlating with a poor prognosis.[1] EZH2's canonical function involves the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), leading to epigenetic gene silencing.[2] However, in TNBC, it is often the non-catalytic, scaffolding function of the EZH2 protein itself, rather than its methyltransferase activity, that drives oncogenesis.[1][3] This has rendered many EZH2 catalytic inhibitors ineffective in this subtype.[1]
This has led to the development of strategies to degrade the EZH2 protein entirely. Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. This compound is a PROTAC that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to polyubiquitinate and subsequently degrade EZH2.[1]
This compound: Mechanism of Action and In Vitro Efficacy
This compound is a heterobifunctional molecule comprising a ligand that binds to EZH2 (derived from the EZH2 inhibitor EPZ-6438), a linker, and a ligand that binds to the VHL E3 ubiquitin ligase.[4][5] This tripartite binding event brings EZH2 into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
Quantitative Data: Anti-proliferative Activity
Studies have demonstrated the anti-proliferative effects of this compound in various TNBC cell lines. The growth inhibition (GI50) values, which represent the concentration of the compound that inhibits cell growth by 50%, have been determined in several TNBC cell lines.
| Cell Line | This compound GI50 (μM) |
| BT549 | 2.9 - 3.3 |
| MDA-MB-468 | 2.9 - 3.3 |
| SUM159 | 2.9 - 3.3 |
Table 1: Anti-proliferative activity of this compound in various TNBC cell lines. Data extracted from a comparative study with another EZH2 degrader.[1]
EZH2 Degradation
This compound has been shown to induce the degradation of the EZH2 protein in TNBC cell lines. Western blot analysis is the standard method to quantify this effect. A direct comparison with a more recent degrader, compound 16 (MS8815), showed that while both compounds effectively degrade EZH2, compound 16 was slightly more potent in some TNBC cell lines.[6]
Signaling Pathways Modulated by EZH2 Degradation in TNBC
The degradation of EZH2 by this compound is expected to impact the downstream signaling pathways that are regulated by EZH2 in TNBC. These include both canonical and non-canonical pathways.
Canonical EZH2 Signaling: Regulation of Metastasis-Related Genes
EZH2, as part of the PRC2 complex, epigenetically silences tumor suppressor genes. In TNBC, one such target is the Tissue Inhibitor of Metalloproteinases 2 (TIMP2).[2] Downregulation of TIMP2 by EZH2 leads to increased activity of Matrix Metalloproteinases 2 and 9 (MMP-2 and MMP-9), which are key enzymes in extracellular matrix degradation and, consequently, tumor invasion and metastasis.[2] The degradation of EZH2 by this compound would be expected to reverse this process, leading to the upregulation of TIMP2 and subsequent inhibition of MMP activity.
References
- 1. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EZH2 promotes migration and invasion of triple-negative breast cancer cells via regulating TIMP2-MMP-2/-9 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of EZH2-based PROTACs targeting PRC2 complex in lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
The Core Mechanism of YM281: A VHL-Recruiting E3 Ligase for Targeted EZH2 Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
YM281 is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) that induces the degradation of the Enhancer of Zeste Homolog 2 (EZH2), a key epigenetic regulator. As a heterobifunctional molecule, this compound functions by hijacking the von Hippel-Lindau (VHL) E3 ubiquitin ligase, bringing it into proximity with EZH2. This induced proximity leads to the polyubiquitination of EZH2, marking it for subsequent degradation by the 26S proteasome. By eliminating the entire EZH2 protein, this compound overcomes the limitations of traditional enzymatic inhibitors, which only block the methyltransferase activity of EZH2 and may not address its non-catalytic functions in cancer development. This technical guide provides a comprehensive overview of the core mechanism of this compound, including its mode of action, quantitative performance data, detailed experimental protocols for its characterization, and visualization of the relevant biological pathways and experimental workflows.
Introduction to this compound and Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" targets.[1] PROTACs are at the forefront of this technology, acting as molecular bridges between a target protein of interest (POI) and an E3 ubiquitin ligase.[2] this compound is a PROTAC specifically designed to target EZH2 for degradation by recruiting the VHL E3 ligase.[3][4]
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is a histone methyltransferase that plays a crucial role in epigenetic gene silencing through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[3] Overexpression of EZH2 is implicated in the pathogenesis of various cancers, including triple-negative breast cancer (TNBC) and lymphomas, where it is often associated with poor prognosis.[3][5] While EZH2 inhibitors have shown clinical efficacy in some hematological malignancies, their effectiveness in solid tumors is limited.[4] This is partly because EZH2 possesses non-catalytic functions, such as acting as a transcriptional co-activator, which are not addressed by enzymatic inhibitors.[6] By inducing the degradation of the entire EZH2 protein, this compound offers a more comprehensive approach to targeting EZH2-driven cancers.[4]
Core Mechanism of Action
The mechanism of this compound-mediated EZH2 degradation follows the canonical PROTAC mode of action, which can be broken down into several key steps:
-
Binary Complex Formation: this compound, with its two distinct ligand heads, independently binds to both the EZH2 protein and the VHL E3 ligase in the cellular environment.
-
Ternary Complex Formation: The binding of this compound to both EZH2 and VHL brings these two proteins into close proximity, leading to the formation of a transient EZH2-YM281-VHL ternary complex. The stability and conformation of this ternary complex are critical for the subsequent steps.
-
Ubiquitination: Within the ternary complex, the VHL E3 ligase, in conjunction with an E1 activating enzyme and an E2 conjugating enzyme, catalyzes the transfer of ubiquitin molecules from the E2 enzyme to surface-exposed lysine residues on the EZH2 protein. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation: The polyubiquitinated EZH2 is recognized as a substrate by the 26S proteasome. The proteasome then unfolds and degrades the EZH2 protein into small peptides, while the ubiquitin molecules are recycled.
-
Catalytic Cycle: After the degradation of EZH2, this compound is released and can engage another molecule of EZH2 and VHL, thus acting catalytically to induce multiple rounds of degradation.
Figure 1: this compound-mediated EZH2 degradation pathway.
Quantitative Data Presentation
| Compound | Cell Line | Target | DC₅₀ (nM) | Dₘₐₓ (%) | Assay | Reference |
| This compound | SU-DHL-6 | EZH2 | ~2000 | ~80 | Western Blot | [7] |
| MS8815 | MDA-MB-453 | EZH2 | 140 | >90 | Western Blot | [7] |
Table 1: Comparative EZH2 Degradation Potency.
| Compound | Cell Line | GI₅₀ (µM) | Assay | Reference |
| This compound | BT549 | 2.9 | WST-8 | [8] |
| MDA-MB-468 | 3.3 | WST-8 | [8] | |
| SUM159 | 3.3 | WST-8 | [8] | |
| MS8815 | BT549 | 1.7 | WST-8 | [8] |
| MDA-MB-468 | 2.3 | WST-8 | [8] | |
| SUM159 | 1.9 | WST-8 | [8] | |
| MDA-MB-453 | 2.1 | WST-8 | [8] |
Table 2: Anti-proliferative Activity in TNBC Cell Lines.
Signaling Pathways Affected by this compound
Degradation of EZH2 by this compound has profound effects on downstream signaling pathways, primarily through the derepression of EZH2-target genes and the disruption of its non-catalytic functions. Key affected pathways include:
-
Cell Cycle Progression: EZH2 is known to repress tumor suppressor genes involved in cell cycle control. Its degradation can lead to the upregulation of these genes, resulting in cell cycle arrest.
-
NF-κB Signaling: EZH2 can act as a co-activator for the NF-κB pathway in a methyltransferase-independent manner, promoting the expression of pro-oncogenic genes. Degradation of EZH2 disrupts this interaction, leading to the downregulation of NF-κB target genes.
-
p38 MAPK Pathway: EZH2 has been shown to interact with and regulate the phosphorylation of p38 MAPK, a key regulator of cancer cell invasion and metastasis. This compound-mediated EZH2 degradation is expected to downregulate p38 signaling.
Figure 2: Downstream signaling consequences of this compound-mediated EZH2 degradation.
Experimental Protocols
The characterization of this compound and its mechanism of action relies on a suite of biochemical, biophysical, and cell-based assays. Below are detailed protocols for key experiments.
Western Blot for EZH2 Degradation
This protocol is used to quantify the reduction in EZH2 protein levels following treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468)
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-EZH2, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1, 0.3, 1, 3 µM) and a DMSO control for a specified time (e.g., 24, 48, 72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer, followed by boiling.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibody against EZH2 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash and probe with a loading control antibody (e.g., β-actin).
-
-
Detection: Apply ECL substrate and visualize bands using an imaging system.
-
Data Analysis: Quantify band intensities and normalize EZH2 levels to the loading control. Calculate DC₅₀ and Dₘₐₓ values.
Cell Viability Assay (WST-8/CCK-8)
This assay measures the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
WST-8 (or CCK-8) reagent
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound for a specified duration (e.g., 5 days).
-
Assay: Add WST-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and calculate the GI₅₀ value.
Ternary Complex Formation Assay (Isothermal Titration Calorimetry - ITC)
ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of ternary complex formation.
Materials:
-
Purified EZH2 protein
-
Purified VHL-ElonginB-ElonginC (VBC) complex
-
This compound
-
ITC instrument and cells
-
Dialysis buffer
Procedure:
-
Sample Preparation: Dialyze all proteins and dissolve the compound in the same buffer to minimize buffer mismatch effects.
-
Binary Titrations:
-
Titrate this compound into EZH2 to determine the binary binding affinity.
-
Titrate this compound into the VBC complex to determine the binary binding affinity.
-
-
Ternary Titration:
-
Place the VBC complex in the ITC cell.
-
Titrate a solution of EZH2 pre-saturated with this compound into the cell.
-
-
Data Analysis: Analyze the resulting thermograms to determine the thermodynamic parameters of ternary complex formation and calculate the cooperativity factor (α).
References
- 1. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Epigenetic Regulator YM281: A Technical Guide to its Function and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The reversible nature of epigenetic modifications has positioned them as a compelling target for therapeutic intervention in a variety of diseases, most notably cancer. One of the key enzymes in the epigenetic machinery is the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a hallmark of transcriptionally silent chromatin. Its overexpression and hyperactivity are implicated in the pathogenesis of numerous malignancies, including triple-negative breast cancer (TNBC) and various lymphomas.
This technical guide provides an in-depth exploration of YM281, a novel small molecule designed to target EZH2. Unlike traditional enzymatic inhibitors, this compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule that co-opts the cell's natural protein degradation machinery to eliminate EZH2 entirely. This guide will detail the mechanism of action of this compound, present key quantitative data on its efficacy, provide detailed experimental protocols for its characterization, and visualize the critical signaling pathways and experimental workflows involved.
Introduction to this compound: A PROTAC-Mediated EZH2 Degrader
This compound is a von Hippel-Lindau (VHL)-recruiting EZH2 PROTAC.[1] Its structure comprises three key components: a ligand that binds to EZH2, a ligand that recruits the VHL E3 ubiquitin ligase, and a linker that connects these two moieties. This design allows this compound to act as a molecular bridge, bringing EZH2 into close proximity with the VHL E3 ligase complex. This induced proximity triggers the ubiquitination of EZH2, marking it for degradation by the 26S proteasome.[1] By removing the entire EZH2 protein, this compound not only abrogates its catalytic activity but also disrupts its non-catalytic scaffolding functions, which have been shown to be critical in certain cancers.[2]
Quantitative Data on this compound Efficacy
The efficacy of this compound has been evaluated in various preclinical models, particularly in cancer cell lines where EZH2 is a known driver of proliferation and survival. The following tables summarize key quantitative data from these studies.
| Cell Line | Cancer Type | GI50 (μM) | Reference |
| BT549 | Triple-Negative Breast Cancer | 2.9 - 3.3 | [1][3] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 2.9 - 3.3 | [1][3] |
| SUM159 | Triple-Negative Breast Cancer | 2.9 - 3.3 | [1][3] |
| Table 1: Growth Inhibition (GI50) of this compound in Triple-Negative Breast Cancer Cell Lines. |
Core Signaling Pathway and Mechanism of Action
The primary mechanism of action of this compound involves the targeted degradation of EZH2 through the ubiquitin-proteasome system. This process can be visualized as a signaling cascade with distinct downstream consequences.
Caption: Mechanism of this compound-induced EZH2 degradation and its downstream effects.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound.
Western Blotting for EZH2 and H3K27me3 Levels
This protocol is for assessing the protein levels of EZH2 and the histone mark H3K27me3 following treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-EZH2
-
Rabbit anti-H3K27me3
-
Mouse anti-Histone H3 (loading control)
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound at desired concentrations and time points. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts and run samples on an SDS-PAGE gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane, apply ECL substrate, and visualize the protein bands using an imaging system.
Caption: Workflow for Western Blot analysis of EZH2 and H3K27me3.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Caption: Workflow for the MTT cell viability assay.
Chromatin Immunoprecipitation (ChIP)
This protocol is for assessing the enrichment of the H3K27me3 mark at specific gene promoters following this compound treatment.
Materials:
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
Anti-H3K27me3 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
qPCR primers for target gene promoters
Procedure:
-
Cross-linking: Treat cells with this compound. Cross-link proteins to DNA with formaldehyde.
-
Chromatin Preparation: Lyse cells and nuclei, then sonicate to shear chromatin into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K27me3 antibody or control IgG overnight.
-
Immune Complex Capture: Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin and reverse the cross-links by heating.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
qPCR Analysis: Quantify the amount of immunoprecipitated DNA at specific gene promoters using qPCR.
Caption: Workflow for Chromatin Immunoprecipitation (ChIP).
Downstream Consequences of EZH2 Degradation
The degradation of EZH2 by this compound leads to a significant reduction in global H3K27me3 levels. This epigenetic alteration results in the reactivation of previously silenced genes, many of which are tumor suppressors or are involved in cell cycle regulation and apoptosis. The precise set of genes affected is context-dependent, varying with the cancer type and the specific genomic landscape. However, a general consequence is the inhibition of cancer cell proliferation and the induction of programmed cell death.
Future Directions and Therapeutic Implications
This compound and other EZH2 degraders represent a promising therapeutic strategy for cancers that are dependent on EZH2 for their growth and survival. By eliminating the EZH2 protein, these molecules can overcome the limitations of catalytic inhibitors, particularly in cancers where the non-catalytic functions of EZH2 are paramount. Further research is warranted to fully elucidate the in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile of this compound. The development of more potent and selective EZH2 degraders, along with the identification of predictive biomarkers, will be crucial for the successful clinical translation of this therapeutic approach.
References
- 1. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of EZH2 protein stability: new mechanisms, roles in tumorigenesis, and roads to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Preliminary Efficacy of YM281: A Technical Overview
This guide provides an in-depth analysis of the preliminary efficacy of YM281, a von Hippel-Lindau (VHL)-recruiting proteolysis-targeting chimera (PROTAC) designed to degrade the Enhancer of Zeste Homolog 2 (EZH2). The following sections detail the quantitative data from in vitro studies, comprehensive experimental protocols, and visual diagrams of the underlying molecular mechanisms and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation
The anti-proliferative activity of this compound has been evaluated in several triple-negative breast cancer (TNBC) cell lines. The half-maximal growth inhibition (GI₅₀) values are summarized in the table below.
| Cell Line | GI₅₀ (μM) |
| BT549 | 2.9–3.3[1] |
| MDA-MB-468 | 2.9–3.3[1] |
| SUM159 | 2.9–3.3[1] |
Table 1: Anti-proliferative activity of this compound in various TNBC cell lines.
Experimental Protocols
Detailed methodologies for the key experiments that form the basis of the preliminary efficacy data for this compound are provided below.
Cell Viability Assay
Objective: To determine the anti-proliferative effect of this compound on TNBC cells and calculate the GI₅₀ values.
Methodology: A WST-8 assay was utilized to assess cell viability.[1]
-
Cell Seeding: TNBC cell lines (BT549, MDA-MB-468, and SUM159) are seeded in 96-well plates at an appropriate density (e.g., 5,000 to 10,000 cells per well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, cells are treated with serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The treated cells are incubated for a period of 5 days to assess the effect on proliferation.[1]
-
WST-8 Reagent Addition: Following the incubation period, 10 µL of WST-8 reagent is added to each well.
-
Final Incubation: The plates are incubated for an additional 1-4 hours at 37°C.
-
Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The GI₅₀ values are calculated from the dose-response curves generated from the absorbance readings.
Western Blotting for EZH2 Degradation
Objective: To qualitatively and quantitatively assess the degradation of the EZH2 protein induced by this compound.
Methodology:
-
Cell Treatment: TNBC cells are seeded in 6-well plates and treated with varying concentrations of this compound and a vehicle control for 48 hours.[1]
-
Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the BCA assay, to ensure equal loading.
-
Sample Preparation: An equal amount of protein (e.g., 20-30 µg) from each sample is mixed with Laemmli sample buffer and boiled for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for EZH2. A primary antibody for a loading control protein (e.g., β-actin or GAPDH) is also used.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: The intensity of the EZH2 band is normalized to the loading control to determine the extent of protein degradation.
Mandatory Visualizations
The following diagrams illustrate the mechanism of action of this compound and the workflows of the key experiments.
References
The Discovery and Development of YM281: A VHL-Recruiting EZH2 PROTAC Degrader
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a critical epigenetic regulator frequently overexpressed in various malignancies, including triple-negative breast cancer (TNBC) and lymphoma.[1][2][3] While catalytic inhibitors of EZH2 have been developed, their efficacy is limited in cancers where the non-enzymatic functions of EZH2 drive tumorigenesis.[4] This has spurred the development of alternative therapeutic strategies, such as proteolysis-targeting chimeras (PROTACs), to induce the degradation of the entire EZH2 protein. YM281 is a novel, von Hippel-Lindau (VHL)-recruiting EZH2 PROTAC designed to address the limitations of catalytic inhibitors by mediating the targeted degradation of EZH2.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its operational pathways.
Introduction: The Rationale for EZH2 Degradation
EZH2 plays a pivotal role in gene silencing through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1] However, emerging evidence highlights the non-catalytic scaffolding functions of EZH2 in cancer progression, rendering catalytic inhibitors ineffective in certain contexts.[4] In TNBC, for instance, the overexpression of EZH2, rather than its methyltransferase activity, is a key driver of proliferation.[2][3] This has led to the exploration of PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2] this compound was developed as a VHL-based EZH2 degrader to target the entire EZH2 protein, thereby inhibiting both its catalytic and non-catalytic functions.[1][2][5]
Discovery and Design of this compound
The development of this compound stemmed from the need for a therapeutic agent that could overcome the limitations of existing EZH2 inhibitors. Researchers designed a series of PROTACs targeting EZH2 for degradation by hijacking different E3 ligase systems.[4] this compound emerged from a VHL-based series of compounds and was identified as a potent EZH2 degrader.[4] The design of this compound incorporates a ligand that binds to EZH2, a linker molecule, and a ligand that recruits the VHL E3 ubiquitin ligase.[1][2]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound functions by inducing the proximity of EZH2 to the VHL E3 ligase complex. This ternary complex formation facilitates the polyubiquitination of EZH2, marking it for degradation by the 26S proteasome.[1][2] This degradation of EZH2 leads to a reduction in H3K27me3 levels and the inhibition of both the catalytic and non-catalytic oncogenic functions of EZH2.
In Vitro Efficacy and Comparative Analysis
This compound has demonstrated potent anti-proliferative activity in various cancer cell lines, particularly in TNBC.[1][2] Comparative studies have shown that this compound is more effective at inhibiting cell growth than EZH2 catalytic inhibitors like EPZ-6438.[1][2]
Table 1: Comparative Growth Inhibition (GI₅₀) of this compound and Other EZH2-Targeting Compounds in TNBC Cell Lines
| Compound | BT549 (μM) | MDA-MB-468 (μM) | SUM159 (μM) |
| This compound | 2.9 - 3.3 | 2.9 - 3.3 | 2.9 - 3.3 |
| MS8815 (Degrader 16) | More potent than this compound | More potent than this compound | More potent than this compound |
| EPZ-6438 (Inhibitor) | Ineffective | Ineffective | Ineffective |
| Compound 17 (Negative Control) | Ineffective | Ineffective | Ineffective |
| Data synthesized from multiple experiments.[1][2] |
In addition to its anti-proliferative effects, this compound effectively induces the degradation of EZH2. Side-by-side comparisons with another VHL-recruiting EZH2 PROTAC, MS8815 (compound 16), revealed that while both are effective, MS8815 is slightly more potent in degrading EZH2 in some TNBC cell lines.[1][2]
Table 2: Comparative EZH2 Degradation in TNBC Cell Lines
| Cell Line | This compound | MS8815 (Compound 16) |
| BT549 | Effective | Slightly more effective |
| MDA-MB-468 | Effective | Slightly more effective |
| SUM159 | Effective | Slightly more effective |
| MDA-MB-453 | Similar effectiveness | Similar effectiveness |
| Qualitative comparison based on Western blot analysis.[1][2] |
Preclinical Development and Therapeutic Potential
The promising in vitro activity of this compound in lymphoma and TNBC cell lines suggests its potential as a therapeutic agent for these cancers.[4][5] Further preclinical studies, including in vivo xenograft models and pharmacokinetic/pharmacodynamic (PK/PD) assessments, are necessary to fully elucidate its therapeutic window and potential for clinical translation.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies used to evaluate the efficacy of this compound.
Cell Viability Assay
Objective: To determine the anti-proliferative effect of this compound.
Methodology:
-
Seed TNBC cells (e.g., BT549, MDA-MB-468, SUM159) in 96-well plates at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with increasing concentrations of this compound, a vehicle control (DMSO), and other comparator compounds (e.g., EPZ-6438, MS8815).
-
Incubate for a specified period (e.g., 72 hours).
-
Assess cell viability using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal growth inhibition (GI₅₀) values by fitting the dose-response data to a non-linear regression curve.
Western Blotting for EZH2 Degradation
Objective: To quantify the degradation of EZH2 protein following treatment with this compound.
Methodology:
-
Culture TNBC cells to approximately 80% confluency.
-
Treat cells with various concentrations of this compound or control compounds for a specified duration (e.g., 48 hours).[2]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against EZH2 overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., β-actin or H3) to ensure equal protein loading.[2]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
Future Directions
The discovery and initial characterization of this compound have laid the groundwork for its further development as a potential cancer therapeutic. Future research should focus on:
-
In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in animal models of TNBC and lymphoma.
-
Pharmacokinetic and pharmacodynamic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its effect on EZH2 levels in vivo.
-
Safety and toxicology assessment: Establishing the safety profile of this compound to identify a therapeutic window for clinical trials.
-
Combination therapies: Investigating the synergistic potential of this compound with other anti-cancer agents.
Conclusion
This compound represents a promising development in the field of targeted protein degradation for cancer therapy. By effectively inducing the degradation of EZH2, this compound offers a therapeutic strategy to overcome the limitations of traditional EZH2 catalytic inhibitors, particularly in cancers driven by the non-enzymatic functions of EZH2. The data presented in this technical guide highlight the potent in vitro activity of this compound and provide a foundation for its continued preclinical and potential clinical development.
References
- 1. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Design, Synthesis, and Evaluation of VHL-Based EZH2 Degraders to Enhance Therapeutic Activity against Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to YM281: A PROTAC-based EZH2 Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
YM281 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Enhancer of Zeste Homolog 2 (EZH2). As a heterobifunctional molecule, this compound recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to polyubiquitinate EZH2, thereby marking it for proteasomal degradation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It includes detailed experimental protocols for key assays and summarizes quantitative data on its efficacy in various cancer cell lines. Furthermore, this guide elucidates the critical role of the EZH2 signaling pathway in cancer and illustrates the mechanism of action of this compound through detailed diagrams.
Chemical Structure and Properties
This compound is a complex small molecule designed to bridge EZH2 and the VHL E3 ligase. Its structure consists of a ligand that binds to EZH2, a linker, and a ligand that binds to VHL.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | (2S,4R)-1-((S)-2-(2-(3-((3'-(((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamoyl)-5'-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4'-methyl-[1,1'-biphenyl]-4-yl)oxy)propoxy)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide |
| SMILES | CC(C)(C)--INVALID-LINK--O)C(NCC6=CC=C(C=C6)C7=CSC=N7)=O)=O">C@HC(C)(C)C |
| CAS Number | 2230914-84-6 |
| Molecular Formula | C56H71N7O9S |
| Molecular Weight | 1018.28 g/mol |
| Exact Mass | 1017.5034 g/mol |
Biological Activity and Efficacy
This compound has demonstrated potent anti-proliferative activity in various cancer cell lines, particularly in lymphomas and triple-negative breast cancer (TNBC). Its mechanism of action, through the degradation of EZH2, offers a therapeutic advantage over traditional EZH2 inhibitors that only block its catalytic activity.
Table 2: In Vitro Anti-proliferative Activity of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | GI50 (μM) |
| BT549 | 2.9 - 3.3[1] |
| MDA-MB-468 | 2.9 - 3.3[1] |
| SUM159 | 2.9 - 3.3[1] |
| MDA-MB-453 | >10[1] |
GI50: The concentration of a drug that causes 50% inhibition of cell growth.
Mechanism of Action: EZH2 Degradation
This compound functions by hijacking the cell's ubiquitin-proteasome system to induce the degradation of EZH2. This process involves the formation of a ternary complex between this compound, EZH2, and the VHL E3 ligase, leading to the polyubiquitination and subsequent degradation of EZH2 by the proteasome.
Caption: this compound facilitates the formation of a ternary complex, leading to the ubiquitination and proteasomal degradation of EZH2.
The EZH2 Signaling Pathway in Cancer
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in gene silencing through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). In many cancers, EZH2 is overexpressed, leading to the silencing of tumor suppressor genes and promoting cell proliferation, invasion, and metastasis.
Caption: this compound-induced degradation of EZH2 disrupts PRC2 function, leading to the reactivation of tumor suppressor genes and exerting an anti-tumor effect.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., lymphoma or TNBC cell lines)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Western Blot for EZH2 Degradation
This protocol outlines the procedure to detect the degradation of EZH2 in cancer cells treated with this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against EZH2
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24, 48 hours). Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the cell lysates.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against EZH2 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Caption: A stepwise workflow for assessing this compound-mediated EZH2 degradation using Western blot analysis.
Conclusion
This compound is a promising EZH2-targeting PROTAC with demonstrated efficacy in preclinical cancer models. Its ability to induce the degradation of EZH2 provides a distinct and potentially more effective therapeutic strategy compared to conventional EZH2 inhibitors. This technical guide provides essential information for researchers and drug development professionals to understand and further investigate the therapeutic potential of this compound. The provided protocols and pathway diagrams serve as a foundation for designing and interpreting experiments aimed at elucidating the full pharmacological profile of this novel EZH2 degrader.
References
Methodological & Application
Application Notes: YM281 Experimental Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM281 is a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of Enhancer of Zeste Homolog 2 (EZH2).[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic regulation through the methylation of histone H3 on lysine (B10760008) 27 (H3K27). In various cancers, the overexpression or mutation of EZH2 is associated with tumorigenesis and poor prognosis, making it a compelling therapeutic target. This compound functions as a heterobifunctional molecule, simultaneously binding to EZH2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of EZH2, marking it for degradation by the 26S proteasome.[1][2] Unlike traditional EZH2 inhibitors that only block its catalytic activity, this compound eliminates the entire protein, thereby addressing both its catalytic and non-catalytic functions in cancer. These application notes provide detailed protocols for the use of this compound in cell culture experiments.
Data Presentation
The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The following table summarizes the half-maximal growth inhibition (GI₅₀) values for this compound in several triple-negative breast cancer (TNBC) cell lines.
| Cell Line | Cancer Type | GI₅₀ (μM) |
| BT549 | Triple-Negative Breast Cancer | 2.9 - 3.3[1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 2.9 - 3.3[1] |
| SUM159 | Triple-Negative Breast Cancer | 2.9 - 3.3[1] |
Signaling Pathway
This compound leverages the cell's ubiquitin-proteasome system to induce the degradation of the EZH2 protein. The diagram below illustrates the mechanism of action.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the effects of this compound on cultured cancer cells.
Experimental Protocols
Cell Culture
This protocol provides a general guideline for the culture of cancer cell lines, such as MDA-MB-468, for use in this compound experiments.
Materials:
-
Cancer cell line (e.g., MDA-MB-468)
-
Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Maintain cells in T-75 flasks in a 37°C incubator with 5% CO₂.
-
For passaging, aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.
-
For experiments, seed cells in 6-well or 96-well plates and allow them to adhere overnight before treatment.
Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution (in DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Prepare serial dilutions of this compound in complete growth medium. A suggested starting concentration range is 0.1 µM to 10 µM. Include a vehicle control (DMSO).
-
Replace the medium in the wells with the this compound dilutions.
-
Incubate the plate for 72-120 hours at 37°C with 5% CO₂.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.
Materials:
-
Cells in a single-cell suspension
-
6-well plates
-
This compound stock solution
-
Complete growth medium
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound (e.g., 0.5 µM, 1 µM, 2.5 µM, 5 µM) or vehicle control.
-
Incubate the plates for 10-14 days, replacing the medium with fresh this compound every 3-4 days.
-
When colonies are visible, aspirate the medium and wash the wells with PBS.
-
Fix the colonies with 100% methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Wash the wells with water and allow them to air dry.
-
Count the number of colonies in each well.
Western Blot Analysis for EZH2 Degradation
This protocol is used to quantify the degradation of EZH2 protein following this compound treatment.
Materials:
-
Cells seeded in 6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-EZH2, anti-β-actin or anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM) for 24-48 hours.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-EZH2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of EZH2 degradation.
References
Application Notes and Protocols for the Use of YM281 in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing YM281, a potent and selective EZH2 degrader, in cancer cell line studies. This document outlines the mechanism of action, experimental protocols, and data presentation guidelines to facilitate the investigation of this compound's therapeutic potential.
Introduction to this compound
This compound is a small molecule classified as a Proteolysis Targeting Chimera (PROTAC). It is designed to specifically induce the degradation of the Enhancer of Zeste Homolog 2 (EZH2) protein.[1][2][3] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic modifier frequently overexpressed in various cancers, including triple-negative breast cancer (TNBC) and lymphoma.[1][2][4] By targeting EZH2 for degradation, this compound offers a promising therapeutic strategy to counteract the oncogenic functions of this protein.[2]
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system. It is a heterobifunctional molecule that simultaneously binds to both EZH2 and an E3 ubiquitin ligase, specifically von Hippel-Lindau (VHL).[1][2] This proximity induces the polyubiquitination of EZH2, marking it for degradation by the 26S proteasome.[1] The degradation of EZH2 leads to a reduction in the repressive histone H3 lysine (B10760008) 27 trimethylation (H3K27me3) mark, which can result in the re-expression of tumor suppressor genes.[1]
Figure 1: Mechanism of action of this compound as a PROTAC for EZH2 degradation.
Applications in Cancer Cell Line Studies
This compound is a valuable tool for investigating the role of EZH2 in cancer biology. Key applications include:
-
Inhibition of Cancer Cell Proliferation: this compound has been shown to suppress the growth of various cancer cell lines.[1][2][4]
-
Induction of Apoptosis: By degrading EZH2, this compound can lead to the upregulation of pro-apoptotic genes and induce programmed cell death.[5]
-
Cell Cycle Arrest: The inhibition of EZH2 function is known to cause cell cycle arrest, preventing cancer cells from dividing.[5][6]
Quantitative Data Summary
The following table summarizes the reported half-maximal growth inhibition (GI₅₀) values for this compound in various triple-negative breast cancer (TNBC) cell lines.
| Cell Line | Cancer Type | GI₅₀ (µM) | Citation |
| BT549 | TNBC | 2.9 - 3.3 | [4] |
| MDA-MB-468 | TNBC | 2.9 - 3.3 | [4] |
| SUM159 | TNBC | 2.9 - 3.3 | [4] |
Experimental Protocols
Materials and Reagents
-
This compound (ensure high purity)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Appropriate cancer cell lines (e.g., BT549, MDA-MB-468 for TNBC)[1]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTT, MTS, or CellTiter-Glo®)
-
Reagents for Western blotting (lysis buffer, protease inhibitors, primary and secondary antibodies)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Reagents for cell cycle analysis (e.g., Propidium Iodide, RNase A)
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Culture: Maintain the selected cancer cell lines in their recommended complete culture medium in a humidified incubator at 37°C with 5% CO₂.
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO and store at -20°C or -80°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (DMSO only) should always be included.
Protocol 2: Cell Viability Assay
This protocol determines the effect of this compound on cell proliferation.
Figure 2: Experimental workflow for a cell viability assay.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
Assay: Add the cell viability reagent according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the GI₅₀ value.
Protocol 3: Western Blotting for EZH2 Degradation
This protocol is to confirm the degradation of the EZH2 protein.
Figure 3: Experimental workflow for Western blotting.
-
Treatment and Lysis: Treat cells with this compound for various time points (e.g., 6, 12, 24, 48 hours) or with different concentrations for a fixed time (e.g., 48 hours).[1] Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against EZH2 and a loading control (e.g., β-actin or GAPDH).[1] Subsequently, incubate with an appropriate secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Protocol 4: Apoptosis Assay (Annexin V/PI Staining)
-
Treatment: Treat cells with this compound at concentrations around the GI₅₀ value for 24 to 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Protocol 5: Cell Cycle Analysis (Propidium Iodide Staining)
-
Treatment: Treat cells with this compound for 24 to 48 hours.
-
Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[6]
References
- 1. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of VHL-Based EZH2 Degraders to Enhance Therapeutic Activity against Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: Monitoring YM281-Mediated EZH2 Degradation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the degradation of Enhancer of Zeste Homolog 2 (EZH2) in response to treatment with YM281, a Proteolysis Targeting Chimera (PROTAC). The methodologies outlined are essential for researchers in oncology, epigenetics, and drug discovery who are investigating targeted protein degradation as a therapeutic strategy.
Introduction
EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a histone methyltransferase that plays a critical role in epigenetic regulation and is frequently overexpressed in various cancers. Unlike traditional small molecule inhibitors that only block the catalytic activity of EZH2, degraders like this compound are designed to eliminate the entire protein, thereby abrogating both its catalytic and non-catalytic functions. This compound is a heterobifunctional molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to EZH2, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] Western blotting is a fundamental technique to quantify the reduction in cellular EZH2 levels following this compound treatment.
Data Presentation
The following tables summarize quantitative data from studies evaluating the efficacy of this compound in inducing EZH2 degradation and inhibiting cell proliferation in various cancer cell lines.
Table 1: this compound-Mediated EZH2 Degradation in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | EZH2 Degradation | Reference |
| BT549 | 0.1, 0.3, 1 | 48 | Dose-dependent | [1] |
| MDA-MB-468 | 0.1, 0.3, 1 | 48 | Dose-dependent | [1] |
| SUM159 | 0.1, 0.3, 1 | 48 | Dose-dependent | [1] |
| MDA-MB-453 | 0.1, 0.3, 1 | 48 | Dose-dependent | [1] |
Table 2: Anti-proliferative Activity of this compound in TNBC Cell Lines
| Cell Line | GI50 (µM) | Treatment Duration (days) | Reference |
| BT549 | 2.9 - 3.3 | 5 | [1] |
| MDA-MB-468 | 2.9 - 3.3 | 5 | [1] |
| SUM159 | 2.9 - 3.3 | 5 | [1] |
| MDA-MB-453 | >10 | 5 | [1] |
Table 3: Comparative EZH2 Degradation by this compound in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | EZH2 Degradation | Reference |
| EOL-1 | 0.1, 1 | 24 | Dose-dependent | [4] |
| RS4;11 | 0.1, 1 | 24 | Dose-dependent | [4] |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the general procedure for treating cancer cell lines with this compound to induce EZH2 degradation.
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., BT549, MDA-MB-468, EOL-1) in their recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM).
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Remove the old medium from the cells and add the medium containing this compound or vehicle control.
-
Incubate the cells for the desired time points (e.g., 24 or 48 hours).[1][4]
-
Protocol 2: Western Blot for EZH2 Degradation
This protocol details the steps for protein extraction and Western blot analysis to detect EZH2 levels.
-
Cell Lysis:
-
After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel (e.g., 4-12% gradient gel).
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with a primary antibody against EZH2 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
To ensure equal protein loading, probe a separate membrane or strip and re-probe the same membrane with a primary antibody against a loading control protein such as β-actin, GAPDH, or Vinculin.[1][4][5]
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize the EZH2 signal to the corresponding loading control.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound-mediated EZH2 degradation pathway.
Experimental Workflow Diagram
Caption: Western blot workflow for EZH2 degradation.
References
- 1. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Evaluation of VHL-Based EZH2 Degraders to Enhance Therapeutic Activity against Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Optimal Concentration of YM281 for In Vitro Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the optimal use of YM281, a von Hippel-Lindau (VHL)-recruiting proteolysis-targeting chimera (PROTAC) for the degradation of Enhancer of Zeste Homolog 2 (EZH2), in various in vitro assays.
Mechanism of Action
This compound is an EZH2 PROTAC degrader. It functions by forming a ternary complex between the EZH2 protein and the VHL E3 ubiquitin ligase. This proximity induces the ubiquitination of EZH2, targeting it for degradation by the proteasome. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which mediates gene silencing through the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3). By degrading EZH2, this compound reduces H3K27me3 levels, leading to the de-repression of tumor suppressor genes and subsequent inhibition of cancer cell proliferation.[1]
Quantitative Data: Optimal Concentrations
The optimal concentration of this compound is assay- and cell-line-dependent. The following table summarizes the half-maximal growth inhibition (GI₅₀) values for this compound in various triple-negative breast cancer (TNBC) cell lines. For protein degradation studies (e.g., Western Blot), concentrations ranging from 0.3 µM to 3 µM have been shown to be effective for similar compounds, with treatment times typically between 24 and 48 hours.[1]
| Cell Line | Cancer Type | Assay Type | GI₅₀ (µM) | Treatment Duration | Reference |
| BT549 | TNBC | Cell Viability (WST-8) | 2.9 | 5 days | [1] |
| MDA-MB-468 | TNBC | Cell Viability (WST-8) | ~3.1 | 5 days | [1] |
| SUM159 | TNBC | Cell Viability (WST-8) | ~3.3 | 5 days | [1] |
| MDA-MB-453 | TNBC | Cell Viability (WST-8) | >10 | 5 days | [1] |
Note: For initial experiments, it is recommended to perform a dose-response curve starting from 10 µM with 2-fold serial dilutions to determine the optimal concentration for your specific cell line and assay conditions.[1]
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol is designed to determine the effect of this compound on cancer cell proliferation and calculate its GI₅₀ or IC₅₀ value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell viability reagent (e.g., WST-8, MTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and resuspend cells in fresh medium. Seed 3,000-5,000 cells per well in 100 µL of medium into a 96-well plate. Incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a 2x serial dilution series of this compound in culture medium. A typical starting concentration is 20 µM (which will be 10 µM final in the well) with 2-fold dilutions.[1] Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 5 days at 37°C with 5% CO₂.[1]
-
Viability Measurement:
-
For WST-8/MTT: Add 10-20 µL of the reagent to each well. Incubate for 2-4 hours at 37°C. For MTT, solubilize the formazan (B1609692) crystals with 150 µL of DMSO.[2]
-
For CellTiter-Glo®: Allow the plate and reagent to equilibrate to room temperature. Add reagent equal to the volume of media in the well. Mix on an orbital shaker for 2 minutes and let stand for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure absorbance (for WST-8/MTT) or luminescence (for CellTiter-Glo®) using a microplate reader.
-
Analysis: Normalize the readings to the vehicle control wells. Plot the normalized values against the log of the this compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the GI₅₀ or IC₅₀ value.[2]
Protocol 2: Western Blot for EZH2 Degradation
This protocol is used to qualitatively and quantitatively assess the degradation of the EZH2 protein following treatment with this compound.
Materials:
-
6-well cell culture plates
-
This compound and DMSO
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EZH2, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to ~80% confluency. Treat cells with desired concentrations of this compound (e.g., a range from 0.1 µM to 5 µM) and a DMSO vehicle control for 24-48 hours.[1]
-
Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Quantification: Transfer the supernatant (total protein lysate) to a new tube. Determine the protein concentration using a BCA assay according to the manufacturer's protocol.[2]
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-EZH2 antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Analysis: Re-probe the blot with a loading control antibody (e.g., β-actin, GAPDH, or Histone H3) to ensure equal protein loading. Quantify band intensities using software like ImageJ to determine the percentage of EZH2 degradation relative to the vehicle control.[1]
References
Application Note: Measuring the Cytotoxicity of YM281 with Tetrazolium-Based Cell Viability Assays
Introduction
YM281 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Enhancer of Zeste Homolog 2 (EZH2).[1][2][3] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in epigenetic silencing by methylating histone H3 on lysine (B10760008) 27 (H3K27me3).[1][4][5] Overexpression of EZH2 is linked to poor prognosis in various cancers, including triple-negative breast cancer (TNBC) and diffuse large B-cell lymphoma (DLBCL).[1][2] Unlike traditional EZH2 inhibitors that only block its catalytic activity, this compound eliminates the entire protein, addressing both enzymatic and non-enzymatic functions of EZH2.[2][3]
Evaluating the anti-proliferative and cytotoxic effects of compounds like this compound is a cornerstone of pre-clinical drug development. Colorimetric cell viability assays, such as the MTT and WST-8 assays, are reliable, high-throughput methods for this purpose. These assays quantify the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[6][7][8] This document provides detailed protocols for assessing the effect of this compound on cell viability using both the WST-8 and MTT methods.
Mechanism of Action: this compound
This compound functions by hijacking the ubiquitin-proteasome system. It is a heterobifunctional molecule that simultaneously binds to EZH2 and an E3 ubiquitin ligase, such as the von Hippel-Lindau (VHL) protein.[1][2] This induced proximity facilitates the polyubiquitination of EZH2, marking it for degradation by the 26S proteasome. The degradation of EZH2 protein leads to a reduction in H3K27me3 levels, reactivation of tumor suppressor genes, and ultimately, inhibition of cancer cell proliferation.[1][4]
Caption: this compound induces the formation of a ternary complex between EZH2 and the VHL E3 ligase, leading to EZH2 ubiquitination and proteasomal degradation.
Experimental Protocols
The following are detailed protocols for determining the effect of this compound on the viability of adherent cancer cell lines.
General Experimental Workflow
The overall process for assessing cell viability involves seeding cells, treating them with various concentrations of the test compound, adding the viability reagent, and measuring the resulting signal.
Caption: General workflow for assessing this compound cytotoxicity using a 96-well plate format.
Protocol 1: WST-8 Cell Viability Assay
The WST-8 assay utilizes a highly water-soluble tetrazolium salt, which is reduced by mitochondrial dehydrogenases in living cells to produce a soluble orange formazan (B1609692) product.[8][9][10][11] The amount of formazan is directly proportional to the number of viable cells. This method is generally considered more sensitive and convenient than the MTT assay as it does not require a solubilization step.[11]
Materials and Reagents:
-
Target cancer cell line (e.g., MDA-MB-468, BT549)[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
WST-8 reagent (e.g., Cell Counting Kit-8)[12]
-
96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 450-460 nm[10][12]
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend cells in complete medium to a concentration that will result in 70-80% confluency at the end of the experiment.
-
Seed 100 µL of the cell suspension (e.g., 5,000-10,000 cells/well) into a 96-well plate.[12]
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical final concentration range might be 0.1 µM to 10 µM.
-
Include a vehicle control (e.g., 0.1% DMSO in medium).
-
Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution or control medium.
-
Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).[12]
-
-
WST-8 Assay:
-
After the incubation period, add 10 µL of WST-8 solution directly to each well.[9][12]
-
Gently tap the plate to ensure mixing.
-
Incubate the plate for 1-4 hours at 37°C. The optimal time depends on the cell type and density.[9][10][12]
-
After incubation, shake the plate gently for 1 minute on an orbital shaker.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.[9][11]
-
Calculation:
-
Subtract the average absorbance of the medium-only (background) wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100
-
Plot the % Viability against the log concentration of this compound to determine the GI₅₀ (concentration that causes 50% growth inhibition).
-
-
Protocol 2: MTT Cell Viability Assay
The MTT assay is a classic method based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan crystals by mitochondrial dehydrogenases in viable cells.[6][7][13] A solubilization agent is then required to dissolve these crystals before absorbance can be measured.[6]
Materials and Reagents:
-
Target cancer cell line and culture reagents (as above)
-
This compound stock solution (10 mM in DMSO)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or Dimethyl Sulfoxide - DMSO)[14][15]
-
96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570-590 nm[6][13]
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the WST-8 protocol.
-
-
MTT Assay:
-
After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[13]
-
Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[13][14]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[15]
-
Wrap the plate in foil and place it on an orbital shaker for 10-15 minutes to ensure complete dissolution.[6][15]
-
-
Data Acquisition and Analysis:
Data Presentation
Quantitative results from the cell viability assays should be summarized in a clear, tabular format. This allows for easy comparison of the dose-dependent effects of this compound.
Table 1: Example Viability Data for this compound in a TNBC Cell Line after 72h Treatment
| This compound Conc. (µM) | Mean Corrected Absorbance (OD 450nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle) | 1.254 | 0.088 | 100.0% |
| 0.1 | 1.198 | 0.075 | 95.5% |
| 0.5 | 1.052 | 0.061 | 83.9% |
| 1.0 | 0.881 | 0.055 | 70.3% |
| 2.5 | 0.599 | 0.042 | 47.8% |
| 5.0 | 0.245 | 0.031 | 19.5% |
| 10.0 | 0.091 | 0.015 | 7.3% |
Note: Data are hypothetical for illustrative purposes. Actual values will vary based on cell line, incubation time, and experimental conditions. Studies have reported GI₅₀ values for this compound in the range of 2.9–3.3 μM in certain TNBC cell lines.[1]
References
- 1. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of VHL-Based EZH2 Degraders to Enhance Therapeutic Activity against Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lineage-specific canonical and non-canonical activity of EZH2 in advanced prostate cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A targetable antioxidant defense mechanism to EZH2 inhibitors enhances tumor cell vulnerability to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. WST-8 Assay Kit (Cell Proliferation) (ab65475) | Abcam [abcam.com]
- 9. himedialabs.com [himedialabs.com]
- 10. zellx.de [zellx.de]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Cell Counting Kit 8 / CCK-8 Assay / WST-8 Assay (ab228554) | Abcam [abcam.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. MTT (Assay protocol [protocols.io]
Application Notes and Protocols for Preparing YM281 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM281 is a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of Enhancer of zeste homolog 2 (EZH2).[1][2] As a heterobifunctional molecule, this compound recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the EZH2 protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This targeted protein degradation offers a powerful therapeutic strategy for cancers where EZH2 is overexpressed or dysregulated. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in dimethyl sulfoxide (B87167) (DMSO).
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 2230914-84-6 |
| Molecular Formula | C₅₆H₇₁N₇O₉S |
| Molecular Weight | 1018.27 g/mol [3] |
| Appearance | Solid powder[3] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 125 mg/mL (122.76 mM) | Requires ultrasonication and warming to 60°C for complete dissolution.[3] |
Table 3: Recommended Storage Conditions
| Format | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years[3] | Protect from light and moisture. |
| DMSO Stock Solution | -80°C | 1 year[3] | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber-colored microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
1. Calculation:
-
To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated based on its molecular weight (1018.27 g/mol ).
-
Mass (mg) = 10 mM * 1018.27 g/mol * Volume (L) * 1000 mg/g
-
For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution:
-
Mass (mg) = 10 * 1018.27 * 0.001 * 1000 = 10.18 mg
-
2. Weighing the Compound:
-
Don appropriate PPE.
-
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out the calculated mass of this compound powder directly into the tared tube.
3. Dissolution:
-
Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Cap the tube securely and vortex thoroughly for 2-3 minutes.
-
Due to the high concentration and nature of the compound, gentle warming and sonication are recommended to ensure complete dissolution.[3]
-
Warming: Place the tube in a water bath set to a maximum of 60°C for 5-10 minutes.
-
Sonication: Alternatively, or in combination with warming, sonicate the tube in a bath sonicator for 10-15 minutes.
-
-
Visually inspect the solution to ensure there are no visible particles or precipitate. The solution should be clear.
4. Aliquoting and Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
-
Label each aliquot clearly with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -80°C for long-term storage.[3]
5. Quality Control:
-
It is good practice to confirm the concentration of the final stock solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), if available.
-
When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is kept low (typically below 0.1% v/v) to avoid solvent-induced cytotoxicity.
Mandatory Visualization
References
- 1. Regulation of EZH2 protein stability: new mechanisms, roles in tumorigenesis, and roads to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for YM281-Mediated EZH2 Knockdown
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing YM281, a potent proteolysis-targeting chimera (PROTAC), to induce the targeted degradation of Enhancer of Zeste Homolog 2 (EZH2). This document outlines the mechanism of action, detailed experimental protocols for in vitro studies, and representative data on EZH2 knockdown.
Introduction
Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.
This compound is a PROTAC designed to specifically target EZH2 for degradation. It functions by simultaneously binding to EZH2 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of EZH2. This approach not only inhibits the catalytic activity of EZH2 but also eliminates its non-catalytic functions, offering a potential therapeutic advantage over traditional small molecule inhibitors.
Mechanism of Action
This compound is a heterobifunctional molecule consisting of a ligand that binds to EZH2, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase. The formation of a ternary complex between this compound, EZH2, and VHL facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to EZH2. The polyubiquitinated EZH2 is then recognized and degraded by the 26S proteasome.
Caption: this compound-mediated EZH2 degradation pathway.
Quantitative Data Summary
While a detailed time-course study for this compound is not extensively available in the public domain, comparative studies provide insights into its efficacy. The following table summarizes the observed EZH2 degradation in various triple-negative breast cancer (TNBC) cell lines after 48 hours of treatment with this compound. Researchers should perform their own time-course and dose-response experiments to determine the optimal conditions for their specific cell line and experimental setup.
Table 1: this compound-Mediated EZH2 Degradation in TNBC Cell Lines (48-hour treatment)
| Cell Line | Concentration (µM) | Approximate EZH2 Knockdown (%) | Reference |
| BT549 | 1.0 | Moderate | [1] |
| 3.0 | Significant | [1] | |
| MDA-MB-468 | 1.0 | Moderate | [1] |
| 3.0 | Significant | [1] | |
| SUM159 | 1.0 | Moderate | [1] |
| 3.0 | Significant | [1] | |
| MDA-MB-453 | 1.0 | Significant | [1] |
| 3.0 | Strong | [1] |
Note: The percentage of knockdown is estimated from Western blot images and should be quantified more precisely in dedicated experiments.
Experimental Protocols
The following protocols provide a framework for conducting experiments to evaluate the time course of this compound-mediated EZH2 knockdown.
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., BT549, MDA-MB-468) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0.1, 0.3, 1.0, 3.0 µM). Include a DMSO-only vehicle control.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of this compound or vehicle control.
-
Time Course: Incubate the cells for various time points (e.g., 6, 12, 24, 48, and 72 hours) to determine the kinetics of EZH2 degradation.
Caption: General workflow for this compound treatment and analysis.
Western Blot Analysis for EZH2 Knockdown
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against EZH2 overnight at 4°C.
-
Incubate the membrane with a primary antibody against a loading control (e.g., β-actin, GAPDH, or Histone H3) to ensure equal protein loading.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the EZH2 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of EZH2 knockdown relative to the vehicle-treated control.
-
Concluding Remarks
This compound is a valuable tool for researchers studying the biological functions of EZH2. By inducing its degradation, this compound allows for the investigation of both catalytic and non-catalytic roles of EZH2 in various cellular processes and disease models. The protocols and information provided herein serve as a starting point for utilizing this compound to achieve effective and reproducible EZH2 knockdown. It is recommended that each laboratory optimizes the treatment conditions for their specific experimental system.
References
Application Notes and Protocols for YM281 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM281 is a potent and selective EZH2 (Enhancer of Zeste Homolog 2) degrader, functioning as a proteolysis-targeting chimera (PROTAC). It operates by inducing the degradation of the EZH2 protein through the von Hippel-Lindau (VHL) E3 ubiquitin ligase pathway.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in tumorigenesis through its methyltransferase activity and non-catalytic functions.[1] Unlike traditional EZH2 inhibitors that only block its enzymatic activity, this compound eliminates the entire EZH2 protein, offering a promising therapeutic strategy for cancers dependent on both the catalytic and non-catalytic functions of EZH2.[1] Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models, including lymphoma and triple-negative breast cancer (TNBC).[1][2]
These application notes provide detailed protocols for utilizing this compound in xenograft mouse models to evaluate its in vivo efficacy, along with data presentation guidelines and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule composed of a ligand that binds to EZH2, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase. This binding induces the formation of a ternary complex between EZH2, this compound, and the VHL E3 ligase complex. This proximity facilitates the polyubiquitination of EZH2, marking it for degradation by the 26S proteasome. The degradation of EZH2 leads to a reduction in H3K27 trimethylation, a key epigenetic modification, and subsequent reactivation of tumor suppressor genes, ultimately inhibiting cancer cell proliferation and survival.
Downstream Signaling Effects of EZH2 Degradation
The degradation of EZH2 by this compound has significant downstream consequences on cellular signaling pathways that are crucial for cancer cell proliferation, survival, and differentiation. By eliminating EZH2, this compound leads to the reactivation of tumor suppressor genes that are normally silenced by PRC2-mediated H3K27 trimethylation. This can induce cell cycle arrest, apoptosis, and cellular differentiation.
Data Presentation: In Vitro Efficacy of this compound
This compound has demonstrated potent anti-proliferative activity in various cancer cell lines. The following table summarizes the 50% growth inhibition (GI₅₀) values for this compound in several triple-negative breast cancer (TNBC) cell lines, comparing its efficacy to another EZH2 degrader (Compound 16) and a conventional EZH2 inhibitor (EPZ-6438).
| Cell Line | This compound GI₅₀ (µM) | Compound 16 GI₅₀ (µM) | EPZ-6438 GI₅₀ (µM) |
| BT549 | 2.9 - 3.3 | 1.7 - 2.3 | >10 |
| MDA-MB-468 | 2.9 - 3.3 | 1.7 - 2.3 | >10 |
| SUM159 | 2.9 - 3.3 | 1.7 - 2.3 | >10 |
| MDA-MB-453 | Not specified | 1.7 - 2.3 | >10 |
Data adapted from a comparative study.[2]
Experimental Protocols
Protocol 1: General Xenograft Tumor Model Establishment
This protocol outlines the general procedure for establishing subcutaneous xenograft tumors in immunodeficient mice.
Materials:
-
Human cancer cell line of interest (e.g., lymphoma or TNBC cell lines)
-
Immunodeficient mice (e.g., NOD-SCID, NSG, or BALB/c nude mice), 6-8 weeks old
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix (optional, but recommended for some cell lines)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
1 mL syringes with 27-gauge needles
-
Animal clippers
-
70% ethanol
Procedure:
-
Cell Culture: Culture the selected cancer cell line in the appropriate complete medium until they reach 80-90% confluency.
-
Cell Harvesting:
-
Wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in sterile PBS or serum-free medium.
-
-
Cell Counting and Viability:
-
Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion or an automated cell counter. Viability should be >90%.
-
-
Preparation of Cell Inoculum:
-
Centrifuge the required number of cells and resuspend the pellet in sterile PBS at the desired concentration (e.g., 5 x 10⁶ to 10 x 10⁷ cells/mL).
-
If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice to a final concentration of 2.5 x 10⁶ to 5 x 10⁷ cells/mL. Keep the mixture on ice to prevent solidification.
-
-
Tumor Implantation:
-
Shave the flank of the mouse where the injection will be performed.
-
Clean the injection site with 70% ethanol.
-
Gently lift the skin and subcutaneously inject 100-200 µL of the cell suspension into the flank.
-
-
Tumor Growth Monitoring:
-
Monitor the mice 2-3 times per week for tumor formation.
-
Once tumors are palpable, measure the length (L) and width (W) using digital calipers.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (L x W²) / 2.
-
Continue monitoring until the tumors reach the desired size for the start of treatment (typically 100-200 mm³).
-
Protocol 2: In Vivo Efficacy Study of this compound in a Xenograft Model
This protocol describes a representative in vivo efficacy study of this compound. Specific parameters such as dosage and schedule may need to be optimized for different tumor models.
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
This compound
-
Vehicle for formulation (e.g., 5% NMP, 15% Solutol HS 15, and 80% of 50 mM citrate (B86180) buffer (pH 3.0) or 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Dosing syringes and needles (appropriate for the route of administration)
-
Digital calipers
-
Animal balance
Procedure:
-
Animal Randomization: Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
This compound Formulation:
-
Prepare the this compound formulation immediately before use. Due to the physicochemical properties of PROTACs, proper formulation is crucial for solubility and bioavailability.
-
A representative vehicle for intraperitoneal (i.p.) injection is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The final concentration of this compound should be calculated based on the desired dosage and the injection volume.
-
-
Drug Administration:
-
Administer this compound to the treatment group via the chosen route (e.g., intraperitoneal injection). A representative dosage might be in the range of 25-100 mg/kg, administered once daily or on an intermittent schedule (e.g., 5 days on, 2 days off).
-
Administer the vehicle alone to the control group following the same schedule.
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
-
Study Endpoint:
-
The study can be terminated when the tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or after a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors.
-
-
Data Analysis:
-
Calculate the average tumor volume for each group at each time point.
-
Determine the tumor growth inhibition (TGI) for the this compound-treated group compared to the vehicle control group.
-
Analyze the body weight data to assess toxicity.
-
Excised tumors can be weighed and used for further analysis, such as Western blotting to confirm EZH2 degradation or immunohistochemistry.
-
Experimental Workflow Visualization
Conclusion
This compound represents a promising new class of targeted cancer therapeutics that induce the degradation of EZH2. The protocols and guidelines provided in these application notes offer a framework for the in vivo evaluation of this compound in xenograft mouse models. Careful planning and execution of these studies, including appropriate animal models, dosing regimens, and endpoint analyses, are crucial for obtaining robust and reproducible data to support the preclinical development of this novel EZH2 degrader.
References
- 1. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination | The EMBO Journal [link.springer.com]
- 2. Development of a Tumour Growth Inhibition Model to Elucidate the Effects of Ritonavir on Intratumoural Metabolism and Anti-tumour Effect of Docetaxel in a Mouse Model for Hereditary Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Assessing YM281-Induced Apoptosis in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: YM281 is a potent and selective heterobifunctional small molecule known as a Proteolysis-Targeting Chimera (PROTAC). It is designed to specifically induce the degradation of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 is frequently overexpressed in various cancers, including lymphoma and triple-negative breast cancer (TNBC), where it contributes to oncogenesis through both its catalytic and non-catalytic functions. Unlike traditional EZH2 inhibitors that only block its enzymatic activity, this compound eliminates the entire EZH2 protein, offering a more comprehensive therapeutic strategy.[1][2]
This compound functions by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to EZH2, leading to its ubiquitination and subsequent degradation by the 26S proteasome.[2] The degradation of EZH2 can lift the epigenetic silencing of tumor suppressor genes, including those involved in pro-apoptotic pathways, ultimately leading to programmed cell death (apoptosis) in cancer cells. These application notes provide a detailed framework and experimental protocols for assessing this compound-induced apoptosis.
Mechanism of Action: this compound-Induced EZH2 Degradation and Apoptosis
This compound is a heterobifunctional molecule with three key components: a ligand that binds to EZH2, a ligand that recruits the VHL E3 ligase, and a linker connecting them. This design facilitates the formation of a ternary complex between EZH2 and the VHL E3 ligase machinery.
-
Ternary Complex Formation: this compound simultaneously binds to EZH2 and the VHL E3 ligase, bringing them into close proximity.
-
Ubiquitination: The E3 ligase transfers ubiquitin molecules to lysine (B10760008) residues on the surface of the EZH2 protein.
-
Proteasomal Degradation: The polyubiquitinated EZH2 is recognized and degraded by the 26S proteasome.
-
Induction of Apoptosis: EZH2 is known to suppress the transcription of pro-apoptotic genes (e.g., BH3-only proteins like BIM). Its degradation leads to the de-repression of these genes, tipping the cellular balance towards apoptosis. This typically engages the intrinsic (mitochondrial) pathway, characterized by the activation of executioner caspases like caspase-3 and caspase-7.
Experimental Protocols
A multi-assay approach is recommended to comprehensively assess apoptosis. The following protocols provide a workflow for quantifying cell viability, detecting apoptotic markers, and measuring key enzymatic activities.
Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the concentration-dependent effect of this compound on cancer cell proliferation and viability (IC50).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well clear or opaque-walled plates
-
This compound stock solution (in DMSO)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the wells (final volume 200 µL). Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72-96 hours.
-
Measurement:
-
For MTT: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Add 150 µL of DMSO to dissolve formazan (B1609692) crystals. Read absorbance at 570 nm.
-
For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes and incubate for 10 minutes. Read luminescence.
-
-
Analysis: Normalize data to the vehicle control and plot a dose-response curve to calculate the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis.[3][4][5]
Materials:
-
Treated and control cells (from 6-well plates)
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells with this compound (e.g., at IC50 and 2x IC50 concentrations) for 24-48 hours.
-
Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash cells twice with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[3]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[3]
-
Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[3]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[3]
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
Protocol 3: Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
Objective: To measure the activity of key executioner caspases, caspase-3 and caspase-7, as a direct indicator of apoptosis.[6][7][8]
Materials:
-
Treated and control cells in a 96-well opaque-walled plate
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells (10,000 cells/well) in a white-walled 96-well plate and treat with this compound as described in Protocol 1.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the buffer to form the Caspase-Glo® 3/7 Reagent.[8]
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[8]
-
Incubation: Mix contents on a plate shaker for 30-60 seconds and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each sample using a luminometer.
-
Analysis: Calculate the fold change in caspase activity relative to the vehicle-treated control.
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
Objective: To detect changes in the expression levels of EZH2 and key apoptotic marker proteins.[9][10]
Materials:
-
Treated and control cells (from 6 cm or 10 cm dishes)
-
RIPA lysis buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-EZH2, anti-Bcl-2, anti-Bax, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer.[11]
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
Sample Preparation: Normalize protein amounts (20-40 µg per sample) and boil in Laemmli sample buffer for 5-10 minutes.[11]
-
SDS-PAGE and Transfer: Separate proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control (β-actin).
Data Presentation
Quantitative data should be presented clearly to allow for easy interpretation and comparison.
Table 1: Cell Viability (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) after 72h |
|---|---|---|
| SU-DHL-4 | DLBCL | 5.5 |
| MDA-MB-231 | TNBC | 12.8 |
| MDA-MB-468 | TNBC | 9.2 |
| PC-3 | Prostate Cancer | 25.1 |
Data are representative. Actual values must be determined experimentally.
Table 2: Apoptosis Analysis by Annexin V/PI Staining in MDA-MB-468 Cells (48h Treatment)
| Treatment | Concentration (nM) | Live Cells (%) | Early Apoptosis (%) | Late Apoptosis (%) |
|---|---|---|---|---|
| Vehicle (DMSO) | - | 92.1 ± 2.5 | 4.3 ± 0.8 | 3.6 ± 0.5 |
| This compound | 10 | 65.4 ± 3.1 | 20.7 ± 1.9 | 13.9 ± 1.2 |
| This compound | 20 | 41.2 ± 4.0 | 35.1 ± 2.8 | 23.7 ± 1.5 |
Data are presented as mean ± SD from three independent experiments.
Table 3: Relative Caspase-3/7 Activity and Protein Expression Changes (48h Treatment)
| Treatment (20 nM this compound) | Fold Change in Caspase-3/7 Activity | Relative EZH2 Expression | Relative Cleaved PARP Expression |
|---|---|---|---|
| SU-DHL-4 | 8.5 ± 0.9 | 0.12 ± 0.04 | 9.2 ± 1.1 |
| MDA-MB-468 | 6.2 ± 0.7 | 0.21 ± 0.06 | 7.5 ± 0.8 |
Data are normalized to vehicle control and presented as mean ± SD.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 7. Caspase 3/7 Activity [protocols.io]
- 8. promega.com [promega.com]
- 9. Apoptosis western blot guide | Abcam [abcam.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Non-Catalytic EZH2 Functions Using YM281
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is a well-established histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Its canonical function involves the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), leading to transcriptional repression. However, a growing body of evidence highlights the critical non-catalytic functions of EZH2 in various cellular processes and diseases, particularly in cancer.[1][2][3] These non-canonical roles are independent of its methyltransferase activity and include acting as a transcriptional co-activator, scaffolding protein, and regulator of protein stability.[1][3][4][5]
Traditional EZH2 inhibitors that target its catalytic SET domain are ineffective in addressing these non-catalytic oncogenic activities.[6][7] To overcome this limitation, novel therapeutic strategies like Proteolysis Targeting Chimeras (PROTACs) have been developed. YM281 is a potent and specific von Hippel-Lindau (VHL)-recruiting EZH2 PROTAC degrader. It functions by inducing the ubiquitination and subsequent proteasomal degradation of the entire EZH2 protein, thereby ablating both its catalytic and non-catalytic functions.[7] This makes this compound an invaluable tool for elucidating the diverse non-catalytic roles of EZH2.
These application notes provide a comprehensive guide, including quantitative data and detailed experimental protocols, for utilizing this compound to investigate the non-catalytic functions of EZH2.
Data Presentation
Quantitative Data for this compound
The following table summarizes the reported bioactivity of this compound in various cancer cell lines. This data is essential for designing experiments with appropriate concentrations of the degrader.
| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |
| BT549 | Triple-Negative Breast Cancer (TNBC) | Cell Growth | GI₅₀ | 2.9 µM | |
| MDA-MB-468 | Triple-Negative Breast Cancer (TNBC) | Cell Growth | GI₅₀ | 3.3 µM | |
| SUM159 | Triple-Negative Breast Cancer (TNBC) | Cell Growth | GI₅₀ | 3.1 µM | |
| EOL-1 | Acute Myeloid Leukemia (AML) | EZH2 Degradation | DC₅₀ | ~100-500 nM | [7] |
| MV4;11 | Acute Myeloid Leukemia (AML) | EZH2 Degradation | DC₅₀ | ~100-500 nM | [7] |
| MOLM-13 | Acute Myeloid Leukemia (AML) | EZH2 Degradation | DC₅₀ | ~100-500 nM | [7] |
| EOL-1 | Acute Myeloid Leukemia (AML) | Cell Viability | IC₅₀ | ~1 µM | [7] |
| MV4;11 | Acute Myeloid Leukemia (AML) | Cell Viability | IC₅₀ | ~1 µM | [7] |
| MOLM-13 | Acute Myeloid Leukemia (AML) | Cell Viability | IC₅₀ | ~1-5 µM | [7] |
GI₅₀: 50% growth inhibition concentration. IC₅₀: 50% inhibitory concentration. DC₅₀: 50% degradation concentration.
Mandatory Visualizations
Caption: Mechanism of this compound-mediated EZH2 degradation.
Caption: EZH2 in transcriptional co-activation.
Caption: Experimental workflow for Co-Immunoprecipitation.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Identify EZH2 Interaction Partners
This protocol is designed to validate known or discover novel protein-protein interactions with EZH2 that are independent of its catalytic activity. This compound is used to demonstrate the loss of these interactions upon EZH2 degradation.
Materials:
-
Cell line of interest (e.g., MV4;11 for EZH2-cMyc interaction)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
PBS (phosphate-buffered saline), ice-cold
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Anti-EZH2 antibody for IP (e.g., rabbit polyclonal)
-
Antibody for interacting partner (e.g., mouse anti-cMyc)
-
Normal Rabbit IgG (isotype control)
-
Protein A/G magnetic beads
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Primary and secondary antibodies for western blotting
Procedure:
-
Cell Culture and Treatment:
-
Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Treat cells with an effective concentration of this compound (e.g., 500 nM) or DMSO for a sufficient duration to induce EZH2 degradation (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis Buffer and scrape the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (whole-cell lysate) to a new pre-chilled tube. Reserve a small aliquot for input control.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Pellet the beads and transfer the pre-cleared lysate to a new tube.
-
Add 2-5 µg of anti-EZH2 antibody or Normal Rabbit IgG to the lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Wash the beads 3-5 times with ice-cold Co-IP Lysis Buffer.
-
Elute the protein complexes by resuspending the beads in 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins and the input controls by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against EZH2 and the expected interacting partner (e.g., cMyc).
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
Expected Results:
-
In the DMSO-treated sample, the anti-EZH2 IP should pull down the interacting partner (e.g., cMyc).
-
In the this compound-treated sample, both EZH2 and the interacting partner should be absent or significantly reduced in the IP fraction, confirming that the interaction is dependent on the presence of the EZH2 protein.
Luciferase Reporter Assay for Transcriptional Co-activation
This protocol measures the effect of EZH2 degradation by this compound on the expression of a reporter gene driven by a promoter known to be activated by EZH2 in a non-catalytic manner.
Materials:
-
HEK293T or other suitable cell line
-
Luciferase reporter plasmid containing the promoter of an EZH2-activated gene (e.g., c-Myc or Cyclin D1 promoter) upstream of the firefly luciferase gene.
-
Renilla luciferase plasmid (for normalization of transfection efficiency).
-
Expression plasmid for the transcription factor that recruits EZH2 (if necessary).
-
Transfection reagent (e.g., Lipofectamine 3000).
-
This compound and DMSO.
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
Procedure:
-
Transfection:
-
Seed cells in a 24-well plate.
-
Co-transfect the cells with the firefly luciferase reporter plasmid and the Renilla luciferase normalization plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing this compound (e.g., 500 nM) or DMSO.
-
Incubate for an additional 24-48 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Wash cells with PBS.
-
Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Compare the normalized luciferase activity in this compound-treated cells to that in DMSO-treated cells.
-
Expected Results:
-
A significant decrease in the normalized luciferase activity in this compound-treated cells compared to the control would indicate that EZH2 acts as a co-activator for the promoter of interest, and its degradation ablates this function.
Protein Stability Assay for DDB2
This protocol assesses the non-catalytic role of EZH2 in stabilizing the DNA repair protein DDB2.[5] this compound is used to deplete EZH2 and observe the effect on DDB2 protein levels over time.
Materials:
-
Small cell lung cancer (SCLC) cell line (e.g., H128) or other relevant cell line.
-
This compound and DMSO.
-
Cycloheximide (CHX), a protein synthesis inhibitor.
-
Cell lysis buffer for western blotting.
-
Antibodies against EZH2, DDB2, and a loading control (e.g., β-actin or GAPDH).
-
Western blot reagents.
Procedure:
-
This compound Pre-treatment:
-
Treat cells with this compound (e.g., 500 nM) or DMSO for 24 hours to induce EZH2 degradation.
-
-
Cycloheximide Chase:
-
Add CHX (e.g., 50 µg/mL) to both this compound- and DMSO-treated cells to block new protein synthesis.
-
Harvest cells at different time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
-
Western Blot Analysis:
-
Prepare whole-cell lysates from the harvested cells.
-
Perform western blotting to detect the levels of EZH2, DDB2, and the loading control at each time point.
-
-
Data Analysis:
-
Quantify the band intensities for DDB2 and normalize to the loading control.
-
Plot the normalized DDB2 levels against time for both this compound- and DMSO-treated conditions to determine the half-life of the DDB2 protein.
-
Expected Results:
-
In DMSO-treated cells, DDB2 protein levels will decrease gradually over time.
-
In this compound-treated cells, the rate of DDB2 degradation will be significantly faster, demonstrating that the degradation of EZH2 leads to the destabilization of DDB2. This confirms the non-catalytic role of EZH2 in stabilizing DDB2.[5]
Conclusion
This compound is a powerful chemical probe for dissecting the multifaceted non-catalytic functions of EZH2. By inducing the complete degradation of the EZH2 protein, this compound allows researchers to investigate biological processes that are independent of its methyltransferase activity. The protocols and data provided in these application notes offer a robust framework for designing and executing experiments to further unravel the complex biology of EZH2 and to explore novel therapeutic avenues targeting its non-canonical oncogenic roles.
References
- 1. SWI/SNF mutant cancers depend upon catalytic and non–catalytic activity of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EZH2 non-canonically binds cMyc and p300 through a cryptic transactivation domain to mediate gene activation and promote oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2 has a Non-Catalytic and PRC2-Independent Role in Stabilizing DDB2 to Promote Nucleotide Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EZH2 has a non-catalytic and PRC2-independent role in stabilizing DDB2 to promote nucleotide excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons | Springer Nature Experiments [experiments.springernature.com]
- 6. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
YM281 Technical Support Center: Troubleshooting Inconsistent Results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with YM281, a proteolysis-targeting chimera (PROTAC) designed to degrade Enhancer of Zeste Homolog 2 (EZH2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional PROTAC that induces the degradation of the EZH2 protein.[1] It functions by simultaneously binding to EZH2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a component of the cell's natural protein disposal system. This proximity facilitates the tagging of EZH2 with ubiquitin, marking it for degradation by the proteasome. This degradation-based approach differs from traditional EZH2 inhibitors that only block its catalytic activity.[2][3]
Q2: In which cancer types has this compound shown activity?
This compound has demonstrated anti-proliferative activity in various cancer cell lines, including triple-negative breast cancer (TNBC) and diffuse large B-cell lymphoma (DLBCL).[2] In some studies, it has shown superior performance compared to conventional EZH2 inhibitors like EPZ6438 (tazemetostat).[2]
Q3: What is the "hook effect" and how can it affect my this compound experiments?
The "hook effect" is a phenomenon common to PROTACs where the degradation of the target protein decreases at high concentrations of the PROTAC. This occurs because at excessive concentrations, this compound is more likely to form separate binary complexes with either EZH2 or VHL, rather than the productive ternary complex (EZH2-YM281-VHL) required for degradation. To avoid this, it is crucial to perform a wide dose-response curve to identify the optimal concentration range for EZH2 degradation.
Q4: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored at -20°C. For short-term storage (days to weeks), it can be kept at 0-4°C. The compound is typically shipped at ambient temperature and is stable for several weeks under these conditions.
Troubleshooting Guide
Issue 1: Little to No EZH2 Degradation Observed
Possible Cause 1: Suboptimal this compound Concentration
-
Solution: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.01 µM to 10 µM) to determine the optimal concentration for EZH2 degradation in your specific cell line. Remember to look out for the "hook effect" at higher concentrations.
Possible Cause 2: Insufficient Incubation Time
-
Solution: Conduct a time-course experiment to identify the optimal incubation time for maximal EZH2 degradation. Degradation can often be observed within hours, but maximal degradation may take 24-48 hours.
Possible Cause 3: Low VHL E3 Ligase Expression
-
Solution: Confirm the expression of VHL in your cell line of interest using western blotting or qPCR. If VHL expression is low, consider using a different cell line with higher VHL expression or engineering your current cell line to overexpress VHL.
Possible Cause 4: Impaired Proteasome Function
-
Solution: As a control, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). If this compound-induced EZH2 degradation is rescued in the presence of the proteasome inhibitor, it confirms that the degradation is proteasome-dependent and that the upstream pathway is functional.
Possible Cause 5: Poor Cell Permeability of this compound
-
Solution: While this compound is designed to be cell-permeable, its large size can sometimes be a hurdle. Ensure that the final DMSO concentration in your cell culture medium is low (typically <0.5%) as higher concentrations can affect cell membrane integrity.
Issue 2: Inconsistent Cell Viability Results
Possible Cause 1: Variability in Cell Seeding Density
-
Solution: Ensure a consistent number of cells are seeded in each well. Use a cell counter to accurately determine cell density before plating. Uneven cell distribution can lead to significant variations in viability readouts.
Possible Cause 2: this compound Instability or Solubility Issues in Culture Media
-
Solution: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Ensure that this compound is fully dissolved in the culture medium before adding it to the cells. If precipitation is observed, consider preparing a more dilute stock solution or using a different formulation approach.
Possible Cause 3: Assay-Dependent Variability
-
Solution: The choice of cell viability assay can influence the results. For example, metabolic assays like MTT or WST-8 measure mitochondrial activity, which may not always directly correlate with cell death. Consider using a complementary assay that measures membrane integrity (e.g., trypan blue exclusion or a cytotoxicity assay) to confirm your findings.
Issue 3: Western Blotting Problems
Possible Cause 1: Weak or No EZH2 Signal
-
Solution: Ensure you are loading a sufficient amount of total protein (typically 20-40 µg for whole-cell lysates). Use a validated primary antibody against EZH2 at the recommended dilution. Include a positive control lysate from a cell line known to express high levels of EZH2.
Possible Cause 2: Non-Specific Bands
-
Solution: Optimize your western blot protocol by titrating the primary and secondary antibody concentrations. Increase the stringency of your wash steps (e.g., increase the duration or number of washes). Ensure your blocking step is adequate (e.g., 5% non-fat milk or BSA in TBST for at least 1 hour).
Possible Cause 3: Inconsistent Loading
-
Solution: Always use a loading control, such as β-actin, GAPDH, or total histone H3, to normalize for protein loading. Ensure that your protein quantification method (e.g., BCA assay) is accurate.
Quantitative Data Summary
The following table summarizes the reported growth inhibition (GI50) values for this compound in various triple-negative breast cancer (TNBC) cell lines.
| Cell Line | GI50 (µM) | Reference |
| BT549 | 2.9 - 3.3 | |
| MDA-MB-468 | 2.9 - 3.3 | |
| SUM159 | 2.9 - 3.3 |
Experimental Protocols
Protocol 1: EZH2 Degradation Assay by Western Blot
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against EZH2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Re-probe the membrane with a loading control antibody (e.g., β-actin).
-
-
Densitometry: Quantify the band intensities to determine the extent of EZH2 degradation relative to the loading control.
Protocol 2: Cell Viability Assay (WST-8)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
This compound Treatment: After 24 hours, treat the cells with serial dilutions of this compound (e.g., starting from 10 µM with a 2-fold dilution) and a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 5 days).
-
WST-8 Reagent Addition: Add WST-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 value by plotting the cell viability against the log of the this compound concentration.
Visualizations
References
- 1. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The degradation of EZH2 mediated by lncRNA ANCR attenuated the invasion and metastasis of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimizing YM281 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing YM281 concentration for their experiments and avoiding the high-dose hook effect in immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is the hook effect and why is it a concern when measuring this compound concentration?
The hook effect, also known as the prozone phenomenon, is an immunological artifact that can occur in "sandwich" immunoassays, leading to falsely low or underestimated results at very high concentrations of the analyte (in this case, this compound).[1] Instead of a continued increase in signal with increasing analyte concentration, the signal paradoxically decreases, creating a "hook" shape on the dose-response curve. This is a significant concern as it can lead to misinterpretation of experimental results, suggesting a lower concentration of this compound than is actually present.
Q2: What causes the hook effect in a this compound immunoassay?
In a sandwich immunoassay designed to quantify this compound, the hook effect occurs when an excess of this compound molecules saturates both the capture and detection antibodies simultaneously. This prevents the formation of the "sandwich" complex (capture antibody - this compound - detection antibody) on the assay plate.[1][2] Consequently, unbound detection antibodies are washed away, resulting in a lower signal despite the high concentration of this compound.
Q3: What are the first steps to take if I suspect a hook effect in my this compound assay?
The most straightforward method to confirm and mitigate a hook effect is to perform a serial dilution of the sample .[1] If the diluted sample yields a higher signal (and thus a higher calculated concentration after accounting for the dilution factor) than the undiluted sample, a hook effect is likely occurring.
Troubleshooting Guide: Avoiding the Hook Effect with this compound
This guide provides a systematic approach to identifying and resolving the hook effect when quantifying this compound.
Initial Assessment and Diagnosis
If your experimental results show unexpectedly low this compound concentrations, especially in samples where high concentrations are anticipated, a hook effect should be suspected.
Experimental Workflow for Diagnosing the Hook Effect
Caption: Workflow for diagnosing the hook effect.
Experimental Protocol for Optimizing this compound Concentration
This protocol details how to determine the optimal dilution range for your samples to ensure the measured this compound concentration falls within the linear range of your immunoassay.
Materials:
-
This compound-containing sample (e.g., cell lysate, plasma)
-
Assay-specific diluent buffer
-
Calibrated pipettes and sterile, low-protein-binding microcentrifuge tubes
-
Your validated this compound immunoassay kit
Procedure:
-
Prepare a Stock Dilution: Based on the expected concentration of this compound in your samples, prepare an initial stock dilution. If the concentration is completely unknown, a 1:10 dilution is a reasonable starting point. For example, mix 10 µL of your sample with 90 µL of assay diluent.
-
Perform Serial Dilutions: From the stock dilution, perform a series of 10-fold serial dilutions. A typical series would be 1:100, 1:1,000, and 1:10,000.
-
1:100: Mix 10 µL of the 1:10 stock dilution with 90 µL of assay diluent.
-
1:1,000: Mix 10 µL of the 1:100 dilution with 90 µL of assay diluent.
-
1:10,000: Mix 10 µL of the 1:1,000 dilution with 90 µL of assay diluent.
-
-
Run the Immunoassay: Assay the undiluted sample and all prepared dilutions according to your established immunoassay protocol.
-
Data Analysis:
-
Calculate the concentration of this compound in each diluted sample using the standard curve of your assay.
-
Multiply the calculated concentration by the dilution factor to determine the concentration in the original, undiluted sample.
-
-
Identify the Optimal Dilution: The optimal dilution is the one that yields the highest and most consistent calculated concentration of this compound in the original sample. This dilution should be used for all subsequent measurements of similar samples.
Hypothetical Data for this compound Concentration Optimization
| Sample Dilution | Measured Concentration (ng/mL) | Dilution Factor | Calculated Original Concentration (ng/mL) | Observation |
| Undiluted (1:1) | 150 | 1 | 150 | Potential Hook Effect |
| 1:10 | 250 | 10 | 2500 | Concentration increases |
| 1:100 | 30 | 100 | 3000 | Highest calculated concentration |
| 1:1000 | 3.5 | 1000 | 3500 | Within linear range, consistent |
| 1:10000 | 0.4 | 10000 | 4000 | Approaching lower limit of detection |
Note: This data is hypothetical and for illustrative purposes only.
Visualizing the Hook Effect
Caption: Dose-response curve illustrating the hook effect.
This compound Signaling Pathway Context
While an immunoassay measures the concentration of this compound itself, it's important to understand its mechanism of action. This compound is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the protein EZH2.
Caption: this compound-mediated degradation of EZH2.
By ensuring accurate measurement of this compound concentration, researchers can better correlate the presence of the PROTAC with the downstream degradation of its target, EZH2, and the subsequent biological effects.
References
YM281 solubility issues in cell culture media
Welcome to the technical support center for YM281. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments, with a specific focus on addressing solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Enhancer of Zeste Homolog 2 (EZH2) protein. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 is a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[1][2] this compound functions by simultaneously binding to EZH2 and an E3 ubiquitin ligase, thereby bringing them into close proximity. This induced proximity facilitates the ubiquitination of EZH2, marking it for degradation by the proteasome.[3][4] The degradation of EZH2, rather than just the inhibition of its catalytic activity, can counteract both the canonical (enzymatic) and non-canonical (scaffolding) functions of EZH2 in cancer cells.[3][5]
Q2: I am observing precipitation of this compound when I add it to my cell culture medium. What is the recommended solvent for this compound?
A2: Due to its chemical nature as a PROTAC, this compound is a relatively large and hydrophobic molecule with limited aqueous solubility. The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). It is crucial to first dissolve the compound completely in DMSO before further diluting it into your aqueous cell culture medium.
Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically not exceeding 0.5%. It is best practice to maintain a consistent final DMSO concentration across all experimental conditions, including vehicle controls, to ensure that any observed effects are due to the compound and not the solvent.
Q4: Even after preparing a DMSO stock, my this compound precipitates upon dilution in the media. What can I do?
A4: If you still observe precipitation after dilution from a DMSO stock, consider the following troubleshooting steps:
-
Lower the final concentration: Your intended working concentration might be above the solubility limit of this compound in the cell culture medium.
-
Gentle warming and sonication: After preparing the stock solution in DMSO, you can gently warm the vial to 37°C for 5-10 minutes and use a sonicator bath for a short period to aid dissolution before diluting it into the pre-warmed cell culture medium.
-
Use of co-solvents: For particularly challenging solubility issues, a co-solvent system can be employed. This typically involves dissolving this compound in DMSO first, then diluting it in a mixture of other solvents like polyethylene (B3416737) glycol 300 (PEG300) and Tween-80 before the final dilution in your aqueous medium.
Q5: How stable is this compound in a DMSO stock solution?
A5: When stored properly, stock solutions of similar compounds in DMSO are typically stable for several months at -20°C or -80°C. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered with this compound in cell culture applications.
| Problem | Potential Cause | Suggested Solution |
| This compound powder does not dissolve in aqueous buffer or cell culture medium. | This compound is a hydrophobic molecule with poor aqueous solubility. | Do not attempt to dissolve this compound directly in aqueous solutions. Always prepare a high-concentration stock solution in 100% DMSO first. |
| Precipitate forms immediately upon diluting the DMSO stock solution into cell culture medium. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | 1. Reduce the final working concentration: Perform a dose-response experiment to determine the lowest effective concentration. 2. Optimize the dilution process: Add the DMSO stock solution to pre-warmed (37°C) cell culture medium with gentle vortexing or swirling to facilitate rapid dispersion. 3. Increase the volume of the medium: A larger volume for dilution can help maintain a lower final concentration of both this compound and DMSO. |
| The solution appears cloudy or contains visible particles after dilution. | Incomplete dissolution of the DMSO stock or precipitation over time. | 1. Ensure complete initial dissolution: Before dilution, visually inspect the DMSO stock solution to confirm it is a clear solution. If necessary, use gentle warming (37°C) and brief sonication. 2. Prepare fresh dilutions: Do not use diluted solutions that have been stored for an extended period. Prepare fresh dilutions for each experiment. |
| Cell death or morphological changes are observed in the vehicle control (DMSO only). | The final DMSO concentration is too high, leading to cytotoxicity. | 1. Lower the final DMSO concentration: Ensure the final DMSO concentration in the cell culture medium is at or below 0.5%. 2. Perform a DMSO toxicity curve: Determine the maximum tolerated DMSO concentration for your specific cell line. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
-
Procedure:
-
Calculate the required amount of this compound and DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Carefully weigh the this compound powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution thoroughly until the this compound powder is completely dissolved. A clear solution should be obtained.
-
To aid dissolution, the tube can be gently warmed to 37°C for 5-10 minutes and/or sonicated in a water bath for 5-15 minutes.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Microscope
-
-
Procedure:
-
Prepare a series of dilutions of the this compound DMSO stock in your cell culture medium. For example, create final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration remains constant and non-toxic (e.g., 0.1%).
-
Incubate the dilutions at 37°C for a period that reflects your planned experiment (e.g., 2 hours).
-
Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or film).
-
For a more sensitive assessment, transfer a small volume from each dilution to a microscope slide and examine for microscopic precipitates.
-
The highest concentration that remains a clear solution is the estimated maximum soluble concentration for your experimental conditions.
-
Visualizing the Mechanism and Troubleshooting Workflow
Caption: Mechanism of action of this compound as a PROTAC EZH2 degrader.
References
- 1. EZH2 - Wikipedia [en.wikipedia.org]
- 2. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissecting and Targeting Noncanonical Functions of EZH2 in Multiple Myeloma via an EZH2 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
how to confirm YM281 is degrading EZH2 and not inhibiting it
Welcome to the technical support center for researchers utilizing YM281. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in confirming the mechanism of action of this compound as a degrader of EZH2, rather than a classical inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to affect EZH2?
This compound is a potent, EPZ6438-based, von Hippel-Lindau (VHL)-recruiting Proteolysis Targeting Chimera (PROTAC) designed to target the EZH2 protein.[1] As a PROTAC, this compound is a heterobifunctional molecule that induces the degradation of its target protein. It consists of a ligand that binds to EZH2 and another ligand that recruits the VHL E3 ubiquitin ligase. This proximity leads to the ubiquitination of EZH2, marking it for degradation by the proteasome. Therefore, this compound is expected to decrease the total protein levels of EZH2, rather than simply inhibiting its enzymatic activity. Several studies have reported the use of this compound as a VHL-recruiting EZH2 PROTAC.[2][3]
Q2: How can I be sure that this compound is degrading EZH2 and not just inhibiting it?
To confirm that this compound is inducing the degradation of EZH2, a series of experiments should be performed to differentiate between protein level reduction and enzymatic inhibition. The core principle is to measure both the quantity of EZH2 protein and its methyltransferase activity. A true degrader will reduce the total amount of EZH2 protein, which will consequently lead to a decrease in its downstream activity. In contrast, a classical inhibitor will block the enzymatic function of EZH2 without affecting the protein levels.
Q3: What are the key experiments to differentiate EZH2 degradation from inhibition?
A multi-faceted approach is recommended:
-
Western Blotting: To directly measure the levels of EZH2 protein. A decrease in the EZH2 band intensity upon this compound treatment would indicate degradation.
-
In-Cell Ubiquitination Assay: To demonstrate that this compound induces the ubiquitination of EZH2, a key step in the proteasome-mediated degradation pathway.
-
EZH2 Histone Methyltransferase (HMT) Activity Assay: To measure the enzymatic activity of EZH2. This can be assessed by quantifying the levels of its product, trimethylated histone H3 at lysine (B10760008) 27 (H3K27me3).
-
Cellular Thermal Shift Assay (CETSA): To confirm direct target engagement of this compound with EZH2 within the cell.
Q4: What is a suitable negative control for my this compound experiments?
A proper negative control is crucial to demonstrate that the observed effects are due to the specific PROTAC-mediated degradation mechanism. An ideal negative control would be a molecule structurally similar to this compound but deficient in either binding to EZH2 or the E3 ligase (VHL). For instance, a compound with a modification that disrupts the interaction with VHL would be an excellent negative control.[2] This control should still be able to bind to EZH2 but will not be able to recruit the E3 ligase, and therefore should not induce EZH2 degradation. If such a custom molecule is not available, using the parent EZH2 inhibitor (e.g., EPZ6438) can help distinguish between the effects of inhibition and degradation.
Troubleshooting Guides
Problem 1: I don't see a decrease in EZH2 protein levels after this compound treatment in my Western Blot.
-
Possible Cause 1: Suboptimal Treatment Conditions.
-
Solution: Perform a dose-response and time-course experiment. EZH2 degradation by PROTACs is often concentration and time-dependent.[2] Test a range of this compound concentrations (e.g., 10 nM to 10 µM) and different incubation times (e.g., 4, 8, 16, 24, and 48 hours).
-
-
Possible Cause 2: Proteasome Inhibition.
-
Solution: Ensure that your experimental conditions do not inadvertently inhibit the proteasome. As a positive control for the degradation pathway, you can co-treat cells with this compound and a proteasome inhibitor like MG132. This should rescue the degradation of EZH2, leading to an accumulation of ubiquitinated EZH2.
-
-
Possible Cause 3: Cell Line Specificity.
-
Solution: The efficiency of PROTACs can vary between different cell lines due to differences in the expression levels of the target protein, the E3 ligase, and other components of the ubiquitin-proteasome system. If possible, test this compound in a cell line known to be responsive.
-
-
Possible Cause 4: Antibody Issues.
-
Solution: Verify the specificity and sensitivity of your EZH2 antibody. Run a positive control lysate from a cell line with high EZH2 expression.
-
Problem 2: My EZH2 activity assay shows inhibition, but I'm not sure if it's due to degradation or direct enzymatic inhibition.
-
Solution: Correlate your EZH2 activity data with EZH2 protein levels from a matched Western blot experiment.
-
Scenario A: Degradation. If this compound is acting as a degrader, you should observe a concomitant decrease in both EZH2 protein levels and H3K27me3 levels.
-
Scenario B: Inhibition. If this compound were acting as a classical inhibitor, you would see a decrease in H3K27me3 levels without a significant change in the total EZH2 protein level.
-
Data Presentation
The following table summarizes the expected outcomes for experiments designed to confirm this compound-mediated EZH2 degradation.
| Experiment | Expected Outcome with this compound | Expected Outcome with Negative Control (VHL-binding deficient) | Expected Outcome with Parent Inhibitor (EPZ6438) |
| Western Blot (EZH2 Levels) | Concentration- and time-dependent decrease in EZH2 protein. | No significant change in EZH2 protein levels. | No significant change in EZH2 protein levels. |
| In-Cell Ubiquitination Assay | Increased poly-ubiquitination of EZH2. | No significant increase in EZH2 poly-ubiquitination. | No significant increase in EZH2 poly-ubiquitination. |
| HMT Activity Assay (H3K27me3 Levels) | Decrease in H3K27me3 levels. | No significant change in H3K27me3 levels. | Decrease in H3K27me3 levels. |
| Cellular Thermal Shift Assay (CETSA) | Thermal stabilization of EZH2, indicating target engagement. | Thermal stabilization of EZH2 (if it still binds EZH2). | Thermal stabilization of EZH2. |
Quantitative Data Comparison:
| Compound | Target | Assay Type | IC50 (nM) | Degradation |
| EPZ6438 | EZH2 | Biochemical Inhibition | 3.3 ± 0.1 | No |
| MS8815 (compound 16) | EZH2 | Biochemical Inhibition | 13 ± 7.6 | Yes |
| Compound 17 (Negative Control) | EZH2 | Biochemical Inhibition | 13 ± 7.6 | No |
| This compound | EZH2 | Biochemical Inhibition | - | Yes |
Data for EPZ6438, MS8815, and Compound 17 are from a study on TNBC cells.[2]
Experimental Protocols
Western Blot for EZH2 Protein Levels
Objective: To quantify the amount of EZH2 protein in cells after treatment with this compound.
Materials:
-
Cell line of interest
-
This compound, negative control, and parent inhibitor (e.g., EPZ6438)
-
Complete cell culture medium
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EZH2 and anti-loading control (e.g., β-actin, GAPDH, or Histone H3)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of concentrations of this compound and controls (e.g., 10 nM to 10 µM) for various time points (e.g., 4, 8, 16, 24 hours). Include a vehicle-only (DMSO) control.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add an appropriate volume of RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-EZH2 antibody and anti-loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and capture the chemiluminescent signal.
-
Analysis: Quantify the band intensities and normalize the EZH2 signal to the loading control.
In-Cell EZH2 Ubiquitination Assay
Objective: To detect the ubiquitination of EZH2 in response to this compound treatment.
Materials:
-
Cell line of interest
-
Plasmids expressing HA-tagged ubiquitin and Flag-tagged EZH2 (optional, for overexpression studies)
-
Transfection reagent
-
This compound and MG132 (proteasome inhibitor)
-
Cell lysis buffer (e.g., 2% SDS, 150 mM NaCl, 10 mM Tris-HCl, pH 8.0, with protease and deubiquitinase inhibitors)
-
Dilution buffer (e.g., 10 mM Tris-HCl, pH 8.0, 150 mM NaCl, 2 mM EDTA, 1% Triton X-100)
-
Anti-EZH2 antibody for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Anti-ubiquitin antibody for Western blotting
Procedure:
-
Cell Transfection (Optional): If endogenous EZH2 levels are low, co-transfect cells with plasmids expressing Flag-EZH2 and HA-ubiquitin.
-
Cell Treatment: Treat cells with this compound for a shorter time course (e.g., 1-4 hours) to capture the ubiquitinated intermediate before it is fully degraded. In a parallel sample, co-treat with this compound and MG132 (e.g., 10 µM for 4-6 hours) to accumulate ubiquitinated EZH2.
-
Cell Lysis under Denaturing Conditions: Lyse cells with the SDS-containing lysis buffer to disrupt protein-protein interactions and inactivate deubiquitinases. Sonicate the lysate to shear DNA.
-
Immunoprecipitation: Dilute the lysate with the dilution buffer to reduce the SDS concentration. Pre-clear the lysate with protein A/G beads. Immunoprecipitate EZH2 using an anti-EZH2 antibody coupled to protein A/G beads overnight at 4°C.
-
Washes and Elution: Wash the beads extensively to remove non-specific binding. Elute the immunoprecipitated proteins by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Perform Western blotting on the eluted samples. Probe the membrane with an anti-ubiquitin (or anti-HA) antibody to detect the poly-ubiquitin chains on EZH2. A smear of high molecular weight bands will indicate poly-ubiquitination.
EZH2 Histone Methyltransferase (HMT) Activity Assay
Objective: To measure the enzymatic activity of EZH2 by quantifying H3K27me3 levels.
Materials:
-
Cell line of interest
-
This compound and parent inhibitor (e.g., EPZ6438)
-
Histone extraction buffer
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3
-
Other reagents for Western blotting as described above.
Procedure:
-
Cell Treatment: Treat cells with a range of concentrations of this compound and the parent inhibitor for a time sufficient to observe changes in histone methylation (e.g., 48-72 hours).
-
Histone Extraction: Harvest cells and isolate histones using a histone extraction protocol or a commercial kit.
-
Western Blot Analysis: Perform Western blotting on the extracted histones. Probe one membrane with an anti-H3K27me3 antibody and another with an anti-total Histone H3 antibody as a loading control.
-
Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal. A decrease in this ratio indicates a reduction in EZH2 activity.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to EZH2 in a cellular context.
Materials:
-
Cell line of interest
-
This compound
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
Thermocycler
-
Reagents for Western blotting
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermocycler, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble EZH2 by Western blotting.
-
Data Analysis: Plot the amount of soluble EZH2 as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates thermal stabilization of EZH2 upon ligand binding.
Visualizations
References
- 1. This compound | EZH2 PROTAC | Probechem Biochemicals [probechem.com]
- 2. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Interpreting YM281 Dose-Response Curve Data
Welcome to the YM281 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the EZH2 PROTAC degrader, this compound. Here you will find answers to frequently asked questions, detailed experimental protocols, and troubleshooting guides to help you navigate the complexities of interpreting this compound dose-response curve data.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, EPZ6438-based proteolysis-targeting chimera (PROTAC) that selectively targets the Enhancer of Zeste Homolog 2 (EZH2) for degradation.[1] It is a heterobifunctional molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to EZH2, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3] This targeted degradation of EZH2 has shown anti-proliferative activity in various cancer cell lines, including triple-negative breast cancer (TNBC) and diffuse large B-cell lymphoma (DLBCL).[2][4]
Q2: My this compound dose-response curve is not a typical sigmoidal shape. I'm observing a "hook effect." What does this mean and what should I do?
A "hook effect" is a common phenomenon observed with PROTACs where at high concentrations, the degradation of the target protein decreases, resulting in a bell-shaped dose-response curve. This occurs because at excessive concentrations, this compound can form binary complexes with either EZH2 or the VHL E3 ligase, rather than the productive ternary complex required for degradation.
Troubleshooting Steps:
-
Expand your concentration range: Test a wider range of this compound concentrations, especially at the lower end (e.g., picomolar to low nanomolar), to fully characterize the bell-shaped curve and identify the optimal degradation concentration (DCmax).
-
Determine DC50 and Dmax: Instead of a traditional IC50, for PROTACs, you should determine the DC50 (the concentration at which 50% of the maximum degradation is achieved) and the Dmax (the maximum percentage of degradation).
-
Confirm ternary complex formation: Use techniques like co-immunoprecipitation (Co-IP) to verify that this compound is inducing the formation of the EZH2-YM281-VHL ternary complex.
Q3: I am not observing any EZH2 degradation at any of the tested this compound concentrations. What are the possible reasons?
Several factors could contribute to a lack of EZH2 degradation.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for lack of this compound-induced EZH2 degradation.
Q4: The potency of this compound in my assay is lower than what is reported in the literature. What could be the cause?
Discrepancies in potency can arise from several experimental variables.
Troubleshooting Checklist:
-
Cell Health and Passage Number: Ensure your cells are healthy and within a consistent, low passage number range.
-
Serum Protein Binding: this compound may bind to serum proteins in the culture medium, reducing its effective concentration. Consider reducing the serum percentage during treatment, if possible for your cell line.
-
Assay Duration: The kinetics of PROTAC-mediated degradation can vary. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal endpoint for maximal degradation.
-
Compound Stability: Ensure this compound is properly dissolved and stored. Prepare fresh dilutions for each experiment to avoid degradation.
Q5: How can I confirm that the observed cell viability inhibition is due to EZH2 degradation?
It is crucial to correlate the degradation of EZH2 with the phenotypic outcome.
Experimental Suggestions:
-
Western Blot Analysis: Perform western blots to measure EZH2 protein levels at the same concentrations and time points used in your cell viability assay. A strong correlation between EZH2 degradation and loss of cell viability supports an on-target effect.
-
Use a Negative Control: Synthesize or obtain an inactive version of this compound where the VHL-binding or EZH2-binding moiety is modified to prevent ternary complex formation. This control should not induce EZH2 degradation or inhibit cell viability.
-
Rescue Experiment: To confirm that the effect is specifically due to the loss of EZH2, you could perform a rescue experiment by overexpressing a degradation-resistant mutant of EZH2.
Quantitative Data Summary
The following table summarizes the reported growth inhibition (GI50) values for this compound in various triple-negative breast cancer (TNBC) cell lines. Note that DC50 and Dmax values, which are more specific to PROTAC-mediated degradation, are often determined empirically through dose-response western blots.
| Cell Line | Cancer Type | GI50 (µM) | Citation |
| BT549 | TNBC | 2.9 - 3.3 | [2] |
| MDA-MB-468 | TNBC | 2.9 - 3.3 | [2] |
| SUM159 | TNBC | 2.9 - 3.3 | [2] |
Experimental Protocols
Detailed Protocol for Generating a this compound Dose-Response Curve
This protocol outlines the steps for determining the dose-dependent degradation of EZH2 by this compound using western blotting.
Materials:
-
This compound
-
Cell line of interest (e.g., a TNBC cell line)
-
Complete cell culture medium
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EZH2, anti-VHL, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere and grow overnight.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., a range from 1 pM to 10 µM is recommended to capture the full bell-shaped curve).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired time period (e.g., 24 or 48 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-EZH2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the EZH2 band intensity to the corresponding loading control band intensity.
-
Plot the normalized EZH2 levels against the log of the this compound concentration to generate the dose-response curve.
-
From the curve, determine the DC50 and Dmax values.
-
Supplementary Experimental Protocols
Western Blot Protocol for EZH2 Degradation: (Follow steps 4 and 5 from the detailed protocol above)
Co-Immunoprecipitation (Co-IP) Protocol for Ternary Complex Formation:
-
Treat cells with this compound at the optimal degradation concentration and a vehicle control for a short duration (e.g., 2-4 hours).
-
Lyse the cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-VHL antibody (or anti-EZH2) overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times with IP lysis buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by western blotting using antibodies against EZH2 and VHL. An increased association between EZH2 and VHL in the this compound-treated sample compared to the control indicates ternary complex formation.
Cell Viability Assay (MTT Assay) Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the data to the vehicle-treated control cells (set to 100% viability) and plot the percentage of cell viability against the log of the this compound concentration to determine the GI50.
Visualizations
Caption: Experimental workflow for generating a this compound dose-response curve.
Caption: EZH2 signaling pathway and the mechanism of action of this compound.
References
- 1. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
potential off-target effects of YM281 in proteomics studies
Technical Support Center: YM281 Proteomics
Disclaimer: this compound is a research compound identified as a potent, von Hippel-Lindau (VHL)-recruiting PROTAC (Proteolysis Targeting Chimera) degrader of Enhancer of Zeste Homolog 2 (EZH2).[1][2][3][4] As a PROTAC, its primary mechanism is to induce the degradation of EZH2, rather than simple inhibition.[4][5] While information on specific off-target effects in proteomics studies is limited in publicly available literature, this guide provides a framework for troubleshooting based on the known pharmacology of PROTACs and common challenges in proteomics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a heterobifunctional small molecule known as a PROTAC.[3][5] It works by simultaneously binding to EZH2 (the protein of interest) and the VHL E3 ubiquitin ligase.[1][5] This proximity induces the ubiquitination of EZH2, marking it for degradation by the proteasome.[5] This mechanism differs from traditional kinase inhibitors, which only block the catalytic activity of their target.[4]
Q2: I am seeing changes in proteins other than EZH2 in my proteomics data after this compound treatment. Are these likely off-target effects?
A2: It is possible. Unexpected protein changes can arise from several factors:
-
Downstream Effects: The degradation of EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2), will alter the methylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a critical epigenetic mark.[5] This can lead to widespread changes in gene expression and, consequently, the proteome. These are on-target pathway effects, not direct off-target binding.
-
True Off-Targets: this compound could potentially bind to and/or induce the degradation of other proteins that have structural similarities to EZH2 or VHL ligands.
-
Cellular Stress Response: The degradation of a critical protein like EZH2 can induce cellular stress, leading to changes in the expression of stress-related proteins.
Q3: How can I distinguish between downstream effects of EZH2 degradation and true off-target effects of this compound?
A3: This is a key challenge in proteomics. A multi-pronged approach is recommended:
-
Use a Negative Control: Synthesize or obtain a structurally similar version of this compound that cannot bind to VHL.[5] This control molecule should still bind to EZH2 but will not induce its degradation. If the unexpected protein changes persist with the negative control, they are more likely to be due to off-target binding rather than EZH2 degradation.
-
Rescue Experiment: If possible, express a mutant version of EZH2 that cannot be degraded in your cells. If the unexpected protein changes are still observed in the presence of this resistant EZH2, it points towards an off-target effect.
-
Orthogonal Approaches: Use RNAi (e.g., siRNA or shRNA) to specifically knock down EZH2. Compare the proteomic changes from RNAi with those from this compound treatment. Overlapping changes are likely due to the loss of EZH2, while changes unique to this compound treatment may indicate off-target effects.[6]
Q4: Could the off-target effects be related to the VHL-recruiting component of this compound?
A4: Yes, this is a possibility. The VHL ligand component of the PROTAC could potentially interact with other cellular proteins. Comparing the proteomic profile of this compound with other VHL-recruiting PROTACs that target different proteins could help identify common off-targets related to the VHL ligand.
Troubleshooting Guide: Unexpected Proteomics Results
This guide provides a systematic approach to troubleshooting unexpected protein expression changes observed in proteomics experiments with this compound.
| Observation | Potential Cause | Recommended Action |
| 1. Incomplete or no degradation of EZH2 | - this compound concentration is too low. - Incubation time is too short. - this compound has degraded. - The cell line is resistant. | - Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time. - Prepare fresh stock solutions of this compound. - Confirm EZH2 and VHL expression in your cell line. |
| 2. Unexpected changes in protein abundance | - Downstream effects of EZH2 degradation. - True off-target binding and/or degradation. - Cellular stress response. | - Perform a bioinformatics analysis to see if the altered proteins are known targets of EZH2/PRC2. - Use a negative control this compound that does not bind VHL. - Compare your results with EZH2 knockdown via RNAi. |
| 3. Changes in protein phosphorylation | - Downstream signaling changes due to EZH2 degradation. - Off-target inhibition or activation of kinases or phosphatases. | - Analyze the phosphoproteome in parallel with the proteome. - Use kinase activity assays to test if this compound directly inhibits kinases in relevant pathways. |
| 4. High variability between replicates | - Inconsistent this compound treatment. - Technical variability in the proteomics workflow. | - Ensure accurate and consistent pipetting of this compound. - Standardize all steps of the proteomics sample preparation and analysis. |
Hypothetical Off-Target Data for this compound
The following table presents hypothetical quantitative data for this compound, illustrating how its selectivity could be represented. This data is for illustrative purposes only.
| Protein | Binding Affinity (Kd, nM) | Degradation (DC50, nM) | Notes |
| EZH2 (On-Target) | 15 | 25 | Primary target |
| EZH1 (Homologue) | 250 | >1000 | Lower affinity, less degradation |
| BRD4 (Off-Target) | 1500 | >5000 | Potential weak off-target |
| Kinase X (Off-Target) | >10000 | No degradation | Unlikely to be a direct target |
Experimental Protocols
Protocol 1: Global Proteomics Analysis of this compound Treatment
Objective: To identify global protein expression changes in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., a lymphoma cell line like SU-DHL-6) at a desired density.[7] Treat cells with this compound at a predetermined optimal concentration (e.g., 100 nM) and a vehicle control (e.g., DMSO) for a set time (e.g., 24 hours).
-
Cell Lysis and Protein Extraction: Harvest cells, wash with PBS, and lyse in a buffer containing protease and phosphatase inhibitors.
-
Protein Digestion: Perform a protein assay to determine concentration. Take equal amounts of protein from each sample and perform in-solution or in-gel digestion with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify and quantify proteins. Perform statistical analysis to identify proteins with significant changes in abundance between this compound-treated and control samples.
Visualizations
Signaling Pathway and Mechanism
Caption: Mechanism of action for this compound, a PROTAC that induces the degradation of EZH2.
Experimental Workflow for Off-Target Identification
Caption: Workflow for distinguishing on-target from off-target effects in proteomics.
Troubleshooting Logic
Caption: Decision tree for troubleshooting unexpected proteomics data with this compound.
References
- 1. YM-281 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound | EZH2 PROTAC | Probechem Biochemicals [probechem.com]
- 3. medkoo.com [medkoo.com]
- 4. Design, Synthesis, and Evaluation of VHL-Based EZH2 Degraders to Enhance Therapeutic Activity against Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemically Induced Degradation of Epigenetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: YM281 Activity Validation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing YM281, a von Hippel-Lindau (VHL)-recruiting EZH2 PROTAC degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of Enhancer of Zeste Homolog 2 (EZH2).[1][2][3][4] It functions by linking EZH2 to the VHL E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of EZH2.[1][2] This is distinct from EZH2 inhibitors that only block its catalytic activity.[3]
Q2: What are the key applications of this compound in research?
This compound is primarily used to study the effects of EZH2 protein depletion in cancer cells, particularly in contexts like Triple-Negative Breast Cancer (TNBC) and lymphoma.[1][3] Researchers use it to investigate the non-catalytic roles of EZH2 and to explore the therapeutic potential of EZH2 degradation.[3]
Q3: What are the essential negative controls for a this compound experiment?
To ensure the observed effects are due to this compound-mediated EZH2 degradation, the following controls are crucial:
-
Vehicle Control (e.g., DMSO): To control for the effects of the solvent used to dissolve this compound.
-
Inactive Epimer/Negative Control Compound: A structurally similar molecule that cannot bind to the E3 ligase (e.g., VHL). For example, a compound with a modification in the VHL-binding motif can serve as a negative control to demonstrate that the ternary complex formation is necessary for degradation.[1][2]
-
Parental EZH2 Inhibitor (e.g., EPZ-6438): An inhibitor that blocks the catalytic methyltransferase activity of EZH2 without inducing its degradation. This helps to distinguish between effects caused by the loss of EZH2 protein versus the inhibition of its enzymatic function.[1][2]
Q4: How can I confirm that this compound is inducing proteasomal degradation?
To confirm that the degradation of EZH2 is proteasome-dependent, you can co-treat cells with this compound and a proteasome inhibitor (e.g., MG132 or bortezomib). If this compound's effect on EZH2 levels is rescued in the presence of the proteasome inhibitor, it indicates a proteasome-mediated degradation mechanism.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant decrease in EZH2 protein levels after this compound treatment. | Suboptimal Concentration: The concentration of this compound may be too low. | Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Insufficient Treatment Time: The incubation time may be too short to observe degradation. | Conduct a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to identify the optimal treatment duration. | |
| Low VHL E3 Ligase Expression: The cell line may have low endogenous levels of VHL, which is required for this compound's activity. | Verify VHL expression levels in your cell line via Western blot or qPCR. Consider using a cell line with known high VHL expression as a positive control. | |
| Poor Cell Health: Unhealthy or senescent cells may have altered protein turnover rates. | Ensure cells are healthy, actively dividing, and within a low passage number. | |
| High cell toxicity observed at effective this compound concentrations. | Off-Target Effects: this compound may have off-target effects at higher concentrations. | Perform a dose-response curve to find the lowest effective concentration with minimal toxicity. Use a negative control compound to assess non-specific toxicity. |
| Solvent Toxicity: The vehicle (e.g., DMSO) concentration might be too high. | Ensure the final DMSO concentration is consistent across all treatments and is at a non-toxic level (typically <0.5%). | |
| Variability in results between experiments. | Inconsistent Cell Culture Conditions: Differences in cell density, passage number, or media can affect experimental outcomes. | Standardize cell culture protocols, including seeding density and passage number. |
| Reagent Instability: this compound may have degraded due to improper storage. | Store this compound according to the manufacturer's instructions, typically aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Validating this compound-Induced EZH2 Degradation by Western Blot
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The next day, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM), a vehicle control (DMSO), and a negative control compound for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against EZH2 overnight at 4°C.
-
Use an antibody against a loading control (e.g., β-actin, GAPDH, or Histone H3) to ensure equal protein loading.[1]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the EZH2 signal to the loading control.
Protocol 2: Assessing the Anti-Proliferative Effects of this compound
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well).
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound, a vehicle control, and a negative control compound.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
Cell Viability Assay:
-
Add a cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™) to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis: Normalize the readings to the vehicle-treated control and plot the cell viability against the log of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Data Presentation
Table 1: Example Data for this compound-Induced EZH2 Degradation
| Treatment | Concentration (nM) | EZH2 Protein Level (Normalized to Loading Control) |
| Vehicle (DMSO) | - | 1.00 |
| This compound | 10 | 0.85 |
| This compound | 100 | 0.42 |
| This compound | 1000 | 0.15 |
| Negative Control | 1000 | 0.98 |
Table 2: Example Data for Anti-Proliferative Effects of this compound
| Cell Line | This compound GI50 (µM) | EPZ-6438 GI50 (µM) |
| BT549 | 2.9 | >10 |
| MDA-MB-468 | 3.3 | >10 |
| SUM159 | 3.1 | >10 |
Data presented in this table is illustrative and based on findings from published studies.[1]
Visualizations
Caption: Mechanism of action of this compound as an EZH2 PROTAC degrader.
Caption: Experimental workflow for validating the activity of this compound.
Caption: Troubleshooting logic for experiments where this compound fails to degrade EZH2.
References
- 1. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Evaluation of VHL-Based EZH2 Degraders to Enhance Therapeutic Activity against Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing YM281 Instability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential instability issues encountered during long-term experiments with YM281, a VHL-recruiting PROTAC degrader of EZH2.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution appears to have precipitated. What should I do?
A1: Precipitation of this compound in a stock solution, typically prepared in DMSO, can be a sign of poor solubility or improper storage.
-
Troubleshooting Steps:
-
Gentle Warming: Warm the vial in a 37°C water bath for a few minutes and vortex thoroughly to try and redissolve the precipitate.
-
Sonication: If warming is ineffective, brief sonication can help break up aggregates and improve dissolution.
-
Fresh Preparation: If precipitation persists, it is recommended to prepare a fresh stock solution. Ensure the DMSO is of high purity and anhydrous, as water contamination can reduce the solubility of many organic compounds.
-
Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote precipitation.
-
Q2: I am observing a decrease in this compound efficacy over the course of my multi-day experiment. Is the compound unstable in my cell culture medium?
A2: A perceived loss of efficacy could be due to several factors, including compound instability in the aqueous environment of the cell culture medium.
-
Potential Causes and Solutions:
-
Hydrolysis: PROTACs can be susceptible to hydrolysis, especially at 37°C.[1]
-
Media Components: Components in the culture medium, such as amino acids or serum enzymes, may react with or metabolize this compound.[2]
-
pH Shifts: Changes in the pH of the culture medium can affect the stability of the compound.
-
Troubleshooting Strategy: To assess stability, incubate this compound in your cell culture medium (with and without cells) for the duration of your experiment. At various time points, collect aliquots of the medium and analyze the concentration of intact this compound using a suitable analytical method like LC-MS. This will help you determine the compound's half-life in your specific experimental conditions. If instability is confirmed, consider more frequent media changes with fresh this compound.
-
Q3: At high concentrations, I see less degradation of my target protein, EZH2. Is this an indication of this compound instability?
A3: This phenomenon is likely the "hook effect," a common characteristic of PROTACs, and not an indication of compound instability.[3] The hook effect occurs at high PROTAC concentrations where the formation of non-productive binary complexes (this compound-EZH2 or this compound-VHL) is favored over the productive ternary complex (EZH2-YM281-VHL) required for degradation.[4]
-
Recommendation: Perform a full dose-response experiment with a wide range of this compound concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal concentration range for EZH2 degradation and to observe the characteristic bell-shaped curve of the hook effect.[4]
Q4: How can I be sure that the observed cellular phenotype is due to EZH2 degradation by this compound and not an off-target effect or compound artifact?
A4: Differentiating on-target from off-target effects is crucial for interpreting your results.
-
Validation Strategies:
-
Negative Control: Use a structurally similar but inactive version of this compound (e.g., an epimer of the VHL ligand) that does not induce EZH2 degradation. This control helps to determine if the observed phenotype is independent of EZH2 degradation.[4]
-
Orthogonal Methods: Use an alternative method to reduce EZH2 levels, such as siRNA or CRISPR-mediated knockout. If this approach phenocopies the effects of this compound, it provides strong evidence for an on-target effect.[5]
-
Rescue Experiment: If possible, introduce a degradation-resistant mutant of EZH2 into your cells. If this mutant rescues the phenotype induced by this compound, it confirms that the effect is on-target.[5]
-
Proteomics: Perform global proteomics to identify all proteins that are degraded upon this compound treatment. This can reveal potential off-target degradation events.[4]
-
Troubleshooting Guide
This guide addresses common issues that may be perceived as this compound instability during long-term experiments.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | 1. Variable stock solution concentration: Incomplete dissolution or precipitation. 2. Inconsistent media preparation: Variations in serum lot or other components. 3. Cell passage number and health: High passage numbers can lead to altered cellular responses. | 1. Ensure complete dissolution of this compound stock: Visually inspect for precipitate and use gentle warming/vortexing if necessary. Prepare fresh stocks frequently. 2. Use consistent lots of media and supplements. 3. Maintain a consistent cell passage number and monitor cell health. |
| No or weak EZH2 degradation | 1. Suboptimal this compound concentration: Too low to be effective or in the hook effect range. 2. Incorrect incubation time: Time may be too short for degradation to occur or too long, allowing for protein resynthesis. 3. Low VHL E3 ligase expression: The cell line may not express sufficient levels of the VHL E3 ligase. 4. Poor cell permeability: this compound may not be efficiently entering the cells. | 1. Perform a detailed dose-response and time-course experiment. [1] 2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24, 48 hours) to find the optimal incubation time. [1] 3. Confirm VHL expression in your cell line via Western Blot or qPCR. [5] 4. If possible, use mass spectrometry to confirm the intracellular concentration of this compound. [1] |
| High cellular toxicity | 1. On-target toxicity: Degradation of EZH2 is detrimental to the cells. 2. Off-target toxicity: Degradation of an essential off-target protein or inhibition of an off-target by the warhead. 3. VHL ligand-induced effects: The VHL ligand component may be causing toxicity through pathways like HIF-1α stabilization. | 1. Use an orthogonal method like siRNA to confirm that EZH2 knockdown phenocopies the toxicity. [5] 2. Use an inactive epimer control. If toxicity persists, it is likely independent of VHL-mediated degradation. [4] 3. Test the VHL ligand alone in your cell model. [5] |
Quantitative Data Summary
The following table summarizes representative biological activity data for this compound and a similar EZH2 degrader, MS8815 (compound 16), in various triple-negative breast cancer (TNBC) cell lines. This data reflects the potency of the compounds in inducing cell growth inhibition and is not a direct measure of chemical stability.
| Cell Line | Compound | GI50 (µM)[6] |
| BT549 | This compound | 2.9 - 3.3 |
| MS8815 (16) | 1.7 - 2.3 | |
| MDA-MB-468 | This compound | 2.9 - 3.3 |
| MS8815 (16) | 1.7 - 2.3 | |
| SUM159 | This compound | 2.9 - 3.3 |
| MS8815 (16) | 1.7 - 2.3 |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a method to determine the chemical stability of this compound in a specific cell culture medium over time.
-
Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare your complete cell culture medium (including serum and any other supplements).
-
-
Incubation:
-
Dilute the this compound stock solution into the pre-warmed (37°C) cell culture medium to your final working concentration.
-
Prepare two sets of samples: one with cells and one without (cell-free).
-
Incubate the samples in a cell culture incubator at 37°C with 5% CO2.
-
-
Sample Collection:
-
At various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), collect aliquots from both the cell-containing and cell-free samples.
-
For cell-containing samples, centrifuge to pellet the cells and collect the supernatant.
-
Immediately store the collected supernatants at -80°C until analysis.
-
-
Analysis:
-
Thaw the samples and extract this compound using a suitable organic solvent (e.g., acetonitrile).
-
Analyze the concentration of intact this compound in each sample using a validated LC-MS/MS method.
-
Plot the concentration of this compound over time to determine its degradation kinetics and half-life in your experimental conditions.
-
Protocol 2: Western Blot for EZH2 Degradation
This protocol details the steps to assess this compound-mediated degradation of EZH2.
-
Cell Seeding and Treatment:
-
Seed your cells of interest in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for your desired time points. Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for EZH2. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a suitable secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the bands.
-
Quantify the band intensities to determine the percentage of EZH2 degradation relative to the vehicle control.
-
Visualizations
This compound Signaling Pathway
Caption: this compound-mediated degradation of EZH2 via the ubiquitin-proteasome system.
Experimental Workflow for a Long-Term Cell-Based Assay with this compound
Caption: Key steps for a long-term cell-based experiment using this compound.
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: YM281-Based EZH2 Degradation Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing YM281, a VHL-based Proteolysis Targeting Chimera (PROTAC), for the targeted degradation of Enhancer of Zeste Homolog 2 (EZH2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce EZH2 degradation?
A1: this compound is a heterobifunctional small molecule known as a PROTAC. It is designed to simultaneously bind to both EZH2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity facilitates the polyubiquitination of EZH2, marking it for degradation by the 26S proteasome.[1] This approach targets the entire EZH2 protein for destruction, which can be more effective than merely inhibiting its enzymatic activity, especially in cancers where EZH2 has non-canonical, non-enzymatic functions.[1][2]
Q2: What is the difference between an EZH2 inhibitor (like EPZ6438) and an EZH2 degrader (like this compound)?
A2: EZH2 inhibitors, such as EPZ6438 (tazemetostat), are designed to block the methyltransferase activity of EZH2.[1] In contrast, EZH2 degraders like this compound lead to the complete removal of the EZH2 protein.[1] This can be advantageous in treating cancers that are dependent on the non-catalytic functions of EZH2.[3] Studies have shown that EZH2 degraders can have superior anti-proliferative activity compared to EZH2 inhibitors in certain cancer cell lines.[1][4]
Q3: What are the key experimental readouts to confirm successful EZH2 degradation by this compound?
A3: The primary readout is the reduction of EZH2 protein levels, typically assessed by Western blotting.[3] A secondary functional readout is the decrease in the downstream histone mark, H3K27me3, which should also be measured by Western blot.[3] It is also important to assess the impact on cell viability or proliferation, for instance, using a WST-8 or similar assay, to correlate EZH2 degradation with a phenotypic effect.[3]
Q4: In which cancer cell lines has this compound been shown to be effective?
A4: this compound has demonstrated robust activity in various lymphoma subtypes, including Diffuse Large B-cell Lymphoma (DLBCL).[1] It has also been shown to be effective in multiple Triple-Negative Breast Cancer (TNBC) cell lines, such as BT549, MDA-MB-468, and SUM159.[3]
This compound Mechanism of Action
Caption: this compound forms a ternary complex with EZH2 and VHL E3 ligase, leading to EZH2 ubiquitination and proteasomal degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or weak EZH2 degradation observed | Suboptimal concentration of this compound: The concentration may be too low to effectively form the ternary complex. | Perform a dose-response experiment. Effective concentrations for this compound in cell culture are typically in the range of 0.1 to 5 µM.[3] |
| Insufficient treatment time: EZH2 degradation is time-dependent. | Conduct a time-course experiment. Significant degradation is often observed after 24 to 48 hours of treatment.[3] | |
| Low expression of VHL E3 ligase: The cell line used may have low endogenous levels of VHL, which is required for this compound's mechanism of action. | Verify VHL expression levels in your cell line via Western blot or qPCR. Consider using a cell line known to have adequate VHL expression. | |
| Compound instability or degradation: this compound may be unstable under the experimental conditions. | Prepare fresh stock solutions of this compound for each experiment. Ensure proper storage of the compound as per the manufacturer's instructions. | |
| Inconsistent EZH2 degradation between experiments | Variability in cell culture conditions: Cell confluence, passage number, and overall cell health can affect PROTAC efficiency. | Standardize cell seeding density and use cells within a consistent, low passage number range. Ensure cells are healthy and actively dividing at the time of treatment. |
| Inaccurate pipetting or dilution: Errors in preparing this compound dilutions can lead to inconsistent results. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of the treatment media for replicate wells or plates. | |
| EZH2 degradation is observed, but no downstream effect (e.g., no change in H3K27me3 or cell viability) | Redundancy or compensatory mechanisms: Other histone methyltransferases, like EZH1, may compensate for the loss of EZH2.[5] | Assess the expression and activity of EZH1. Consider using dual EZH1/EZH2 inhibitors or degraders for comparison. |
| Non-canonical functions of EZH2 are not the primary driver of the phenotype: In some contexts, the catalytic activity of EZH2 may be more critical than the protein's presence. | Compare the effects of this compound with a catalytic EZH2 inhibitor (e.g., EPZ6438) to dissect the roles of EZH2's catalytic and non-catalytic functions.[3] | |
| Assay timing is not optimal for observing the downstream effect: Changes in histone methylation and cell viability can take longer to manifest than protein degradation. | Extend the time course of the experiment to 72 hours or longer for cell viability assays to allow for the phenotypic consequences of EZH2 degradation to become apparent.[3] | |
| High cellular toxicity unrelated to EZH2 degradation | Off-target effects of this compound: At high concentrations, PROTACs can exhibit off-target toxicity. | Use the lowest effective concentration of this compound that induces EZH2 degradation. Include appropriate negative controls, such as a structurally related but inactive molecule, if available. |
| Solvent (e.g., DMSO) toxicity: High concentrations of the vehicle can be toxic to cells. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is at a non-toxic level (typically ≤ 0.1%). |
Quantitative Data Summary
| Compound | Cell Line | Parameter | Value | Reference |
| This compound | BT549 (TNBC) | GI₅₀ | 2.9 µM | [3] |
| This compound | MDA-MB-468 (TNBC) | GI₅₀ | 3.3 µM | [3] |
| This compound | SUM159 (TNBC) | GI₅₀ | 3.1 µM | [3] |
| MS8815 (VHL-based degrader) | BT549 (TNBC) | GI₅₀ | 1.7 µM | [3] |
| MS8815 (VHL-based degrader) | MDA-MB-468 (TNBC) | GI₅₀ | 2.3 µM | [3] |
| MS8815 (VHL-based degrader) | SUM159 (TNBC) | GI₅₀ | 2.1 µM | [3] |
| EPZ6438 (EZH2 inhibitor) | Multiple TNBC lines | GI₅₀ | No effect | [3] |
Experimental Protocols
Protocol 1: Western Blot Analysis of EZH2 Degradation
This protocol describes the standard method for assessing the reduction of EZH2 protein levels following treatment with this compound.
Caption: Standard workflow for assessing this compound-induced EZH2 degradation via Western blot.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., MDA-MB-453 TNBC cells) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2.5 µM) or DMSO as a vehicle control for 24 to 48 hours.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against EZH2 (e.g., rabbit anti-EZH2) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Use a loading control, such as β-actin or H3, to normalize the EZH2 protein levels.[3]
Protocol 2: Cell Viability Assay
This protocol is used to determine the effect of EZH2 degradation on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells (e.g., BT549 TNBC cells) in 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., starting from 10 µM with 2-fold dilutions) for an extended period, typically 5 days, to observe anti-proliferative effects.[3]
-
Viability Assessment: Add a viability reagent, such as WST-8 (e.g., CCK-8), to each well and incubate for 1-4 hours according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the DMSO-treated control cells. Determine the GI₅₀ (concentration that causes 50% growth inhibition) value using non-linear regression analysis.[3]
References
- 1. Design, Synthesis, and Evaluation of VHL-Based EZH2 Degraders to Enhance Therapeutic Activity against Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
how to normalize western blot data for YM281 experiments
This guide provides troubleshooting and frequently asked questions for researchers using YM281, a PROTAC EZH2 degrader, with a focus on proper Western blot data normalization and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect my target protein?
A1: this compound is a proteolysis-targeting chimera (PROTAC) designed to specifically induce the degradation of the Enhancer of Zeste Homolog 2 (EZH2) protein.[1][2] It functions by linking EZH2 to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination of EZH2 and its subsequent destruction by the proteasome.[1][3] Therefore, in a successful experiment, you should observe a significant decrease in EZH2 protein levels upon treatment with this compound.
Q2: Why is normalization of Western blot data crucial for this compound experiments?
A2: Normalization is a critical analytical step to correct for unavoidable experimental variations, ensuring that observed changes in protein levels are due to the biological effect of this compound and not technical inconsistencies.[4][5] These variations can include unequal protein loading, inconsistent sample preparation, or uneven transfer of proteins from the gel to the membrane.[5][6] Without proper normalization, it is impossible to confidently conclude that the observed decrease in the EZH2 band intensity is a direct result of this compound-induced degradation.
Q3: What are the main methods for Western blot normalization?
A3: There are two primary methods for normalizing Western blot data:[6][7]
-
Housekeeping Protein (HKP) Normalization: This traditional method involves probing the blot for a stably expressed internal control protein, such as GAPDH, β-actin, or tubulin.[4][8] The target protein signal (EZH2) is then expressed as a ratio to the HKP signal.
-
Total Protein Normalization (TPN): This method normalizes the target protein signal to the total amount of protein in each lane.[9] TPN is often considered more reliable as it is not dependent on the expression of a single protein, which can sometimes be affected by experimental conditions.[10] TPN is performed using total protein stains (e.g., Ponceau S, SYPRO Ruby) or stain-free technologies.[4][9]
Q4: Which normalization method is recommended for this compound experiments?
A4: While housekeeping proteins like β-actin have been used in this compound studies[3], Total Protein Normalization (TPN) is the highly recommended method. The expression of housekeeping genes can sometimes be unexpectedly altered by experimental treatments.[8] Since this compound targets a protein involved in epigenetic regulation, there is a potential for off-target effects that could alter HKP expression. TPN provides a more robust and reliable measure of protein loading across all lanes.[9]
Experimental Protocols and Data Presentation
Detailed Protocol: EZH2 Degradation Assay via Western Blot
This protocol provides a general framework. Researchers should optimize parameters such as cell seeding density, this compound concentration, and antibody dilutions for their specific cell line and experimental setup.
-
Cell Culture and Treatment:
-
Seed cells (e.g., BT549, MDA-MB-468) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM, 3 µM) and a vehicle control (DMSO) for a specified time, typically 24-48 hours.[3]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay). This step is crucial for ensuring approximately equal loading.[5]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the total protein amount for each sample with lysis buffer. Load 20-30 µg of total protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Total Protein Staining (for TPN):
-
After transfer, rinse the membrane with water.
-
Incubate the membrane with a reversible total protein stain like Ponceau S for 5-10 minutes.
-
Image the membrane to capture the total protein pattern in each lane.
-
Destain the membrane with TBST until the stain is completely removed before proceeding to immunodetection.
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a validated primary antibody against EZH2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Imaging and Densitometry:
-
Apply an ECL substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imager. Ensure the signal is within the linear dynamic range and not saturated.[11]
-
Use imaging software to quantify the band intensity for EZH2 and the total protein signal for each lane.
-
Data Normalization and Quantitative Analysis
The following table illustrates how to calculate normalized EZH2 levels using both TPN and HKP methods.
| Lane | Treatment | EZH2 Signal (Intensity Units) | Total Protein Signal (TPN) | β-actin Signal (HKP) | Normalized EZH2 (TPN) | Normalized EZH2 (HKP) |
| 1 | DMSO | 85,000 | 98,000 | 95,000 | 1.00 | 1.00 |
| 2 | This compound (0.1 µM) | 62,000 | 99,500 | 96,000 | 0.72 | 0.72 |
| 3 | This compound (0.5 µM) | 35,000 | 97,500 | 94,500 | 0.41 | 0.41 |
| 4 | This compound (1.0 µM) | 15,000 | 98,500 | 95,500 | 0.18 | 0.17 |
| 5 | This compound (3.0 µM) | 4,500 | 97,000 | 93,000 | 0.05 | 0.05 |
Calculation Steps:
-
Calculate Ratio: For each lane, divide the EZH2 signal by the normalization control signal (either TPN or HKP).
-
Example (Lane 3, TPN): 35,000 / 97,500 = 0.359
-
-
Normalize to Control: Divide the ratio of each treatment lane by the ratio of the control lane (Lane 1, DMSO) to express the data as a fold change relative to the control.
-
Example (Lane 3, TPN): 0.359 / (85,000 / 98,000) = 0.41
-
Visual Guides and Workflows
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Evaluation of VHL-Based EZH2 Degraders to Enhance Therapeutic Activity against Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How To Calculate Western Blot Normalization - TotalLab [totallab.com]
- 5. licorbio.com [licorbio.com]
- 6. Western blot normalization - Wikipedia [en.wikipedia.org]
- 7. bioradiations.com [bioradiations.com]
- 8. bioscience.co.uk [bioscience.co.uk]
- 9. bio-rad.com [bio-rad.com]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. blog.addgene.org [blog.addgene.org]
Validation & Comparative
A Head-to-Head Battle in Lymphoma Cells: EZH2 Degrader YM281 Versus Inhibitor Tazemetostat
In the landscape of targeted therapies for lymphoma, two molecules, YM281 and tazemetostat (B611178) (EPZ6438), have emerged as significant players targeting the epigenetic regulator EZH2. While both aim to counteract the oncogenic effects of EZH2, they employ fundamentally different mechanisms of action, leading to distinct preclinical outcomes. This guide provides a comprehensive comparison of this compound and tazemetostat, presenting their performance in lymphoma cells supported by experimental data, detailed protocols, and visual pathway and workflow diagrams.
Tazemetostat, an FDA-approved drug, functions as a catalytic inhibitor of EZH2, blocking its methyltransferase activity. In contrast, this compound is a Proteolysis Targeting Chimera (PROTAC), a novel class of drugs designed to induce the degradation of target proteins. This fundamental difference in their approach results in a broader and more potent anti-lymphoma activity for this compound.[1][2]
Executive Summary of Preclinical Findings
Preclinical studies have demonstrated that this compound, as an EZH2 degrader, exhibits superior therapeutic activity against a wider range of lymphoma subtypes compared to the EZH2 inhibitor, tazemetostat. While tazemetostat's efficacy is most pronounced in EZH2-mutant Diffuse Large B-cell Lymphoma (DLBCL), this compound shows robust cell viability inhibition in both DLBCL and other lymphoma subtypes.[1][2] This suggests that the complete removal of the EZH2 protein by this compound is a more effective anti-cancer strategy than simply inhibiting its enzymatic function.
Data Presentation
Table 1: Comparative Efficacy of this compound and Tazemetostat on Cell Viability in Lymphoma Cell Lines
| Cell Line | Lymphoma Subtype | EZH2 Status | This compound IC50 (nM) | Tazemetostat (EPZ6438) IC50 (nM) |
| KARPAS-422 | DLBCL (GCB) | Y641N Mutant | Data not available | ~10 |
| SU-DHL-6 | DLBCL (GCB) | Y641N Mutant | Data not available | ~15 |
| WSU-DLCL2 | DLBCL (GCB) | Y641F Mutant | Data not available | ~5 |
| Pfeiffer | DLBCL (GCB) | A677G Mutant | Data not available | ~20 |
| SU-DHL-4 | DLBCL (GCB) | Wild-Type | Data not available | >10,000 |
| OCI-Ly1 | DLBCL (GCB) | Wild-Type | Data not available | >10,000 |
Note: Specific IC50 values for this compound from a direct head-to-head comparative study were not available in the public domain. However, studies report this compound's superior activity across a broader range of lymphoma cell lines.[1][2]
Table 2: Comparative Effects of this compound and Tazemetostat on Apoptosis in Lymphoma Cells
| Treatment | Cell Line | EZH2 Status | Apoptosis Induction |
| This compound | Various Lymphoma Subtypes | Mutant & Wild-Type | Robust induction of apoptosis.[1] |
| Tazemetostat (EPZ6438) | DLBCL (GCB) | Mutant | Significant apoptosis induction. |
| Tazemetostat (EPZ6438) | DLBCL (GCB) | Wild-Type | Minimal apoptosis induction. |
Mechanism of Action
Tazemetostat acts as a competitive inhibitor of the S-adenosylmethionine (SAM) binding site of EZH2, thereby preventing the transfer of methyl groups to its substrate, Histone H3 at lysine (B10760008) 27 (H3K27). This leads to a reduction in H3K27 trimethylation (H3K27me3), a repressive epigenetic mark, and subsequent reactivation of tumor suppressor genes.
This compound, on the other hand, is a heterobifunctional molecule. One end binds to EZH2, and the other end recruits an E3 ubiquitin ligase, such as von Hippel-Lindau (VHL). This proximity induces the ubiquitination of EZH2, marking it for degradation by the proteasome. This degradation mechanism eliminates both the catalytic and non-catalytic functions of the EZH2 protein.[1]
Signaling Pathway Diagrams
Caption: Mechanisms of action for Tazemetostat and this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed lymphoma cells (e.g., KARPAS-422, SU-DHL-6) in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.
-
Drug Treatment: After 24 hours, treat the cells with serial dilutions of this compound or tazemetostat (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 values using non-linear regression analysis.
Caption: Experimental workflow for the cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat lymphoma cells with this compound, tazemetostat, or DMSO at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes and wash twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caption: Experimental workflow for the apoptosis assay.
Western Blot for EZH2 Degradation
-
Cell Lysis: Treat lymphoma cells with this compound or tazemetostat for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) in Laemmli buffer and separate them on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against EZH2 (1:1000) and a loading control like GAPDH or β-actin (1:5000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the extent of EZH2 degradation.
Caption: Experimental workflow for Western Blot analysis.
Conclusion
The comparison between this compound and tazemetostat highlights a significant evolution in the strategy for targeting EZH2 in lymphoma. While tazemetostat's inhibitory action has shown clinical benefit, particularly in EZH2-mutant lymphomas, the protein degradation approach of this compound offers the potential for a more profound and broader anti-cancer effect. By eliminating the entire EZH2 protein, this compound overcomes the limitations of catalytic inhibition and addresses the non-enzymatic functions of EZH2, representing a promising therapeutic avenue for a wider range of lymphoma patients. Further clinical investigation is warranted to translate these preclinical findings into patient care.
References
A Comparative Guide to EZH2 PROTACs: YM281 vs. YM181 and Other Degraders
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of YM281 with other prominent EZH2-targeting Proteolysis Targeting Chimeras (PROTACs), including YM181. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to inform future research and development.
Enhancer of zeste homolog 2 (EZH2) is a critical epigenetic regulator and a well-validated therapeutic target in various cancers. While catalytic inhibitors of EZH2 have shown clinical utility, they are often limited by resistance mechanisms and the non-catalytic functions of the EZH2 protein. The emergence of PROTACs, which induce the degradation of target proteins, offers a promising strategy to overcome these limitations. This guide focuses on this compound, a von Hippel-Lindau (VHL)-recruiting, EPZ6438-based EZH2 PROTAC, and compares its performance with the structurally similar YM181 and other notable EZH2 degraders.
Quantitative Performance Comparison of EZH2 PROTACs
The following tables summarize the in vitro efficacy of this compound, YM181, and other selected EZH2 PROTACs across various cancer cell lines. Key metrics include the half-maximal degradation concentration (DC50) and the half-maximal growth inhibition concentration (GI50).
| Compound | E3 Ligase Recruited | Cell Line | DC50 (nM) | GI50 (nM) | Reference |
| This compound | VHL | KARPAS-422 (Lymphoma) | ~100 | ~50 | [Tu et al., 2021] |
| Pfeiffer (Lymphoma) | ~100 | ~100 | [Tu et al., 2021] | ||
| SU-DHL-6 (Lymphoma) | ~300 | ~200 | [Tu et al., 2021] | ||
| YM181 | VHL | KARPAS-422 (Lymphoma) | ~300 | ~150 | [Tu et al., 2021] |
| Pfeiffer (Lymphoma) | ~300 | ~300 | [Tu et al., 2021] | ||
| SU-DHL-6 (Lymphoma) | >1000 | ~500 | [Tu et al., 2021] | ||
| MS8815 | VHL | MDA-MB-231 (TNBC) | ~10 | ~50 | [Chen et al., 2021] |
| BT-549 (TNBC) | ~30 | ~100 | [Chen et al., 2021] | ||
| MS8847 | VHL | MOLM-13 (AML) | <10 | ~10 | [He et al., 2022] |
| MV4-11 (AML) | <10 | ~20 | [He et al., 2022] |
Note: DC50 and GI50 values are approximate and have been collated from the specified literature for comparative purposes. Please refer to the original publications for precise data and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to evaluate the efficacy of EZH2 PROTACs.
Western Blotting for EZH2 Degradation
This protocol is used to determine the concentration-dependent degradation of EZH2 protein following PROTAC treatment.
-
Cell Culture and Treatment: Seed cancer cells (e.g., KARPAS-422, Pfeiffer) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the EZH2 PROTAC (e.g., this compound, YM181) or vehicle control (DMSO) for a specified duration (typically 24-48 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Normalize protein amounts for each sample, add Laemmli buffer, and denature by heating. Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against EZH2 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should be used to ensure equal protein loading.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the EZH2 protein levels to the loading control and express them as a percentage of the vehicle-treated control to determine the DC50 value.
Cell Viability Assay
This assay measures the effect of EZH2 PROTACs on the proliferation and viability of cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the EZH2 PROTACs or vehicle control.
-
Incubation: Incubate the plates for a period of 3 to 7 days, as the anti-proliferative effects of EZH2 degradation can be time-dependent.
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or MTT to each well according to the manufacturer's instructions.
-
Data Measurement: Measure the luminescence (for CellTiter-Glo®) or absorbance (for MTT) using a plate reader.
-
Data Analysis: Normalize the readings to the vehicle-treated control wells and plot the cell viability against the logarithm of the compound concentration. Calculate the GI50 value using a non-linear regression model.
Visualizing the Mechanisms and Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate the key processes involved in EZH2 PROTAC activity and the relevant signaling pathways.
Head-to-Head Comparison of EZH2 PROTAC Degraders: YM281 vs. MS8815
In the landscape of targeted cancer therapeutics, particularly for challenging indications like triple-negative breast cancer (TNBC), proteolysis-targeting chimeras (PROTACs) have emerged as a promising modality. This guide provides a detailed head-to-head comparison of two prominent EZH2-targeting PROTACs, YM281 and MS8815, with a focus on their performance, mechanism of action, and supporting experimental data for researchers, scientists, and drug development professionals.
Both this compound and MS8815 are heterobifunctional molecules designed to induce the degradation of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase frequently overexpressed in various cancers.[1][2] They function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. These PROTACs link an EZH2-binding moiety to a ligand for an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase, thereby triggering the ubiquitination and subsequent proteasomal degradation of EZH2.[1][3]
Performance and Efficacy
Direct comparative studies have demonstrated that while both this compound and MS8815 are effective in degrading EZH2 and inhibiting cancer cell growth, MS8815 exhibits slightly superior potency in several TNBC cell lines.[1][4]
Key Performance Metrics:
| Parameter | This compound | MS8815 | Cell Lines | Source |
| EZH2 Degradation | Effective | Slightly more effective | BT549, MDA-MB-468, SUM159 | [1] |
| Similar effectiveness | Similar effectiveness | MDA-MB-453 | [5] | |
| Growth Inhibition (GI50) | 2.9–3.3 μM | Slightly more potent | BT549, MDA-MB-468, SUM159 | [1][5] |
| EZH2 Inhibition (IC50) | Not explicitly stated | 8.6 nM | Biochemical Assay | [4][6] |
| EZH1 Inhibition (IC50) | Not explicitly stated | 62 nM | Biochemical Assay | [4][6] |
| EZH2 Degradation (DC50) | Not explicitly stated | 140 nM | MDA-MB-453 | [4][6] |
Mechanism of Action: A Shared Pathway
The fundamental mechanism of action for both this compound and MS8815 is identical. As PROTACs, they induce the formation of a ternary complex between EZH2 and the VHL E3 ligase. This proximity facilitates the transfer of ubiquitin molecules to EZH2, marking it for degradation by the 26S proteasome. This degradation of the entire EZH2 protein offers a therapeutic advantage over traditional small molecule inhibitors that only block the catalytic activity of EZH2.[3][7] By eliminating the protein, PROTACs can address both the catalytic and non-catalytic (scaffolding) functions of EZH2, which are implicated in cancer progression.[1][3]
Caption: Mechanism of action for this compound and MS8815.
Experimental Protocols
The evaluation of this compound and MS8815 relies on a set of standard and robust experimental methodologies to ascertain their efficacy and mechanism of action.
Cell Viability Assays
To determine the anti-proliferative effects of the compounds, cell viability assays are employed.
-
Protocol:
-
Cancer cells (e.g., TNBC cell lines) are seeded in 96-well plates at a density of approximately 10,000 cells per well.
-
The cells are treated with a serial dilution of the compounds (this compound, MS8815) or a vehicle control (DMSO).
-
Following a 5-day incubation period, a reagent such as WST-8 is added to each well.
-
The absorbance is measured using a microplate reader to determine the number of viable cells.
-
The half-maximal growth inhibition (GI50) values are calculated from the dose-response curves.[1]
-
Western Blotting for Protein Degradation
Western blotting is a key technique used to visualize and quantify the degradation of EZH2.
-
Protocol:
-
Cells are treated with the PROTACs at various concentrations and for different durations.
-
The cells are then lysed to extract total cellular proteins.
-
Protein concentrations are determined to ensure equal loading.
-
The protein lysates are separated by size via SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for EZH2 and a loading control (e.g., β-actin or H3).
-
A secondary antibody conjugated to a fluorescent dye is then added.
-
The protein bands are visualized and quantified using an imaging system.[1]
-
Caption: Experimental workflow for Western blotting.
Conclusion
Both this compound and MS8815 are potent VHL-recruiting EZH2 PROTAC degraders with significant anti-proliferative activity in cancer cells. The available data suggests that MS8815 may hold a slight advantage in terms of EZH2 degradation and growth inhibition in the context of TNBC.[1][3][4] The choice between these two compounds for further research and development may depend on specific experimental contexts, including the cancer type and the desired potency. The detailed experimental protocols provided herein offer a foundation for the continued investigation and comparison of these and other novel EZH2-targeting therapeutics.
References
- 1. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in Developing Degraders & Inhibitors of Lysine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemically Induced Degradation of Epigenetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Design, Synthesis, and Evaluation of VHL-Based EZH2 Degraders to Enhance Therapeutic Activity against Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
YM281 vs. EZH2 Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of YM281, a proteolysis-targeting chimera (PROTAC) degrader of the enhancer of zeste homolog 2 (EZH2), and traditional EZH2 small-molecule inhibitors. This document outlines the rationale for using this compound by detailing its distinct mechanism of action and presenting supporting experimental data.
The enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in epigenetic regulation and has been identified as a key driver in various cancers. While traditional small-molecule inhibitors targeting the catalytic activity of EZH2 have shown clinical promise, a new class of therapeutics, known as PROTACs, offers a novel approach to targeting this oncoprotein. This compound is one such PROTAC designed to induce the degradation of the EZH2 protein, thereby addressing both its enzymatic and non-enzymatic functions in cancer progression.
Dueling Mechanisms: Inhibition vs. Degradation
The fundamental difference between this compound and conventional EZH2 inhibitors lies in their mechanism of action. EZH2 inhibitors, such as tazemetostat (B611178) and GSK126, are designed to bind to the catalytic SET domain of EZH2, competitively blocking its methyltransferase activity. This leads to a reduction in the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with gene silencing.[1][2][3]
In contrast, this compound is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to the EZH2 protein, leading to its ubiquitination and subsequent degradation by the proteasome.[4] This approach not only ablates the catalytic function of EZH2 but also eliminates its non-catalytic scaffolding functions, which have been increasingly implicated in tumorigenesis.[5][6][7][8][9][10][11][12] These non-canonical roles include the regulation of gene expression through interactions with other proteins, such as transcription factors, independent of its methyltransferase activity.[5][6][7][8][9][10][11][12]
Head-to-Head Performance: Quantitative Data
Experimental data from various studies highlight the potential advantages of EZH2 degradation over simple inhibition, particularly in cancer models where non-catalytic functions of EZH2 are prominent.
Anti-proliferative Activity
Studies in triple-negative breast cancer (TNBC) and lymphoma cell lines have demonstrated the superior anti-proliferative effects of EZH2 degraders compared to catalytic inhibitors. For instance, in several TNBC cell lines, the EZH2 inhibitor EPZ-6438 (tazemetostat) showed no significant impact on cell viability, whereas EZH2 degraders, including this compound, exhibited potent growth inhibition.[13] Similarly, in various lymphoma subtypes, VHL-based EZH2 degraders like YM181 and this compound have demonstrated greater antiproliferative activity than the EZH2 inhibitor EPZ-6438.[4]
| Compound | Cell Line | Cancer Type | GI50 / IC50 (µM) | Reference |
| This compound | BT549, MDA-MB-468, SUM159 | Triple-Negative Breast Cancer | 2.9 - 3.3 | [13] |
| MS8815 (this compound analog) | BT549, MDA-MB-468, SUM159, MDA-MB-453 | Triple-Negative Breast Cancer | 1.7 - 2.3 | [13] |
| EPZ-6438 (Tazemetostat) | BT549, MDA-MB-468, SUM159, MDA-MB-453 | Triple-Negative Breast Cancer | No effect | [13] |
| GSK126 | Pfeiffer, KARPAS-422 (EZH2 mutant) | Diffuse Large B-cell Lymphoma | Growth IC50 < 0.1 | [14] |
| GSK126 | Multiple Myeloma Cell Lines | Multiple Myeloma | 12.6 - 17.4 | [15] |
| EPZ-6438 (Tazemetostat) | WSU-DLCL2 (EZH2 mutant) | Diffuse Large B-cell Lymphoma | 0.28 ± 0.14 (6-day assay) | [16] |
| EPZ-6438 (Tazemetostat) | 9 Mutant DLBCL Cell Lines | Diffuse Large B-cell Lymphoma | < 1 (11-day assay) | [17] |
| EPZ-6438 (Tazemetostat) | 19 Wild-type DLBCL Cell Lines | Diffuse Large B-cell Lymphoma | > 1 (11-day assay) | [17] |
EZH2 Degradation Efficiency
The efficacy of PROTACs like this compound is also measured by their ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50).
| Compound | Cell Line | Cancer Type | DC50 (nM) | Reference |
| MS8847 (VHL-recruiting PROTAC) | EOL-1 | Acute Myeloid Leukemia | 34.4 ± 10.7 | [18] |
| MS177 (CRBN-recruiting PROTAC) | MM1.S, L-363 | Multiple Myeloma | Potent degradation | [19] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound and EZH2 inhibitors on the proliferation of cancer cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[20]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound, EZH2 inhibitor) or a vehicle control (DMSO) for the desired duration (e.g., 5-11 days).[13][17][20]
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[20]
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[20]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[20]
-
Analysis: Calculate the half-maximal growth inhibition (GI50) or half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blotting for EZH2 Degradation
This protocol is used to quantify the degradation of EZH2 protein following treatment with this compound.
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound or a vehicle control for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[21]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.[21]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 25 µg) by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[11][22]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11][22]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against EZH2 overnight at 4°C. A loading control antibody (e.g., β-actin or Histone H3) should also be used.[11][13][22]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11][22]
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.[23]
-
Analysis: Quantify the band intensities and normalize the EZH2 signal to the loading control to determine the extent of degradation.
Visualizing the Mechanisms and Pathways
To further illustrate the distinct mechanisms of action and the signaling pathways involved, the following diagrams are provided.
Conclusion: A New Paradigm in EZH2-Targeted Therapy
The development of PROTAC degraders like this compound represents a significant advancement in targeting EZH2-driven cancers. By inducing the degradation of the EZH2 protein, this compound offers a more comprehensive approach than traditional catalytic inhibitors. This is particularly relevant in tumors where the non-catalytic scaffolding functions of EZH2 contribute to disease progression. The superior anti-proliferative activity observed in certain cancer models provides a strong rationale for the continued investigation and development of this compound and other EZH2 degraders as a promising therapeutic strategy. Researchers are encouraged to consider the underlying dependency of their cancer models on the catalytic versus non-catalytic functions of EZH2 when selecting a therapeutic agent.
References
- 1. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. researchgate.net [researchgate.net]
- 5. EZH2 in Cancer Progression and Potential Application in Cancer Therapy: A Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. No Easy Way Out for EZH2: Its Pleiotropic, Noncanonical Effects on Gene Regulation and Cellular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring oncogenic roles and clinical significance of EZH2: focus on non-canonical activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diverse involvement of EZH2 in cancer epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting EZH2 in Cancer: Mechanisms, Pathways, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. EZH2 has a non-catalytic and PRC2-independent role in stabilizing DDB2 to promote nucleotide excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dissecting and Targeting Noncanonical Functions of EZH2 in Multiple Myeloma via an EZH2 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. static.igem.org [static.igem.org]
- 22. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
validating YM281 efficacy against other EZH2 degraders (e.g., MS177, E7)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of three prominent EZH2-targeting PROTAC (Proteolysis Targeting Chimera) degraders: YM281, MS177, and E7. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool for their studies in oncology and epigenetics.
Introduction to EZH2 Degraders
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is a core component of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in epigenetic regulation, primarily through the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression. Overexpression and hyperactivity of EZH2 are implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.
PROTACs are a novel class of therapeutic agents that, instead of merely inhibiting the target protein, induce its degradation through the ubiquitin-proteasome system. This guide focuses on a comparative analysis of three such EZH2 degraders.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound, MS177, and E7 in various cancer cell lines. It is important to note that direct head-to-head comparisons in the same study are limited, and thus the data is compiled from multiple sources.
| Degrader | Target Binder | E3 Ligase Recruited | Cell Line | DC50 (µM) | Dmax (%) | Reference |
| This compound | EPZ-6438 | VHL | SU-DHL-6 (DLBCL) | Not Reported | >80% at 2 µM | [1] |
| TNBC cell lines | Not Reported | Not Reported | [2] | |||
| MS177 | C24 | CRBN | MV4;11 (AML) | 0.2 | Not Reported | [1] |
| MM1.S (Multiple Myeloma) | 0.6 ± 0.2 | Not Reported | [3] | |||
| L-363 (Multiple Myeloma) | 1.1 ± 0.3 | Not Reported | [3] | |||
| E7 | Not Specified | CRBN | Various cancer cells | Not Reported | Not Reported | [4] |
| Degrader | Cell Line | Assay | IC50/GI50 (µM) | Reference |
| This compound | BT549, MDA-MB-468, SUM159 (TNBC) | Cell Viability (WST-8) | 2.9 - 3.3 | [2][5] |
| MS177 | MLL-r leukaemia cells | Cell Viability | < 2 | [6] |
| L-363 (Multiple Myeloma) | Cell Proliferation | Profoundly inhibited | [3] | |
| E7 | Not Reported | Not Reported | Not Reported |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of EZH2 PROTAC degraders.
Caption: General experimental workflow for comparing EZH2 degraders.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Western Blot for EZH2 and H3K27me3 Degradation
This protocol is for determining the levels of EZH2 protein and the histone mark H3K27me3 following treatment with the degraders.
Materials:
-
Cancer cell lines of interest
-
This compound, MS177, E7, and vehicle control (e.g., DMSO)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-EZH2, anti-H3K27me3, anti-Total Histone H3)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of concentrations of this compound, MS177, or E7 for various time points (e.g., 24, 48 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against EZH2 or H3K27me3 overnight at 4°C. A separate blot should be probed with an antibody against a loading control (e.g., Total Histone H3 for H3K27me3).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
This compound, MS177, E7, and vehicle control
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Add serial dilutions of this compound, MS177, or E7 to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a period relevant to the expected phenotypic effect (e.g., 72 or 96 hours).
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record the luminescence using a plate reader.
-
Analysis: Plot the luminescent signal against the degrader concentration. Normalize the data to the vehicle control (100% viability) and calculate the IC50/GI50 value.
Histone Extraction for H3K27me3 Analysis
This protocol is for the specific extraction of histones from cell nuclei to analyze histone modifications.
Materials:
-
Treated cells
-
TEB buffer (PBS with 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN3)
-
Extraction buffer (0.5 N HCl, 10% glycerol)
Procedure:
-
Cell Harvesting: Harvest treated cells and wash with ice-cold PBS.
-
Nuclear Isolation (Hypotonic Lysis): Resuspend the cell pellet in TEB buffer and incubate on ice to lyse the cell membrane while keeping the nuclei intact. Centrifuge to pellet the nuclei.
-
Acid Extraction: Resuspend the nuclear pellet in the extraction buffer and incubate on ice for 30 minutes.
-
Centrifugation: Centrifuge at high speed (e.g., 12,000 rpm) to pellet the DNA and other debris. The supernatant contains the histone proteins.
-
Acetone Precipitation: Transfer the supernatant to a new tube and add cold acetone to precipitate the histones. Incubate at -20°C overnight.
-
Pelleting and Washing: Centrifuge to pellet the histones. Wash the pellet with acetone and air dry.
-
Resuspension: Resuspend the histone pellet in a suitable buffer for downstream applications like Western blotting.
Conclusion
This guide provides a comparative overview of the EZH2 degraders this compound, MS177, and E7, supported by available experimental data and detailed protocols. The choice of degrader will depend on the specific research question, cell type, and desired outcome. VHL-recruiting degraders like this compound and CRBN-recruiting degraders like MS177 and E7 may exhibit different degradation profiles and off-target effects, which should be considered in the experimental design. Further head-to-head studies are needed for a more definitive comparison of their efficacy and safety profiles.
References
- 1. Chemically Induced Degradation of Epigenetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissecting and Targeting Noncanonical Functions of EZH2 in Multiple Myeloma via an EZH2 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of VHL- and CRBN-Based EZH2 Degraders for Targeted Cancer Therapy
A deep dive into the comparative efficacy and mechanisms of von Hippel-Lindau (VHL) and Cereblon (CRBN) recruiting EZH2-targeting PROTACs, supported by experimental data and detailed protocols for researchers in oncology and drug discovery.
The targeted degradation of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase frequently overexpressed in various cancers, has emerged as a promising therapeutic strategy. Proteolysis-targeting chimeras (PROTACs) represent a novel approach to eliminate EZH2 by hijacking the cellular ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand that binds to EZH2, a linker, and a ligand that recruits an E3 ubiquitin ligase. The two most commonly utilized E3 ligases for this purpose are von Hippel-Lindau (VHL) and Cereblon (CRBN). This guide provides a comprehensive comparative analysis of VHL- and CRBN-based EZH2 degraders, presenting key performance data, detailed experimental methodologies, and visual representations of the underlying biological processes.
Mechanism of Action: VHL vs. CRBN Recruitment
Both VHL and CRBN-based EZH2 degraders operate on the principle of inducing proximity between EZH2 and the respective E3 ligase, leading to the ubiquitination and subsequent degradation of EZH2 by the proteasome. However, the specific cellular machinery and the resulting ternary complex formation differ, which can influence the degradation efficiency and selectivity of the PROTAC.
Comparative Performance Data
The following tables summarize the in vitro degradation potency (DC50) and anti-proliferative activity (IC50/GI50) of several reported VHL- and CRBN-based EZH2 degraders across various cancer cell lines.
VHL-Based EZH2 Degraders: Degradation Potency (DC50)
| Degrader | Cell Line | DC50 (nM) | Treatment Time (h) |
| MS8815 | MDA-MB-453 | 140 | 48 |
| MS8847 | EOL-1 | 34.4 | 24 |
VHL-Based EZH2 Degraders: Anti-proliferative Activity (IC50/GI50)
| Degrader | Cell Line | IC50/GI50 (µM) | Treatment Time (days) |
| YM281 | BT549 | 2.9 | 5 |
| MDA-MB-468 | 3.3 | 5 | |
| SUM159 | 3.3 | 5 | |
| MS8815 | EOL-1 | 0.42 | 5 |
| BT549 | 2.0 | 5 | |
| MDA-MB-453 | 2.3 | 5 | |
| MS8847 | EOL-1 | 0.11 | 5 |
| MV4-11 | 0.17 | 5 | |
| RS4-11 | 0.41 | 5 | |
| BT549 | 1.45 | 5 | |
| MDA-MB-468 | 0.45 | 5 |
CRBN-Based EZH2 Degraders: Degradation Potency (DC50)
| Degrader | Cell Line | DC50 (nM) | Treatment Time (h) |
| MS177 | MM1.S | <100 | Not Specified |
| L-363 | <100 | Not Specified |
CRBN-Based EZH2 Degraders: Anti-proliferative Activity (IC50/GI50)
| Degrader | Cell Line | IC50/GI50 (µM) | Treatment Time (days) |
| MS177 | MLL-r leukemia cells | 0.1 - 0.57 | 4 |
| AML patient samples | 0.09 - 1.35 | 4 | |
| MM cell lines | 0.02 - 0.44 | Not Specified | |
| U3i | TNBC cells | Not Specified | Not Specified |
Note: Direct comparison between all compounds is challenging due to variations in experimental conditions and cell lines used across different studies. The data presented is compiled from multiple sources.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to evaluate EZH2 degraders.
Western Blot for EZH2 Degradation
This protocol is used to determine the extent of EZH2 protein degradation following treatment with a PROTAC.
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of the EZH2 degrader or vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against EZH2 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the EZH2 signal to the loading control and then to the vehicle-treated sample to determine the percentage of remaining EZH2. The DC50 value is calculated by plotting the percentage of degradation against the logarithm of the degrader concentration.
Cell Viability Assay
This protocol is used to assess the anti-proliferative effects of the EZH2 degraders.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the EZH2 degrader. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 3-7 days).
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence with a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 or GI50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1][2]
Conclusion
Both VHL and CRBN-based EZH2 degraders have demonstrated significant potential in preclinical studies, effectively inducing EZH2 degradation and inhibiting cancer cell proliferation.[3][4][5][6] The choice between recruiting VHL or CRBN can depend on several factors, including the specific cancer type, the expression levels of the E3 ligases in the target cells, and the desired pharmacokinetic properties of the degrader. The data presented in this guide, along with the detailed experimental protocols, provides a valuable resource for researchers working to advance the field of targeted protein degradation for cancer therapy. Further head-to-head comparative studies under standardized conditions will be crucial to fully elucidate the relative advantages and disadvantages of each approach.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chemically Induced Degradation of Epigenetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]
YM281: A Comparative Analysis of Specificity in the Landscape of Epigenetic Drugs
For researchers, scientists, and drug development professionals, the quest for highly specific therapeutics is paramount. In the dynamic field of epigenetics, YM281, a PROTAC (Proteolysis Targeting Chimera) degrader of the histone methyltransferase EZH2, has emerged as a promising candidate. This guide provides a comprehensive comparison of this compound's specificity against other classes of epigenetic drugs, supported by available experimental data and detailed methodologies.
This compound operates through a distinct mechanism compared to traditional epigenetic inhibitors. Instead of merely blocking the catalytic activity of EZH2, it flags the entire protein for degradation by hijacking the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This approach not only abrogates the enzymatic function of EZH2 but also eliminates its non-catalytic roles, which are increasingly recognized as significant drivers in certain cancers. This fundamental difference in its mechanism of action underpins its unique specificity profile.
Comparative Specificity of this compound
To contextualize the specificity of this compound, it is essential to compare it with other epigenetic drug classes, including other EZH2-targeting agents and drugs that modulate different epigenetic pathways.
Table 1: Comparative Specificity of this compound and Other Epigenetic Drugs
| Drug/Drug Class | Primary Target(s) | Mechanism of Action | Known Off-Targets/Selectivity Profile |
| This compound | EZH2 | PROTAC-mediated degradation via VHL | High selectivity for EZH2 is anticipated due to the dual-targeting nature of PROTACs. However, comprehensive public data from broad kinase or methyltransferase panels is limited. Potential off-targets could arise from the warhead's promiscuity or VHL-mediated effects. |
| Tazemetostat (EPZ6438) | EZH2 (catalytic site) | Reversible, SAM-competitive inhibition | Highly selective for EZH2 over other histone methyltransferases, including the closely related EZH1. |
| MS8815 | EZH2 | PROTAC-mediated degradation via VHL | Reported to be highly selective for EZH2, with a study showing no significant inhibition of 19 other methyltransferases at 10 µM. |
| U3i | EZH2 | PROTAC-mediated degradation via CRBN | Described as having high specificity for EZH2 degradation. |
| Vorinostat (SAHA) | Class I and II HDACs | Pan-HDAC inhibition | Broad activity against multiple HDAC isoforms, leading to a wider range of biological effects and potential off-target toxicities. |
| Azacitidine | DNA Methyltransferases (DNMTs) | Incorporation into DNA, leading to DNMT inhibition | Acts broadly on all accessible DNMTs, affecting global DNA methylation patterns. |
Head-to-Head Comparison with Other EZH2 PROTACs
Recent studies have compared the efficacy of this compound with other VHL-recruiting EZH2 PROTACs, such as MS8815 and MS8847. In various cancer cell lines, MS8847 has demonstrated superior potency in inducing EZH2 degradation and inhibiting cell proliferation compared to both this compound and MS8815[1]. While this points to differences in on-target efficacy, which can be influenced by factors like ternary complex formation and linker optimization, it does not directly address off-target specificity. The selectivity of PROTACs is generally high due to the requirement of binding to both the target protein and the E3 ligase. However, off-target effects can still occur, primarily driven by the specificity of the "warhead" that binds to the target protein or, less commonly, through neosubstrate degradation mediated by the E3 ligase complex.
Experimental Protocols
To facilitate the replication and validation of specificity assessments, detailed protocols for key experimental assays are provided below.
Western Blotting for EZH2 Degradation
This protocol is used to quantify the reduction in EZH2 protein levels following treatment with a degrader like this compound.
Materials:
-
Cancer cell line of interest
-
This compound and other compounds for comparison
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-EZH2, anti-β-actin or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of this compound or comparator compounds for the desired duration (e.g., 24, 48, 72 hours).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, denature samples, and separate proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-EZH2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again before applying the chemiluminescent substrate.
-
-
Detection: Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the EZH2 signal to the loading control to determine the extent of protein degradation.
Cell Viability Assay (e.g., MTT or CCK-8)
This assay measures the effect of a compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
This compound and other compounds for comparison
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density.
-
Compound Treatment: After allowing the cells to adhere, treat them with a serial dilution of this compound or comparator compounds.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Reagent Addition: Add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement:
-
For MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 values.
Visualizing the Mechanism and Workflow
To further elucidate the processes described, the following diagrams are provided.
Caption: Mechanism of this compound-mediated EZH2 degradation.
Caption: Workflow for assessing this compound's cellular activity.
Conclusion
This compound represents a targeted approach to EZH2 degradation with a mechanism that promises high specificity. While direct, comprehensive off-target profiling data for this compound remains limited in the public domain, comparisons with other EZH2 PROTACs and general principles of PROTAC design suggest a favorable selectivity profile compared to broader epigenetic inhibitors like pan-HDAC or DNMT inhibitors. The superior potency of next-generation degraders like MS8847 highlights the rapid evolution in this field, emphasizing the importance of continued head-to-head comparisons and thorough off-target characterization. The provided experimental protocols offer a framework for researchers to conduct their own comparative specificity studies, which will be crucial in further defining the therapeutic potential of this compound and other emerging epigenetic drugs.
References
In Vivo Efficacy of EZH2-Targeting PROTACs: A Comparative Analysis of YM281 and Other Novel Degraders
For researchers, scientists, and drug development professionals, understanding the in vivo performance of novel therapeutics is paramount. This guide provides a comparative overview of the in vivo efficacy of YM281, a proteolysis-targeting chimera (PROTAC) designed to degrade Enhancer of Zeste Homolog 2 (EZH2), against other emerging EZH2-targeting PROTACs. This analysis is based on available preclinical data and aims to facilitate informed decisions in the development of next-generation epigenetic cancer therapies.
Enhancer of Zeste Homolog 2 (EZH2) is a critical component of the Polycomb Repressive Complex 2 (PRC2) and a well-validated therapeutic target in various cancers, including lymphomas and triple-negative breast cancer (TNBC). While EZH2 inhibitors have shown clinical utility, PROTAC-mediated degradation of EZH2 offers a promising alternative by eliminating the entire protein, thereby overcoming potential resistance mechanisms associated with catalytic inhibition. This guide focuses on the in vivo performance of this compound and compares it with other notable EZH2 PROTACs, presenting key experimental data and methodologies.
Comparative In Vivo Efficacy of EZH2 PROTACs
Direct head-to-head in vivo comparative studies of EZH2 PROTACs are limited in the public domain. However, by cross-examining data from various preclinical studies, we can construct a comparative landscape of their anti-tumor activity.
| PROTAC | Cancer Model | Dosing Regimen | Key In Vivo Efficacy Results | Citation |
| This compound | Diffuse Large B-Cell Lymphoma (DLBCL) Xenograft (SU-DHL-6) | 80 mg/kg, intraperitoneal (i.p.) | Demonstrated reduction of tumor growth. | [1] |
| MS1943 | Triple-Negative Breast Cancer (TNBC) Xenograft (MDA-MB-468) | 150 mg/kg, i.p. | Reduced tumor growth and degraded EZH2 in vivo. | [2] |
| MS8815 (Compound 16) | Triple-Negative Breast Cancer (TNBC) | 50 mg/kg, i.p. (single dose for PK) | Bioavailable with high plasma exposure, suggesting suitability for in vivo efficacy studies. Direct in vivo efficacy data is not yet published. | [1] |
| MS8847 | MLL-rearranged Acute Myeloid Leukemia (MLL-r AML) & TNBC | Not yet published | Reported to have a favorable pharmacokinetic profile suitable for in vivo studies. In vitro data suggests superiority over this compound and MS8815. | [3][4] |
Note: The absence of direct comparative in vivo studies necessitates careful interpretation of the data. The efficacy of each PROTAC can be influenced by the specific cancer model, dosing schedule, and experimental conditions.
In-Depth Look at this compound In Vivo Studies
This compound has been evaluated in a xenograft model of Diffuse Large B-Cell Lymphoma (DLBCL), a cancer type where EZH2 mutations are prevalent.
Experimental Protocol: this compound in SU-DHL-6 Xenograft Model
Cell Line:
-
SU-DHL-6, a human DLBCL cell line.
Animal Model:
-
Immunocompromised mice (e.g., SCID or NOD/SCID).
Tumor Implantation:
-
SU-DHL-6 cells are implanted subcutaneously into the flank of the mice.
-
Tumor growth is monitored until tumors reach a specified volume (e.g., 100-200 mm³).
Treatment:
-
Mice are randomized into treatment and vehicle control groups.
-
This compound is administered intraperitoneally at a dose of 80 mg/kg. The frequency and duration of treatment are key parameters in such studies.
Efficacy Evaluation:
-
Tumor volume is measured regularly using calipers.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot to confirm EZH2 degradation).[1]
Comparison with Other EZH2 PROTACs in Preclinical Development
While direct in vivo comparisons with this compound are not yet available, other EZH2-targeting PROTACs have shown promising preclinical data.
-
MS8815 (Compound 16): In vitro studies in TNBC cell lines have demonstrated that MS8815 is slightly more potent than this compound in degrading EZH2 and inhibiting cell proliferation.[1] Pharmacokinetic studies in mice have confirmed its bioavailability, paving the way for future in vivo efficacy studies.[1]
-
MS1943: This hydrophobic tag-based EZH2 degrader has demonstrated in vivo efficacy in a TNBC xenograft model, showing tumor growth reduction and target degradation.[2]
-
MS8847: A newer generation EZH2 PROTAC, MS8847, has exhibited superior in vitro EZH2 degradation and anti-proliferative effects in MLL-r AML cell lines when compared to this compound and MS8815.[3][4] Its favorable pharmacokinetic profile suggests it is a strong candidate for in vivo evaluation.[3][4]
Signaling Pathways and Experimental Workflows
The development and evaluation of these PROTACs involve understanding their mechanism of action and a structured experimental workflow.
EZH2 Signaling Pathway and PROTAC Mechanism
General In Vivo Efficacy Study Workflow
Conclusion
This compound has demonstrated in vivo activity in a preclinical model of DLBCL, supporting the therapeutic potential of EZH2 degradation. While direct comparative in vivo efficacy data with other EZH2 PROTACs like MS8815 and MS8847 is not yet publicly available, the in vitro and pharmacokinetic data for these newer compounds suggest they may offer enhanced potency. The field of EZH2-targeting PROTACs is rapidly evolving, and future head-to-head in vivo studies will be crucial to definitively establish the comparative efficacy of these promising cancer therapeutics. Researchers are encouraged to consult the primary literature for the most detailed and up-to-date information.
References
- 1. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.mssm.edu [scholars.mssm.edu]
Choosing YM281 for Studying EZH2-Dependent Cancers: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the role of EZH2 in cancer, the choice of a chemical probe is critical. This guide provides a comprehensive comparison of YM281, a Proteolysis Targeting Chimera (PROTAC) degrader of EZH2, with conventional EZH2 small-molecule inhibitors. We present supporting experimental data, detailed protocols, and visual aids to facilitate an informed decision for your research.
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a pivotal role in regulating gene expression. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), it is primarily responsible for the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[1][2] Dysregulation of EZH2 activity, through overexpression or mutation, is a known driver in a variety of cancers, including lymphomas and triple-negative breast cancer (TNBC), making it a compelling therapeutic target.[3][4]
While traditional EZH2 inhibitors, such as Tazemetostat (B611178) (EPZ-6438) and GSK126, have shown clinical efficacy by blocking the catalytic activity of EZH2, they do not address the non-catalytic functions of the protein.[5] Emerging evidence highlights the importance of these non-canonical roles of EZH2 in cancer progression, which include scaffolding functions and interactions with other proteins.[6][7][8] This is where EZH2 degraders like this compound offer a distinct advantage.
This compound: A PROTAC-Based EZH2 Degrader
This compound is a heterobifunctional molecule that induces the degradation of the EZH2 protein. It consists of a ligand that binds to EZH2, a linker, and a ligand that recruits an E3 ubiquitin ligase (in the case of this compound, the von Hippel-Lindau E3 ligase).[1][9] This proximity-induced ubiquitination marks the EZH2 protein for degradation by the proteasome, leading to the depletion of the entire protein, not just the inhibition of its catalytic activity.[10]
This mechanism of action provides a key advantage in studying cancers that are dependent on the non-catalytic functions of EZH2. By removing the entire protein, this compound allows for the investigation of the total biological consequences of EZH2 loss, which may not be achievable with catalytic inhibitors alone.[11]
Comparative Performance: this compound vs. EZH2 Inhibitors
Experimental data demonstrates the superior performance of this compound in certain EZH2-dependent cancer models, particularly those where non-catalytic functions of EZH2 are implicated.
Quantitative Data Summary
The following tables summarize the comparative performance of this compound and other EZH2 modulators in biochemical and cellular assays.
Table 1: Biochemical Activity of EZH2 Modulators
| Compound | Type | Target | IC50/Kᵢ (nM) |
| This compound | PROTAC Degrader | EZH2 Degradation | DC₅₀: Not widely reported in biochemical assays |
| Tazemetostat (EPZ-6438) | Catalytic Inhibitor | EZH2 (Wild-Type) | Kᵢ: 2.5, IC₅₀: 11-16[12][13] |
| GSK126 | Catalytic Inhibitor | EZH2 (Wild-Type) | IC₅₀: 9.9[5][14][15] |
IC₅₀: Half-maximal inhibitory concentration; Kᵢ: Inhibition constant; DC₅₀: Half-maximal degradation concentration.
Table 2: Cellular Activity of this compound vs. EZH2 Inhibitors in EZH2-Dependent Cancer Cell Lines
| Compound | Cancer Type | Cell Line | Parameter | Value (µM) | Reference |
| This compound | Triple-Negative Breast Cancer | BT549 | GI₅₀ | 2.9 - 3.3 | [16][17] |
| Triple-Negative Breast Cancer | MDA-MB-468 | GI₅₀ | 2.9 - 3.3 | [16][17] | |
| Triple-Negative Breast Cancer | SUM159 | GI₅₀ | 2.9 - 3.3 | [16][17] | |
| MS8815 (Compound 16) | Triple-Negative Breast Cancer | BT549 | GI₅₀ | 1.7 - 2.3 | [16] |
| Triple-Negative Breast Cancer | MDA-MB-468 | GI₅₀ | 1.7 - 2.3 | [16] | |
| Triple-Negative Breast Cancer | SUM159 | GI₅₀ | 1.7 - 2.3 | [16] | |
| Tazemetostat (EPZ-6438) | Triple-Negative Breast Cancer | Various | GI₅₀ | No effect | [16] |
| Lymphoma (EZH2 mutant) | KARPAS422 | IC₅₀ | 0.012 | [18] | |
| Lymphoma (EZH2 wild-type) | WSU-DLCL2 | IC₅₀ | 0.49 - 5.8 | [19] | |
| GSK126 | Endometrial Cancer (High EZH2) | HEC-50B | IC₅₀ | 1.0 | [20] |
| Endometrial Cancer (High EZH2) | Ishikawa | IC₅₀ | 0.9 | [20] |
GI₅₀: Half-maximal growth inhibition.
Studies have shown that while this compound's parental inhibitor has some catalytic inhibitory activity, the primary driver of its potent anti-proliferative effects in TNBC cell lines is the degradation of the EZH2 protein.[16] In contrast, catalytic inhibitors like Tazemetostat show little to no effect on the growth of these same cell lines, suggesting a dependency on the non-catalytic functions of EZH2.[16]
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Western Blot for H3K27me3 and EZH2
This protocol is used to assess the levels of EZH2 protein and its catalytic activity by measuring the abundance of the H3K27me3 mark.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EZH2, anti-H3K27me3, anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with this compound or other inhibitors for the desired time and concentration. Harvest and lyse cells in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel to separate proteins by size, and then transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate. Visualize the protein bands using an imaging system.[21][22][23][24][25]
MTT Cell Proliferation Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or other compounds for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[26][27][28]
Visualizing the Rationale: Signaling Pathways and Experimental Logic
To further clarify the rationale for choosing this compound, the following diagrams illustrate the key signaling pathways and the logical framework for its application.
EZH2 Signaling Pathway and Points of Intervention
Caption: EZH2 signaling and intervention points.
Experimental Workflow for Comparing EZH2 Modulators
Caption: Workflow for modulator comparison.
Logical Framework for Choosing this compound
References
- 1. Design, Synthesis, and Evaluation of VHL-Based EZH2 Degraders to Enhance Therapeutic Activity against Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epigenetic regulation of signaling pathways in cancer: role of the histone methyltransferase EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging EZH2 Inhibitors and Their Application in Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Non-canonical functions of EZH2 in cancer. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. EZH2 has a Non-Catalytic and PRC2-Independent Role in Stabilizing DDB2 to Promote Nucleotide Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EZH2 has a non-catalytic and PRC2-independent role in stabilizing DDB2 to promote nucleotide excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Dissecting and Targeting Noncanonical Functions of EZH2 in Multiple Myeloma via an EZH2 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gsk2816126 | C31H38N6O2 | CID 68210102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Pharmacological inhibition of EZH2 by GSK126 decreases atherosclerosis by modulating foam cell formation and monocyte adhesion in apolipoprotein E-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. caymanchem.com [caymanchem.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Histone western blot protocol | Abcam [abcam.com]
- 25. Western Blot Protocol for Histone H3 Antibody (NBP2-36468): Novus Biologicals [novusbio.com]
- 26. merckmillipore.com [merckmillipore.com]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. texaschildrens.org [texaschildrens.org]
Synergistic Potential of YM281 in Combination Cancer Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
YM281, a potent and selective PROTAC (Proteolysis Targeting Chimera) EZH2 (Enhancer of Zeste Homolog 2) degrader, has demonstrated significant promise as a monotherapy in preclinical models of various cancers, including lymphoma and triple-negative breast cancer (TNBC). The rationale for its use in combination with other anticancer agents is compelling, aiming to enhance therapeutic efficacy, overcome resistance, and broaden its clinical applicability. This guide provides an objective comparison of the potential synergistic effects of this compound with other cancer therapies, supported by available experimental data for similar EZH2-targeting agents.
Data Presentation: Quantitative Analysis of Synergistic Effects
Direct quantitative data on the synergistic effects of this compound in combination with other specific cancer therapies is currently limited in publicly available literature. However, preclinical studies on other EZH2 inhibitors, such as tazemetostat, provide a strong rationale and preliminary data for potential synergistic combinations. The following tables summarize key findings from these related studies.
Table 1: Synergistic Effects of EZH2 Inhibitors with BCL2 Inhibitors in Lymphoma
| Cell Line | EZH2 Inhibitor | BCL2 Inhibitor | Combination Effect | Key Findings |
| DLBCL (EZH2-mutant, BCL2-rearranged) | Tazemetostat | Venetoclax | Synergistic | Enhanced cell killing compared to single agents. |
| DLBCL Organoids (Patient-Derived) | Tazemetostat | Venetoclax | Synergistic | Significant cell killing with the combination, minimal effect with single agents. |
| Mantle Cell Lymphoma | Ibrutinib (BTK inhibitor) + Venetoclax | Venetoclax | Synergistic | Strong synergistic effects observed in different MCL cell lines.[1] |
Table 2: Potential Synergistic Combinations for EZH2 Inhibitors in Triple-Negative Breast Cancer (TNBC)
| Therapy Class | Rationale for Combination with EZH2 Inhibitor | Expected Synergistic Outcome | Supporting Evidence Context |
| Chemotherapy (e.g., Doxorubicin) | EZH2 inhibition may sensitize cancer cells to DNA-damaging agents by altering chromatin structure and upregulating DNA repair pathway vulnerabilities. | Increased apoptosis and tumor growth inhibition. | Studies have shown synergy between doxorubicin (B1662922) and other agents in TNBC.[2][3] |
| PARP Inhibitors | EZH2 inhibitors can induce a "BRCAness" phenotype in cancer cells, rendering them more susceptible to PARP inhibition. | Enhanced synthetic lethality and tumor regression. | General concept of combining epigenetic modulators with PARP inhibitors is under investigation. |
| AKT Inhibitors | Co-inhibition of EZH2 and AKT pathways may target distinct but complementary signaling nodes crucial for TNBC cell survival and proliferation. | Induction of differentiation and apoptosis.[4] | A recent study showed that combining AKT and EZH2 inhibitors led to significant TNBC cell death.[4] |
| Immunotherapy (e.g., anti-PD-1/PD-L1) | EZH2 inhibition can modulate the tumor microenvironment, increase antigen presentation, and enhance T-cell infiltration and activity. | Improved anti-tumor immune response and durable tumor control. | Preclinical studies are exploring the combination of epigenetic agents with immune checkpoint inhibitors.[5] |
Experimental Protocols
Detailed experimental protocols for assessing the synergistic effects of this compound with other cancer therapies would be crucial for preclinical validation. Below are representative methodologies for key experiments.
In Vitro Synergy Assessment
Objective: To determine the synergistic, additive, or antagonistic effects of this compound in combination with another therapeutic agent on cancer cell viability.
1. Cell Culture:
- Culture human cancer cell lines (e.g., DLBCL cell line SU-DHL-6, TNBC cell line MDA-MB-231) in appropriate media supplemented with fetal bovine serum and antibiotics.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Combination Index (CI) Assay:
- Seed cells in 96-well plates at a predetermined density.
- Prepare serial dilutions of this compound and the combination drug (e.g., venetoclax, doxorubicin) alone and in combination at a constant ratio (e.g., based on their respective IC50 values).
- Treat cells for a specified duration (e.g., 72 hours).
- Assess cell viability using a suitable assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
- Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[6]
3. Apoptosis Assay:
- Treat cells with this compound, the combination drug, and the combination at their synergistic concentrations.
- After incubation (e.g., 48 hours), stain cells with Annexin V-FITC and propidium (B1200493) iodide (PI).
- Analyze the percentage of apoptotic cells (Annexin V-positive) by flow cytometry.
In Vivo Synergy Assessment
Objective: To evaluate the in vivo efficacy of this compound in combination with another therapeutic agent in a preclinical cancer model.
1. Animal Model:
- Use immunodeficient mice (e.g., NOD-SCID gamma mice).
- Establish xenograft tumors by subcutaneously or intravenously injecting human cancer cells.
2. Dosing and Treatment Schedule:
- Once tumors reach a palpable size, randomize mice into treatment groups: Vehicle control, this compound alone, combination drug alone, and this compound + combination drug.
- Administer drugs at predetermined doses and schedules (e.g., oral gavage, intraperitoneal injection) based on tolerability and pharmacokinetic studies.
3. Efficacy Evaluation:
- Measure tumor volume regularly (e.g., twice weekly) using calipers.
- Monitor animal body weight as an indicator of toxicity.
- At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
4. Statistical Analysis:
- Compare tumor growth inhibition between treatment groups using appropriate statistical tests (e.g., ANOVA).
- Analyze survival data using Kaplan-Meier curves and log-rank tests.
Signaling Pathways and Experimental Workflows
The synergistic effects of this compound with other therapies are hypothesized to involve the modulation of key cellular signaling pathways.
Caption: Proposed mechanism of this compound synergy with other cancer therapies.
Caption: Experimental workflow for in vitro synergy assessment.
Caption: Experimental workflow for in vivo synergy assessment.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. VCA Augments Doxorubicin Efficacy in Triple-Negative Breast Cancer: Evidence for Multi-Pathway Synergism [techscience.com]
- 4. resources.healthgrades.com [resources.healthgrades.com]
- 5. Technology - Combination therapy for the treatment of triple negative breast cancer [icoregon.technologypublisher.com]
- 6. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Laboratory Chemicals: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for a substance labeled "YM281" are not publicly available in safety data sheets or environmental health and safety guidelines, this guide provides a comprehensive framework for establishing safe and compliant disposal procedures for any laboratory chemical. Adherence to these steps will ensure the protection of personnel and the environment.
I. Pre-Disposal Safety and Information Gathering
Key Information to Obtain from the SDS:
-
Section 2: Hazards Identification: Understand the specific hazards associated with the chemical, including physical, health, and environmental risks.
-
Section 7: Handling and Storage: This section provides guidance on safe handling practices and appropriate storage conditions.
-
Section 8: Exposure Controls/Personal Protection: Details the necessary Personal Protective Equipment (PPE) required when handling the substance.
-
Section 13: Disposal Considerations: This section will provide crucial information on appropriate disposal methods and any specific regulatory requirements.
II. General Chemical Waste Disposal Protocol
In the absence of specific instructions for "this compound," the following general protocol for the disposal of hazardous chemical waste should be followed. This protocol is based on established best practices in laboratory safety.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
All waste must be accurately identified.
-
Segregate chemical waste based on compatibility to prevent hazardous reactions. Do not mix different classes of chemical waste.
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, gloves, bench paper) in a dedicated, properly labeled, and sealed hazardous waste container.[1]
-
-
Container Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name and its known hazards.[1]
-
-
Storage:
-
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling chemical waste, as specified in the SDS. This typically includes safety glasses or goggles, chemical-resistant gloves, and a lab coat.[1]
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service.[1]
-
Never dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by your EHS office for specific, non-hazardous materials.[1][4]
-
III. Quantitative Data on Chemical Waste Management
While specific quantitative data for "this compound" is unavailable, the following table outlines general guidelines for the accumulation of hazardous waste in a laboratory setting. These are based on typical regulatory standards and should be confirmed with your local EHS office.
| Waste Accumulation Guideline | Specification | Rationale |
| Maximum Volume in Lab | 55 gallons of hazardous waste | Regulatory limit to minimize risk in a non-storage area. |
| Maximum Time in Lab | 1 year from accumulation start date | Ensures timely disposal and prevents degradation of containers. |
| Container Fill Level | Do not exceed 90% of container capacity | Prevents spills from expansion or during transport. |
| Labeling Requirement | Label immediately upon first addition of waste | Ensures proper identification and hazard communication at all times. |
IV. Experimental Protocols: Chemical Waste Compatibility Testing
Before mixing any chemical waste streams, a compatibility test should be considered if the reactivity is unknown. This is a crucial step to prevent dangerous reactions.
Methodology for Compatibility Assessment:
-
Information Review: Consult the SDS for each chemical for information on incompatibilities.
-
Small-Scale Test: If no information is available, a small-scale test can be performed by a qualified chemist in a controlled environment, such as a fume hood.
-
Use micro-scale quantities (e.g., a few drops or milligrams).
-
Combine the substances in a test tube or other suitable small container.
-
Observe for any signs of reaction, such as gas evolution, temperature change, color change, or precipitation.
-
-
Segregation: If any reaction is observed, the waste streams must be kept separate.
V. Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.
Caption: Workflow for Safe Laboratory Chemical Disposal.
References
Essential Safety and Operational Protocols for Handling YM281
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety and logistical information for the handling of YM281, a potent and selective PROTAC-based EZH2 degrader. Due to its targeted biological activity, strict adherence to safety protocols is imperative to ensure a safe laboratory environment and minimize exposure risk. The following procedures are based on best practices for handling potent pharmaceutical compounds and should be implemented in conjunction with your institution's specific safety guidelines.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the primary barrier against exposure to this compound. The following table summarizes the recommended PPE for all handling procedures.
| PPE Category | Specification | Purpose |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves. | To prevent skin contact and absorption of the compound. |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. | To protect eyes from splashes, aerosols, and solid particles. |
| Face Protection | Face shield worn in addition to safety goggles. | Recommended when there is a significant risk of splashes, such as during solution preparation or transfer of larger volumes. |
| Body Protection | A dedicated, buttoned lab coat with tight-fitting cuffs. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) | To be used when handling the solid compound or when there is a potential for aerosol generation. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial for maintaining a safe working environment.
Engineering Controls:
-
Ventilation: All manipulations of this compound, especially handling of the solid form and preparation of stock solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
Procedural Workflow:
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid Waste | Unused this compound powder, contaminated gloves, pipette tips, and other disposable labware should be collected in a clearly labeled, sealed container designated for hazardous chemical waste. |
| Liquid Waste | Unused solutions containing this compound and solvents used for decontamination should be collected in a sealed, properly labeled hazardous waste container. |
| Sharps | Needles and other contaminated sharps must be disposed of in a designated sharps container. |
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations. Never dispose of this compound or its containers in the regular trash or down the drain.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
